LM22B-10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQLSGBOUUVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Agonist LM22B-10: A Technical Guide to its Engagement of TrkB and TrkC Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LM22B-10, a small molecule co-agonist of the Tropomyosin receptor kinase B (TrkB) and TrkC receptors. This compound represents a significant advancement in the field of neurotrophin mimetics, offering a unique pharmacological profile with therapeutic potential in a range of neurological disorders. This document details the quantitative data associated with this compound's activity, outlines key experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), are essential for neuronal survival, differentiation, and synaptic plasticity.[1][2][3] Their therapeutic potential is often limited by poor pharmacokinetic properties and the inability to cross the blood-brain barrier. Small molecule mimetics that can activate their cognate receptors, TrkB and TrkC, offer a promising alternative. This compound has emerged as a novel, blood-brain barrier permeable small molecule that co-activates both TrkB and TrkC receptors, demonstrating potent neurotrophic and neuroprotective effects.[4][5][6]
Quantitative Data on this compound Activity
The efficacy and potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Neurotrophic Activity) | 200-300 nM | Hippocampal Cells | [7] |
| Maximal Survival Activity vs. BDNF | 53 ± 7.2% higher than 0.7 nM BDNF | Not Specified | [7][8] |
| Maximal Survival Activity vs. NT-3 | 91 ± 8.6% higher than 0.7 nM NT-3 | Not Specified | [7][8] |
| Neurite Outgrowth (Average Length) | ~40 µM | Not Specified | [7][8] |
| Binding Specificity | Binds TrkB-Fc and TrkC-Fc in a dose-dependent manner (250-2000 nM) | In vitro binding assay | [7][8] |
Table 2: In Vivo Activity of this compound
| Parameter | Dose | Animal Model | Key Findings | Reference |
| TrkB/TrkC Activation | 0.5 mg/kg | C57BL/6J mice | Activation of TrkB, TrkC, AKT, and ERK | [7][8] |
| TrkB/TrkC Phosphorylation | 50 mg/kg (i.p.) | C57BL/6J mice | Increased phosphorylation at TrkBY817 and TrkCY820 | [7][8] |
| Synaptic Effects | Not Specified | Aged mice | Activates synaptic TrkB and TrkC, increases pre- and post-synaptic proteins and spine density | [5][7] |
| Traumatic Brain Injury Model | Not Specified | Rats (CCI model) | Reduced cell death in the injured cortex | [4] |
Core Signaling Pathways
Activation of TrkB and TrkC receptors by this compound initiates downstream signaling cascades crucial for its neurotrophic effects. The primary pathways involved are the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of this compound's activity. The following sections provide outlines for key experimental procedures.
Receptor Binding Assay
This protocol determines the binding affinity of this compound to TrkB and TrkC receptors.
Methodology:
-
Receptor Immobilization: Recombinant TrkB-Fc and TrkC-Fc fusion proteins are incubated with Protein A-coated magnetic beads to allow for immobilization.
-
Binding Reaction: The receptor-coated beads are incubated with a serial dilution of this compound in a suitable binding buffer for a defined period at a controlled temperature to reach equilibrium.
-
Washing: The beads are washed multiple times with a wash buffer to remove any non-specifically bound compound.
-
Elution: The bound this compound is eluted from the beads using an appropriate elution buffer (e.g., low pH or high salt concentration).
-
Quantification: The amount of eluted this compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Neuronal Survival Assay
This assay evaluates the ability of this compound to promote neuronal survival under stress conditions.
Methodology:
-
Cell Culture: Primary neurons (e.g., from embryonic rat hippocampus) are dissociated and plated in multi-well plates coated with a suitable substrate (e.g., poly-D-lysine).
-
Induction of Apoptosis: After allowing the neurons to adhere and extend neurites, the growth medium is replaced with a serum-free medium to induce apoptosis.
-
Treatment: The cells are treated with a range of concentrations of this compound, along with positive (e.g., BDNF) and negative (vehicle) controls.
-
Incubation: The plates are incubated for 48 to 72 hours under standard cell culture conditions.
-
Viability Assessment: Cell viability is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by using fluorescent dyes that differentiate between live and dead cells.
Western Blot for Signaling Pathway Activation
This protocol is used to detect the phosphorylation and thus activation of Trk receptors and downstream signaling proteins.
Methodology:
-
Cell Lysis: Neuronal cells treated with this compound for various times are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of TrkB, TrkC, Akt, and ERK. The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are often stripped and re-probed with antibodies against the total forms of the proteins to normalize for loading.
Discussion and Future Directions
This compound's ability to co-activate TrkB and TrkC receptors presents a unique advantage over more selective Trk agonists. This dual agonism may lead to broader and more robust therapeutic effects in complex neurological conditions where both BDNF and NT-3 signaling pathways are compromised.[4] For instance, in traumatic brain injury, this compound has been shown to reduce neuronal cell death.[4] Furthermore, its ability to promote neurite outgrowth in the presence of inhibitory molecules suggests a potential role in promoting regeneration after neuronal injury.[5][7]
Future research should focus on elucidating the precise molecular interactions between this compound and the Trk receptors to guide the development of next-generation agonists with improved potency and selectivity. Further in vivo studies in various disease models are necessary to fully establish the therapeutic window and long-term efficacy of this compound. The development of derivatives with improved oral bioavailability is also a critical step towards its clinical translation.[9]
Conclusion
This compound is a potent, brain-penetrant small molecule co-agonist of TrkB and TrkC receptors. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field. The unique pharmacological profile of this compound makes it a valuable tool for investigating the roles of TrkB and TrkC signaling and a promising lead compound for the development of novel therapeutics for a range of neurological and neurodegenerative diseases.
References
- 1. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TrkB/TrkC agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of LM22B-10 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. Its activation of these receptors triggers a cascade of downstream signaling events crucial for neuronal survival, differentiation, and plasticity. This document provides a comprehensive technical overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play a pivotal role in the development and maintenance of the nervous system by binding to and activating their respective Trk receptors. The therapeutic potential of harnessing these pathways has led to the development of small molecule mimetics like this compound. This compound has been shown to selectively activate TrkB and TrkC, initiating downstream signaling cascades that promote neuronal health and function[1]. Understanding the intricacies of these pathways is paramount for the development of novel therapeutics targeting neurodegenerative diseases and neuronal injury.
Core Signaling Pathways Activated by this compound
Upon binding to the extracellular domains of TrkB and TrkC, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three primary downstream signaling cascades:
-
PI3K/Akt Pathway: Predominantly involved in promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: Primarily responsible for regulating gene expression related to cell growth, differentiation, and synaptic plasticity.
-
PLC-gamma/PKC Pathway: Crucial for calcium signaling and the activation of protein kinase C, influencing a wide range of cellular processes.
The activation of these pathways by this compound has been demonstrated in various in vitro and in vivo models[1].
Visualizing the this compound Signaling Network
The following diagram illustrates the overarching signaling cascade initiated by this compound activation of TrkB/TrkC receptors.
Quantitative Analysis of Pathway Activation
Several studies have quantified the effects of this compound on cell survival, neurite outgrowth, and the phosphorylation of key signaling proteins. The following tables summarize this data, providing a comparative analysis with the endogenous ligands BDNF and NT-3.
In Vitro Efficacy of this compound
| Parameter | This compound | BDNF (for TrkB) | NT-3 (for TrkC) | Cell Type | Reference |
| EC50 for Neurotrophic Activity | 200-300 nM | - | - | Hippocampal Neurons | [2] |
| Maximal Survival vs. Control | ~123% of BDNF | 100% | - | 3T3-TrkB cells | [3] |
| Maximal Survival vs. Control | ~109% of NT-3 | - | 100% | 3T3-TrkC cells | [3] |
| Neurite Outgrowth (Mean Length) | Significantly increased vs. control | No significant effect | No significant effect | Hippocampal Neurons in inhibitory environment | [4] |
Phosphorylation of Key Signaling Proteins
| Phosphorylated Protein (Site) | This compound Treatment | BDNF/NT-3 Treatment | Cell Type | Reference |
| p-TrkB (Y817) | Increased | Increased | C57BL/6J mice | [5] |
| p-TrkC (Y820) | Increased | Increased | C57BL/6J mice | [5] |
| p-Akt (Ser473) | Increased | Increased | C57BL/6J mice | [5] |
| p-ERK (Thr202/Tyr204) | Increased | Increased | C57BL/6J mice | [5] |
| p-PLC-γ | Activated | Activated | - | [6] |
Detailed Signaling Pathways
The PI3K/Akt Survival Pathway
Activation of TrkB/TrkC by this compound leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 4. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity‐dependent synaptic and microglial transcriptomic changes in a late‐stage Alzheimer's mouse model - PMC [pmc.ncbi.nlm.nih.gov]
LM22B-10: A Technical Guide to its Effects on Neuronal Survival and Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM22B-10 is a small molecule, blood-brain barrier-permeant compound that acts as a co-activator of Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC) neurotrophin receptors.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on neuronal survival and plasticity. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for its evaluation, and presents its downstream signaling pathways through detailed diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play crucial roles in the development, maintenance, and plasticity of the central nervous system.[1][3] Their therapeutic potential, however, is often limited by poor pharmacokinetic properties. Small molecule mimetics that can cross the blood-brain barrier and activate neurotrophin receptors offer a promising alternative. This compound has emerged as a significant compound in this class, demonstrating the ability to selectively activate both TrkB and TrkC receptors, thereby promoting neuronal survival, neurite outgrowth, and synaptic plasticity.[3][4] Unlike native neurotrophins, this compound has shown efficacy in promoting neurite outgrowth even in the presence of inhibitory glycoproteins.[3][4]
Mechanism of Action
This compound functions as a co-activator of TrkB and TrkC receptors.[5] It binds to the extracellular domains of these receptors, inducing their activation and subsequent autophosphorylation.[3][5] This activation triggers downstream intracellular signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for mediating the observed effects on neuronal survival and plasticity.[2][5] Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR) or the TrkA receptor, highlighting its specificity.[1][2]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Comments | Reference |
| EC50 (Neuronal Survival) | 200-300 nM | Hippocampal Neurons | - | [5] |
| Maximal Survival Activity vs. BDNF | 53 ± 7.2% above BDNF (at 0.7 nM) | Hippocampal Neurons | Demonstrates superior maximal efficacy. | [5][6] |
| Maximal Survival Activity vs. NT-3 | 91 ± 8.6% above NT-3 (at 0.7 nM) | Hippocampal Neurons | Demonstrates superior maximal efficacy. | [5][6] |
| Neurite Outgrowth (1000 nM) | Induces average neurite lengths up to ~40 µM | Hippocampal Neurons | Significantly greater than controls. | [5][6] |
| TrkB Binding | Dose-dependent (250-2000 nM) | TrkB-Fc fusion protein | - | [5] |
| TrkC Binding | Dose-dependent (250-2000 nM) | TrkC-Fc fusion protein | - | [5] |
Table 2: In Vivo Efficacy of this compound
| Dosage | Animal Model | Effect | Reference |
| 0.5 mg/kg | C57BL/6J mice | Activation of TrkB, TrkC, AKT, and ERK. | [5][6] |
| 50 mg/kg (i.p.) | C57BL/6J mice | Increased phosphorylation of TrkBY817 and TrkCY820. | [5][6] |
| Not Specified | Aged mice | Increased pre- and post-synaptic proteins and spine density. | [5][6] |
| Not Specified | Rats (Controlled Cortical Impact Injury) | Reduced cell death in the injured cortex. | [1] |
| Not Specified | Rats (Controlled Cortical Impact Injury) | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus. | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell-Based Survival Assays
Objective: To quantify the pro-survival effects of this compound on neuronal cells.
Cell Lines:
-
NIH-3T3 cells engineered to express TrkA, TrkB, TrkC, or p75NTR.[2][7]
-
Primary embryonic (E16) mouse hippocampal neurons.[7]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates in their respective growth media. For primary neurons, use poly-L-lysine coated plates.
-
Serum Deprivation: After cell attachment, switch to a serum-free medium to induce apoptosis.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include positive controls (BDNF for TrkB, NT-3 for TrkC) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.[2]
-
Viability Assessment: Measure cell viability using a commercially available assay such as the ViaLight™ assay (measures ATP content) or an MTT assay.[2][6]
-
Data Analysis: Normalize the results to the vehicle control and plot dose-response curves to determine the EC50.
Neurite Outgrowth Assay
Objective: To assess the effect of this compound on the growth of neuronal processes.
Cell Lines:
-
Primary embryonic (E16) mouse hippocampal neurons.[5]
Protocol:
-
Cell Seeding: Plate neurons at a low density on coverslips coated with poly-L-lysine and laminin.
-
Treatment: After allowing the neurons to attach, replace the medium with a serum-free medium containing different concentrations of this compound or control substances.
-
Incubation: Culture the neurons for 48 hours.
-
Immunocytochemistry: Fix the cells and stain for a neuronal marker such as β-III tubulin (Tuj1) to visualize neurites.[1]
-
Imaging and Analysis: Capture images using fluorescence microscopy. Use image analysis software (e.g., ImageJ) to measure the length of the longest neurite and the total number of neurites per neuron.
Western Blotting for Signaling Pathway Activation
Objective: To determine the activation of TrkB, TrkC, and their downstream signaling molecules.
Cell Lines/Tissues:
Protocol:
-
Treatment: Treat cultured neurons or administer this compound to animals.
-
Lysis: Lyse the cells or homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated forms of TrkB (e.g., p-TrkB Y816), TrkC (e.g., p-TrkC Y820), AKT (p-AKT S473), and ERK (p-ERK T202/Y204).[5][6]
-
Also probe for total TrkB, TrkC, AKT, and ERK as loading controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective small molecule co-activator of TrkB and TrkC receptors with significant neurotrophic and neuroplastic effects. Its ability to promote neuronal survival and neurite outgrowth, even in inhibitory environments, surpasses that of native neurotrophins in some contexts.[3][4] The in vivo data demonstrating its capacity to activate downstream signaling pathways in the brain and increase synaptic markers in aged mice underscore its therapeutic potential for a range of neurological disorders.[4][5] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to LM22B-10 in Neurodegenerative Disease Models
This technical guide provides a comprehensive overview of the small molecule this compound, a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. This document details its mechanism of action, its therapeutic potential demonstrated in various preclinical neurodegenerative disease models, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound is a non-peptide small molecule that selectively binds to and co-activates TrkB and TrkC receptors.[1][2] This dual activation distinguishes it from many other Trk ligands.[1] Its binding to the extracellular domain of these receptors triggers their dimerization and autophosphorylation, initiating downstream signaling cascades crucial for neuronal survival, growth, and plasticity.[1][3] Notably, this compound does not significantly interact with the TrkA receptor or the p75 neurotrophin receptor (p75NTR).[4][5]
The activation of TrkB and TrkC by this compound leads to the phosphorylation and activation of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2][6][7] These pathways are integral to promoting cell survival and inhibiting apoptosis.[8][9] In vivo studies have confirmed that this compound can cross the blood-brain barrier and activate TrkB, TrkC, AKT, and ERK in the hippocampus and striatum of mice.[1][3][6]
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Source |
| EC₅₀ (Survival) | 200-300 nM | NIH-3T3 cells expressing TrkB/TrkC | [6][7] |
| EC₅₀ (TrkB Activation) | ~700-800 nM | TR-FRET assay | [10] |
| EC₅₀ (TrkC Activation) | ~700-800 nM | TR-FRET assay | [10] |
| Max Survival vs. BDNF | 53 ± 7.2% higher | Cortical neurons | [6][7] |
| Max Survival vs. NT-3 | 91 ± 8.6% higher | Cortical neurons | [6][7] |
| Neurite Outgrowth | Induces neurites up to ~40 μM in length (at 1000 nM) | Hippocampal neurons | [6][7] |
| Binding Specificity | Binds TrkB-Fc and TrkC-Fc (250-2000 nM, dose-dependent) | Cell-free binding assay | [6][7] |
| Neuronal Survival | ~60% increase at 10 µM | Primary rat cortical neurons (serum deprivation) | [7] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Disease Modeled | Dosing Regimen | Key Outcomes | Source |
| Aged C57BL/6J Mice | Aging | 0.5 mg/kg (unknown route) | Activated TrkB, TrkC, AKT, and ERK in hippocampus and striatum; increased dendritic spine density. | [1][6] |
| R6/2 and Q140 Mice | Huntington's Disease | Concomitant intranasal and intraperitoneal | Counteracted reduced TrkB/TrkC phosphorylation and AKT signaling; reduced huntingtin aggregates and microglial activation; improved motor performance. | [11][12] |
| Rats with TBI | Traumatic Brain Injury | Not specified | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus; reduced cell death in the injured cortex. | [4][13] |
| hAPPLond/Swe (APPL/S) Mice | Alzheimer's Disease | Oral delivery of a derivative (PTX-BD10-2) | Restored cholinergic neurite integrity; reduced neuronal atrophy and tau pathology. | [14] |
| Mecp2 KO Mice | Rett Syndrome | Not specified | A related TrkB partial agonist (LM22A-4) restored TrkB phosphorylation and improved respiratory function. | [15][16] |
Application in Neurodegenerative Disease Models
This compound and its derivatives have shown significant therapeutic potential across a range of neurodegenerative and neurological disease models.
Huntington's Disease (HD)
In R6/2 and Q140 mouse models of HD, loss of neurotrophic support, particularly Brain-Derived Neurotrophic Factor (BDNF), is a key pathological feature.[8][11] this compound treatment addressed these deficits by activating the remaining TrkB and TrkC receptors.[11] This resulted in a reduction of intranuclear huntingtin aggregates, preservation of dendritic spines, decreased microglial activation, and improved motor function.[11][12] These findings suggest that co-activation of TrkB and TrkC is a viable disease-modifying strategy for HD.[11]
Alzheimer's Disease (AD)
While direct studies with this compound in AD models are less reported, its derivative, PTX-BD10-2, which has improved oral bioavailability, has been investigated.[14] In the hAPPLond/Swe mouse model, which exhibits amyloid and cholinergic pathology, PTX-BD10-2 restored the integrity of cholinergic neurons, reduced neuronal atrophy, and decreased tau pathology.[14] Furthermore, a derivative of this compound was shown to increase the survival of iPSC-derived cholinergic neurons exposed to amyloid-β.[17][18] These results highlight the potential of targeting TrkB/TrkC signaling to combat cholinergic dysfunction in AD.[14]
Traumatic Brain Injury (TBI)
Following controlled cortical impact injury in rats, administration of the blood-brain barrier-permeant this compound was found to be neuroprotective.[4] It significantly reduced cell death in the injured cortex and promoted neurogenesis, as evidenced by an increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus.[4] In vitro, this compound also increased the proliferation, survival, and differentiation of neuronal progenitor cells.[4]
Rett Syndrome
Although studies on this compound in Rett Syndrome models are not prominent, research on a related compound, LM22A-4 (a partial TrkB agonist), provides proof-of-concept. In Mecp2 knockout mice, a model for Rett Syndrome, LM22A-4 rescued deficits in TrkB phosphorylation and improved respiratory function, a hallmark of the disease.[15][16] This suggests that activating TrkB signaling can ameliorate key symptoms of this neurodevelopmental disorder.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
In Vitro Neuronal Survival and Neurite Outgrowth Assays
-
Cell Culture : Primary hippocampal or cortical neurons are isolated from embryonic day 16-18 rat or mouse brains and plated on poly-L-lysine coated plates or coverslips.[7][19]
-
Treatment : Neurons are cultured in serum-free medium to induce stress. This compound is dissolved (e.g., in 0.04 N HCl) and added to the culture medium at various concentrations (e.g., 0.1-10 μM).[4][7] BDNF and NT-3 are often used as positive controls.
-
Survival Assay : After 48-72 hours of treatment, cell viability is assessed using methods like the MTT assay or by counting TUNEL-positive (apoptotic) cells.[7][9]
-
Neurite Outgrowth Assay : After 48 hours, cells are fixed and immunostained for neuronal markers like β-tubulin III. Neurite length and branching are quantified using imaging software.[7]
Experimental Workflow for In Vitro Assays
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity‐dependent synaptic and microglial transcriptomic changes in a late‐stage Alzheimer's mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 8. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer’s Disease [mdpi.com]
- 11. Pharmacological Co-Activation of TrkB and TrkC Receptor Signaling Ameliorates Striatal Neuropathology and Motor Deficits in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A small-molecule TrkB ligand restores hippocampal synaptic plasticity and object location memory in Rett syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sherlock.whitman.edu [sherlock.whitman.edu]
- 17. Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
LM22B-10 for Traumatic Brain Injury Research: A Technical Guide
An In-depth Examination of a Novel TrkB/TrkC Agonist for Neurotrauma Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatic Brain Injury (TBI) remains a significant global health challenge, with limited therapeutic options to mitigate its devastating neurological consequences. The neurotrophin signaling pathways, particularly those mediated by Tropomyosin receptor kinase B (TrkB) and C (TrkC), have emerged as promising targets for promoting neuronal survival, neurogenesis, and functional recovery following injury. LM22B-10, a small-molecule, blood-brain barrier-permeant co-activator of TrkB and TrkC, has shown considerable potential in preclinical TBI models. This technical guide provides a comprehensive overview of the core research on this compound in the context of TBI, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows to facilitate further investigation and drug development efforts in this area.
Introduction to this compound
This compound is a novel small molecule that uniquely functions as a co-agonist for both TrkB and TrkC neurotrophin receptors.[1][2] Unlike the endogenous ligands, brain-derived neurotrophic factor (BDNF) for TrkB and neurotrophin-3 (NT-3) for TrkC, this compound offers the advantage of being blood-brain barrier permeant, allowing for systemic administration.[3] Its dual agonism presents a distinct therapeutic profile compared to more selective Trk receptor activators.[1] Research suggests that this compound promotes neuronal growth and differentiation, enhances cell survival, and accelerates neurite outgrowth, in some instances surpassing the effects of BDNF and NT-3.[1][4] These properties make it a compelling candidate for mitigating the multifaceted pathology of TBI.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective and neuro-restorative effects by binding to and activating TrkB and TrkC receptors.[1] This activation triggers downstream signaling cascades crucial for neuronal function and survival. The primary pathways implicated include the Akt and ERK (extracellular signal-regulated kinase) pathways.[5][6]
Upon binding of this compound, the Trk receptors dimerize and autophosphorylate, leading to the recruitment and activation of various intracellular signaling proteins. This cascade ultimately promotes gene transcription and protein synthesis that underpin processes like cell survival, synaptic plasticity, and neurite outgrowth.[5]
Figure 1: this compound Signaling Pathway.
Preclinical Efficacy in Traumatic Brain Injury Models
Studies utilizing a controlled cortical impact (CCI) injury model in rats have demonstrated the therapeutic potential of this compound. Administration of the compound has been shown to reduce neuronal cell death in the injured cortex and increase the proliferation of neuroblasts in the hippocampus.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in TBI.
Table 1: Effects of this compound on Neurogenesis and Cell Survival
| Outcome Measure | Animal Model | Treatment Group | Control Group | Result | Citation |
| DCX+ Cell Proliferation (Hippocampus) | Rat CCI Model | TBI + this compound | TBI + Vehicle | ~65.4% increase in DCX+ cells | [7] |
| DCX+/BrdU+ Cell Proliferation (Hippocampus) | Rat CCI Model | TBI + this compound | TBI + Vehicle | ~106% increase in DCX+/BrdU+ cells | [7] |
| Neuronal Cell Death (Injured Cortex) | Rat CCI Model | TBI + this compound | TBI + Vehicle | Significant reduction in FJC-positive cells | [4][7] |
DCX: Doublecortin (a marker for neuroblasts); BrdU: Bromodeoxyuridine (a marker for proliferating cells); FJC: Fluoro-Jade C (a marker for degenerating neurons).
Table 2: Effects of this compound on Behavioral Outcomes following TBI
| Behavioral Test | Animal Model | Treatment Group | Control Group | Outcome | Citation |
| Barnes Maze (Spatial Learning) | Rat CCI Model | TBI + this compound | TBI + Vehicle | Partially reversed TBI-induced delay in task acquisition | [7][8] |
| Open Field Test (Anxiety-like Behavior) | Rat CCI Model | TBI + this compound | TBI + Vehicle | Normalized the TBI-associated decrease in center entries | [7][8] |
| Elevated Plus Maze (Anxiety-like Behavior) | Rat CCI Model | TBI + this compound | TBI + Vehicle | No significant recovery of performance | [7] |
Interestingly, in uninjured (sham) animals, this compound was observed to promote anxiety-like behavior and diminish spatial memory performance, suggesting that its therapeutic effects are context-dependent and compensatory in the injured brain.[3][7]
Experimental Protocols
Controlled Cortical Impact (CCI) Injury Model
The CCI model is a widely used and reproducible method for inducing TBI in rodents.
Figure 2: Controlled Cortical Impact (CCI) Experimental Workflow.
Key Parameters:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Isoflurane is a typical anesthetic agent.
-
Impactor: A pneumatic or electromagnetic impactor with a specific tip diameter (e.g., 2.5 mm) is used.[9]
-
Injury Severity: Parameters such as impact velocity (e.g., 5 m/s) and deformation depth (e.g., 2.5-3.0 mm) are controlled to create a moderate to severe injury.[9]
This compound Administration
-
Formulation: this compound is often prepared for delivery in a vehicle such as Cremophor/Phosphate-buffered saline (PBS).[7]
-
Dosage: A common dosage used in rat models is 10 mg/kg.[7][10]
-
Route of Administration: Intraperitoneal (IP) injection is a frequently used route.[7][10]
-
Treatment Regimen: Treatment can be initiated shortly after TBI and continued for a specified duration (e.g., daily for 2 weeks).[7]
Histological Analysis
-
Tissue Preparation: Animals are euthanized at specific time points post-injury (e.g., 24 hours for cell death analysis, 7 days for neurogenesis). Brains are fixed, sectioned, and prepared for immunohistochemistry.
-
Cell Death Staining: Fluoro-Jade C (FJC) staining is used to identify degenerating neurons in the perilesional cortex.[4]
-
Neurogenesis Staining: Immunohistochemistry for Doublecortin (DCX) and Bromodeoxyuridine (BrdU) is performed on hippocampal sections to quantify proliferating neuroblasts.[4]
Behavioral Testing
-
Barnes Maze: This test assesses spatial learning and memory. The animal is placed on an open circular platform with holes around the perimeter, one of which leads to an escape box. The latency and path length to find the escape box are measured over several trials.[8]
-
Open Field Test: This test is used to evaluate general locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and parameters such as total distance moved and time spent in the center versus the periphery are recorded.[8]
-
Elevated Plus Maze: This maze, with two open and two enclosed arms, is another common test for anxiety-like behavior. The number of entries and time spent in the open arms are indicative of the animal's anxiety level.[7]
Discussion and Future Directions
The preclinical data strongly suggest that this compound holds promise as a therapeutic agent for TBI. Its ability to co-activate TrkB and TrkC signaling pathways appears to effectively counter key aspects of TBI pathology, including neuronal death and impaired neurogenesis, leading to improved functional outcomes.[4][7]
However, several questions remain to be addressed in future research:
-
Therapeutic Window: The optimal time for initiating this compound treatment post-TBI needs to be determined.
-
Dose-Response Relationship: A thorough investigation of the dose-dependent effects of this compound on both therapeutic and potential adverse outcomes is warranted.
-
Chronic Effects: Long-term studies are needed to assess the durability of the behavioral improvements and any potential chronic side effects.
-
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic strategies, such as anti-inflammatory agents or rehabilitation, could lead to enhanced recovery.
The bimodal response observed in injured versus uninjured animals underscores the complexity of neurotrophin signaling and highlights the importance of targeting such pathways in a disease-specific context.[7]
Conclusion
This compound represents a significant advancement in the development of small-molecule neurotrophin receptor agonists for CNS disorders. Its unique co-activation of TrkB and TrkC, coupled with its ability to cross the blood-brain barrier, makes it a highly attractive candidate for TBI therapeutics. The data summarized in this guide provide a solid foundation for further research and development, with the ultimate goal of translating this promising preclinical candidate into a clinically effective treatment for individuals suffering from traumatic brain injury.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury | Semantic Scholar [semanticscholar.org]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 7. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TrkB-enhancer facilitates functional recovery after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Neurotrophic Effects of the TrkB Agonist LM22A-4
Disclaimer: The compound "LM22B-10" specified in the query does not correspond to a known molecule in publicly available scientific literature. This document proceeds under the assumption that the query refers to the well-characterized small-molecule Brain-Derived Neurotrophic Factor (BDNF) mimetic, LM22A-4 , a partial agonist of the Tropomyosin receptor kinase B (TrkB).
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, differentiation, and synaptic plasticity, primarily signaling through its high-affinity receptor, TrkB.[1] However, the therapeutic application of BDNF is hindered by its poor pharmacokinetic profile. Small molecule TrkB agonists that can cross the blood-brain barrier represent a promising therapeutic strategy for a range of neurological disorders. LM22A-4 was identified through an in silico screen for compounds designed to mimic the functional loop II domain of BDNF.[1][2] Foundational studies have established LM22A-4 as a partial TrkB agonist that promotes neuronal survival and activates key pro-survival signaling pathways.[1][3] This document provides a detailed overview of the core studies characterizing the neurotrophic effects of LM22A-4, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its validation.
Mechanism of Action and Signaling Pathways
LM22A-4 functions as a partial agonist at the TrkB receptor. It binds to the extracellular domain of TrkB, inducing its dimerization and autophosphorylation, though with a lower maximal effect compared to the endogenous ligand, BDNF.[1] This receptor activation initiates downstream intracellular signaling cascades crucial for neurotrophic effects.
Primary Signaling Cascades
Upon activation by LM22A-4, TrkB recruits and phosphorylates adaptor proteins, leading to the engagement of two principal pro-survival pathways:
-
PI3K/Akt Pathway: This pathway is a major driver of cell survival and is robustly activated by LM22A-4.[1][4]
-
MAPK/ERK Pathway: This cascade is essential for neuronal differentiation and synaptic plasticity.[1][2]
In several studies, LM22A-4 has been shown to activate TrkB, Akt, and ERK in both in vitro neuronal cultures and in vivo in brain regions like the hippocampus and striatum.[1][5] The neurotrophic activity of LM22A-4 can be blocked by inhibitors of Trk (K252a), PI3K (LY294002), and MAPK/ERK (PD98059), confirming the dependence on these pathways.[1][6]
Alternative Hypothesis: GPCR-Mediated Transactivation
Some research suggests a more complex mechanism, particularly in oligodendrocytes. Studies have shown that LM22A-4 may induce a rapid, TrkB-independent phosphorylation of ERK1/2, followed by a significantly delayed phosphorylation of TrkB.[7][8] This has led to the hypothesis that LM22A-4 might first act on a G-protein coupled receptor (GPCR), which then engages Src-family kinases to transactivate intracellular TrkB receptors.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on LM22A-4.
Table 1: Receptor Binding and Activity
| Parameter | Value | Assay | Cell Type / System | Reference |
|---|---|---|---|---|
| IC₅₀ | 47 nM | Fluorescence Anisotropy | Purified TrkB ECD-Fc | [3] |
| EC₅₀ (Neuronal Survival) | 200-500 pM | MTT Assay | E16 Mouse Hippocampal Neurons | [1] |
| Maximal Activity | 80-89% of BDNF | MTT Assay | E16 Mouse Hippocampal Neurons | [1] |
| Receptor Selectivity | Selective for TrkB | Competitive Binding Assay | NIH-3T3 cells expressing TrkA, TrkB, TrkC, or p75NTR |[1][3] |
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Dose & Administration | Key Outcome | Reference |
|---|---|---|---|
| Rett Syndrome (Mouse) | 50 mg/kg | Restored TrkB phosphorylation and breathing frequency. | [3] |
| Huntington's Disease (Mouse) | Not specified | Reduced huntingtin aggregates, improved motor function. | [3] |
| Hypoxic-Ischemic Stroke (Mouse) | 0.22 mg/kg | Improved limb swing speed and gait accuracy. | [3] |
| Traumatic Brain Injury (Rat) | Not specified | Improved motor learning on rotarod task. | [3] |
| Spinal Cord Injury (Mouse) | 10 mg/kg | Improved neurological scores, reduced apoptosis. |[10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational findings.
Hippocampal Neuron Survival Assay
This assay quantifies the ability of LM22A-4 to protect neurons from apoptosis under stress conditions.
Protocol:
-
Cell Culture: Prepare primary hippocampal neuron cultures from embryonic day 16 (E16) mouse fetuses.[1]
-
Plating: Plate neurons at low density in culture plates where survival becomes dependent on exogenous neurotrophic support.[1]
-
Treatment: After establishing the culture, treat wells with a dose range of LM22A-4 (e.g., 0.01-500 nM), BDNF (positive control), or vehicle (negative control).[1]
-
Incubation: Incubate the cultures for 48 hours.[1]
-
Assessment: Measure cell survival using one of the following methods:
-
MTT Assay: Quantifies metabolic activity, which correlates with the number of viable cells.[1]
-
Immunocytochemistry: Stain for a neuronal marker like GAP-43 to visualize cell bodies and neurites, allowing for morphological assessment and cell counting.[1]
-
TUNEL/DAPI Staining: Use TUNEL to identify apoptotic cells and DAPI to stain all cell nuclei for a ratio of apoptotic to total cells.[1]
-
-
Analysis: Normalize survival counts to the maximal response achieved with a saturating concentration of BDNF. Plot dose-response curves to determine EC₅₀ values.[1]
TrkB and Downstream Kinase Phosphorylation Assay (Western Blot)
This method is used to confirm that LM22A-4 activates TrkB and its downstream signaling proteins, Akt and ERK.
Protocol:
-
Cell Culture: Use primary hippocampal neurons or HEK293 cells stably expressing TrkB (293-TrkB).[7]
-
Serum Starvation: Prior to treatment, starve cells in serum-free media for at least 2 hours to reduce baseline kinase activity.[7]
-
Treatment: Treat cells with LM22A-4 (e.g., 500 nM) or BDNF (e.g., 4 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess activation kinetics.[1][7]
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated forms of Trk (p-Trk), Akt (p-Akt), and ERK (p-ERK).
-
Separately, probe other membranes with antibodies for total Trk, Akt, and ERK to serve as loading controls.[11]
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies. Quantify band intensity using densitometry and normalize the phosphorylated protein signal to the total protein signal.[7]
Neurite Outgrowth Assay
This assay measures the effect of LM22A-4 on the growth of neuronal projections, a key aspect of its neurotrophic function.
Protocol:
-
Coverslip Preparation: Coat glass coverslips with an adhesive substrate like Poly-L-lysine followed by laminin (B1169045) to promote neuronal attachment and growth.[12]
-
Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y) or primary neurons onto the prepared coverslips.[11]
-
Treatment: Treat the cells with LM22A-4 (e.g., 100 nM), a positive control (e.g., BDNF), and a vehicle control.[11]
-
Incubation: Incubate the cells for 24-48 hours to allow for neurite extension.[1][11]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain them with an antibody against a neuronal cytoskeletal protein, such as β-III tubulin, to visualize the cell body and all neurites.[12]
-
Imaging: Acquire images of the stained neurons using fluorescence microscopy.
-
Analysis: Use imaging software (e.g., MetaMorph, ImageJ) to trace and measure the length of the longest neurite for each neuron or the total neurite length per neuron.[12] Compare the average neurite length between treatment groups.
Conclusion
The foundational research on LM22A-4 has established it as a specific, cell-permeable small molecule with significant neurotrophic effects. By acting as a partial agonist of the TrkB receptor, it successfully activates critical pro-survival and plasticity-related signaling pathways, namely the PI3K/Akt and MAPK/ERK cascades. While alternative mechanisms of action may exist in specific cell types, its ability to promote neuronal survival and neurite outgrowth in a TrkB-dependent manner is well-documented. The data and protocols outlined in this guide provide a core understanding of LM22A-4's properties, positioning it as an invaluable tool for studying neurotrophin biology and as a lead compound for developing therapeutics for neurodegenerative diseases and CNS injury.
References
- 1. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BDNF mimetic compound LM22A-4 regulates cementoblast differentiation via the TrkB-ERK/Akt signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]
- 8. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effects of LM22A-4 on injured spinal cord nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
exploring the therapeutic potential of LM22B-10
An In-depth Technical Guide on the Therapeutic Potential of LM22B-10
Introduction
This compound is a novel, blood-brain barrier-permeant small molecule that functions as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3] Unlike the endogenous neurotrophins, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), which are large proteins with poor pharmacokinetic profiles, this compound offers a promising therapeutic alternative for activating neurotrophic signaling pathways.[4] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended for researchers and drug development professionals. The compound has demonstrated significant potential in promoting neuronal survival, enhancing neurite outgrowth, and stimulating neurogenesis, particularly in models of neurodegenerative diseases and traumatic brain injury.[1][2][5]
Mechanism of Action
This compound selectively binds to the extracellular domains of TrkB and TrkC receptors, inducing their activation.[2][6] This binding promotes receptor dimerization and autophosphorylation, which subsequently triggers the activation of key downstream intracellular signaling cascades, including the PI3K-Akt and Ras-MAPK/ERK pathways.[3][7] These pathways are critical for mediating neuronal survival, plasticity, and growth.[8] Notably, this compound does not significantly interact with the TrkA receptor or the p75 neurotrophin receptor (p75NTR), highlighting its specificity.[1][2] Its ability to activate both TrkB and TrkC provides a unique and potentially more robust neurotrophic effect than ligands that target a single receptor.[2]
Signaling Pathway of this compound
The diagram below illustrates the activation of TrkB and TrkC receptors by this compound and the subsequent downstream signaling cascades.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value / Observation | Cell Type / Condition | Reference |
| EC₅₀ | 200-300 nM | Hippocampal Neurons (Survival) | [7] |
| Binding Affinity | Dose-dependent (250-2000 nM) | TrkB-Fc and TrkC-Fc fusion proteins | [3][7] |
| Neuronal Survival | 53% higher than max BDNF (0.7 nM)91% higher than max NT-3 (0.7 nM) | Not specified | [3][7] |
| Neurite Outgrowth | Induces neurites up to ~40 µm | Hippocampal Neurons | [3][7] |
| Progenitor Cell Effects | Increased proliferation & differentiation | Adult Hippocampal Progenitors (AHPs) | [1] |
| Receptor Selectivity | Activates TrkB/TrkC, no significant activation of TrkA or p75NTR | NIH-3T3 cells expressing single Trks | [2][8] |
Table 2: In Vivo Activity of this compound
| Dosage / Model | Key Finding | Organism | Reference |
| 0.5 mg/kg | Activation of TrkB, TrkC, AKT, and ERK | C57BL/6J mice | [3][7] |
| 50 mg/kg (i.p.) | Increased phosphorylation at TrkBY817 and TrkCY820 | C57BL/6J mice | [3][7] |
| Traumatic Brain Injury (TBI) Model | Reduced cell death in injured cortex | Rats | [1] |
| Traumatic Brain Injury (TBI) Model | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus | Rats | [1] |
| Aged Mice | Increased hippocampal dendritic spine density | Aged mice | [2][6] |
| Aged Mice | Activated hippocampal and striatal TrkB/TrkC and downstream signaling | Aged mice | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in this compound research.
Neuronal Survival Assay
This assay assesses the ability of this compound to protect neurons from cell death in a serum-deprived environment.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 16-18 rat brains and seeded onto 96-well plates coated with poly-L-lysine. Cells are cultured in a serum-free medium (e.g., Neurobasal medium supplemented with B27).
-
Treatment: After an initial culture period (e.g., 24-48 hours), the medium is replaced with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1-10 µM) or vehicle control (e.g., 0.04 N HCl diluted 1:10,000).[1] Positive controls such as BDNF or NT-3 are run in parallel.
-
Incubation: Cells are incubated for an additional 48-72 hours.[3]
-
Viability Measurement: Cell viability is quantified using a standard MTT or ViaLight assay. For MTT, the reagent is added to each well, incubated, and the resulting formazan (B1609692) product is solubilized. Absorbance is read at 570 nm.[3] The survival rate is calculated relative to controls.
Signaling Pathway Activation (Western Blot)
This protocol is used to determine if this compound activates TrkB/C and downstream kinases like Akt and ERK.
-
Cell Treatment: Primary hippocampal neurons are treated with this compound (e.g., 1-10 µM) for 30 minutes.[3]
-
Lysis: Cells are lysed, and protein extracts are prepared.
-
Western Blot: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the phosphorylated forms of TrkB (Y816), TrkC (Y820), Akt (Ser473), and ERK1/2 (Thr202/Tyr204).[3] Antibodies against the total forms of these proteins and a loading control (e.g., β-actin) are used for normalization.[3]
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified to determine the level of protein activation.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the synthesis of new DNA, an indicator of cell proliferation, in response to this compound.
-
Cell Culture: Neural progenitor cells are cultured in appropriate media.
-
Treatment: this compound or vehicle is added to the culture medium. Simultaneously, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the medium (e.g., 1 µM).[1]
-
Incubation: Cells are incubated for 48 hours to allow for the incorporation of BrdU into the DNA of proliferating cells.[1]
-
Immunostaining: Cells are fixed and stained with an anti-BrdU antibody. A nuclear counterstain like DAPI is also used.
-
Quantification: The number of BrdU-positive cells is counted using fluorescence microscopy and image analysis software (e.g., ImageJ) from multiple random fields of view to determine the proliferation rate.[1]
Therapeutic Rationale and Future Directions
The ability of this compound to co-activate TrkB and TrkC signaling pathways underpins its therapeutic potential for a range of neurological disorders.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Huntington's disease, where neurotrophic support is diminished, this compound could potentially protect vulnerable neuronal populations, reduce cell death, and preserve synaptic function.[1][5] Studies have shown it can reduce tau pathology and protect cholinergic neurons from amyloid-beta-induced toxicity.[5]
-
Traumatic Brain Injury (TBI): Following TBI, this compound has been shown to reduce neuronal death in the injured cortex and promote the proliferation of new neurons in the hippocampus, suggesting a role in both neuroprotection and neural repair.[1]
-
Future Work: Further research is required to fully elucidate the long-term safety and efficacy of this compound. Optimization of dosing regimens, investigation in a wider range of disease models, and eventual progression to clinical trials will be critical steps.[1] The development of derivatives with improved oral bioavailability, such as PTX-BD10-2, represents a significant advancement in translating this therapeutic strategy to the clinic.[9]
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
LM22B-10: A Potent Modulator of Neurite Outgrowth and Neuronal Survival
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: LM22B-10 is a small molecule that has garnered significant interest in the field of neuroscience for its potent neurotrophic activities. Unlike endogenous neurotrophins, this compound is a non-peptide ligand capable of co-activating Tropomyosin receptor kinase B (TrkB) and TrkC, key receptors involved in neuronal survival, differentiation, and plasticity.[1][2] This unique characteristic, coupled with its ability to cross the blood-brain barrier, positions this compound as a promising therapeutic candidate for a range of neurological disorders characterized by neuronal loss and connectivity deficits.[3] This document provides an in-depth technical overview of this compound, focusing on its impact on neurite outgrowth, the underlying signaling mechanisms, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action
This compound functions as a co-activator of TrkB and TrkC neurotrophin receptors.[4][5] Its binding to the extracellular domains of these receptors induces their dimerization and subsequent autophosphorylation, initiating a cascade of downstream signaling events.[5] Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR) or TrkA, highlighting its specificity.[3][6] This targeted activation of TrkB and TrkC leads to the promotion of cell survival and a significant acceleration of neurite outgrowth, in some instances surpassing the effects of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3).[1][2] A key differentiator of this compound is its ability to promote substantial early neurite outgrowth even in the presence of inhibitory glycoproteins, a feat not observed with native neurotrophins.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Model | Reference |
| EC50 for Neuronal Survival | 200-300 nM | Not Specified | [4][5] |
| Maximum Neuronal Survival Activity (vs. BDNF) | 53 ± 7.2% above BDNF at 0.7 nM | Not Specified | [4][5] |
| Maximum Neuronal Survival Activity (vs. NT-3) | 91 ± 8.6% above NT-3 at 0.7 nM | Not Specified | [4][5] |
| Neurite Length Increase (1000 nM this compound) | Up to ~40 µM | Not Specified | [4][5] |
| Neurite Length Increase in Inhibitory Environment (CSPG) | 92 ± 8% | Hippocampal Neurons | [7] |
| Neurite Length Increase in Inhibitory Environment (MAG) | 57 ± 6% | Hippocampal Neurons | [7] |
Table 2: In Vivo Activity of this compound
| Parameter | Dosage | Animal Model | Effect | Reference |
| TrkB, TrkC, AKT, ERK Activation | 0.5 mg/kg | C57BL/6J mice | Activation of all listed signaling molecules | [4][5] |
| TrkBY817 and TrkCY820 Phosphorylation | 50 mg/kg, i.p. | Not Specified | Increased phosphorylation | [4][5] |
| Synaptic Protein and Spine Density | Not Specified | Aged mice | Increased pre- and post-synaptic proteins and spine density | [1][2][4] |
| Neurogenesis (DCX+ cells) | Not Specified | Rats (Controlled Cortical Impact Injury) | Increased proliferation in the hippocampus | [3] |
| Cell Death Reduction | Not Specified | Rats (Controlled Cortical Impact Injury) | Significantly reduced cell death in the injured cortex | [3] |
Signaling Pathways
This compound-mediated activation of TrkB and TrkC receptors initiates downstream signaling cascades crucial for neurite outgrowth and cell survival. The two primary pathways involved are the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-Mitogen-activated protein kinase (MAPK)/ERK pathway.
This compound signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of this compound.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the extension of neurites from cultured neurons.
Protocol:
-
Cell Seeding: Primary cortical or hippocampal neurons are seeded onto coverslips coated with poly-L-lysine.
-
Treatment: After allowing the cells to adhere, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.5-10 µM) or control substances (e.g., BDNF, NT-3). For studies in an inhibitory environment, substances like MAG-Fc (25 µg/ml) or CSPG (1 µg/ml) are added to the medium.[7]
-
Incubation: The cultures are maintained for a period of 24 to 48 hours to allow for neurite extension.[5][7]
-
Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. They are then stained with an antibody against a neuron-specific protein, such as β-tubulin III, to visualize the neurites.
-
Imaging and Analysis: The coverslips are imaged using fluorescence microscopy. The length and number of branches of the neurites are quantified using image analysis software.
Workflow for neurite outgrowth assay.
Cell Survival Assay
This assay assesses the ability of this compound to protect neurons from cell death.
Protocol:
-
Cell Culture: NIH-3T3 cells engineered to express TrkA, TrkB, TrkC, or p75NTR are cultured in DMEM supplemented with 10% FBS and appropriate selection agents (Geneticin or hygromycin).[5]
-
Seeding: Cells are seeded in 24-well plates at a density of 30,000 cells/well in a medium composed of 50% DMEM and 50% PBS without supplements.[5]
-
Treatment: The cells are treated with neurotrophins (0.7 nM) or this compound (e.g., 1000 nM) for 72-96 hours.[5]
-
Viability Measurement: Cell survival is quantified using a viability assay, such as the ViaLight assay, which measures ATP levels as an indicator of metabolically active cells.[2]
Signaling Pathway Activation Assay
This assay determines the effect of this compound on the activation of downstream signaling molecules.
Protocol:
-
Cell Treatment: Primary hippocampal neurons are treated with this compound (e.g., 1-10 µM) for a short duration, typically 30 minutes.[5]
-
Cell Lysis and Protein Extraction: The treated cells are lysed, and total protein is extracted.
-
Western Blot Analysis: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) forms of TrkB, TrkC, Akt, and ERK1/2. Antibodies against the total forms of these proteins and a housekeeping protein like β-actin are used for normalization.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and quantified to determine the extent of signaling pathway activation.
Workflow for signaling pathway activation assay.
Conclusion
This compound represents a significant advancement in the development of small molecule neurotrophic agents. Its ability to co-activate TrkB and TrkC, promote robust neurite outgrowth, and enhance neuronal survival, even in inhibitory environments, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the multifaceted effects of this promising compound. Future studies should continue to explore its efficacy in various preclinical models of neurological disease and further elucidate the nuances of its signaling mechanisms.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
LM22B-10: A Technical Guide for Basic Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM22B-10 is a potent, cell-permeable, small-molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] Unlike endogenous neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound can cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1] It selectively activates TrkB and TrkC without significantly engaging TrkA or the p75 neurotrophin receptor (p75NTR).[1][3] This compound has demonstrated significant efficacy in promoting neuronal survival, proliferation, differentiation, and neurite outgrowth, positioning it as a critical compound for investigating neurotrophic signaling pathways in contexts such as neurodegenerative disease, traumatic brain injury, and age-related cognitive decline.[1][4][5] This guide provides a comprehensive overview of its mechanism of action, quantitative parameters, and detailed experimental protocols for its application in basic research.
Mechanism of Action and Signaling Pathways
This compound functions by binding to the extracellular domains of TrkB and TrkC receptors.[1][4][6] This interaction promotes receptor dimerization and autophosphorylation, initiating downstream intracellular signaling cascades.[2] The primary pathways activated by this compound are the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, crucial for cell survival and proliferation, and the Ras-Mitogen-activated protein kinase (MAPK/ERK) pathway, which is heavily involved in neuronal differentiation and plasticity.[2][3][7] Notably, the patterns of Trk and downstream signaling activation induced by this compound can be distinct from those of its endogenous counterparts, BDNF and NT-3.[3][7]
Quantitative Data Presentation
The biological activity of this compound has been quantified across various experimental models. The following table summarizes key quantitative parameters.
| Parameter | Value | Model System / Assay | Key Findings | Reference |
| Neurotrophic Activity (EC₅₀) | 200-300 nM | Neuronal Survival Assay (Hippocampal Cells) | Potently improves cell survival. | [2][7][8] |
| Receptor Binding | 250-2000 nM | Dose-dependent binding to TrkB-Fc and TrkC-Fc | Demonstrates direct interaction with receptor extracellular domains. | [2][6][7] |
| Neuronal Differentiation | 1 µM (1000 nM) | Tuj1 staining in progenitor cells | Significantly promotes differentiation into neurons. | [1] |
| Neurite Outgrowth | 1 µM (1000 nM) | Primary Hippocampal Neurons | Induces neurites with significantly greater average lengths. | [7] |
| In Vitro Receptor Activation | 1 µM (1000 nM) | Western Blot (p-TrkB, p-Akt, p-ERK) | Induces phosphorylation of TrkB and downstream signaling molecules. | [2][9] |
| In Vivo Receptor Activation | 0.5 mg/kg - 50 mg/kg (i.p.) | Western Blot (Mouse Brain Lysates) | Activates TrkB, TrkC, Akt, and ERK in the hippocampus. | [2][7] |
| In Vivo Neurogenesis | 10 mg/kg/day (i.p.) | BrdU/DCX staining (Rat TBI model) | Increases proliferation of neuronal progenitor cells. | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments utilizing this compound.
In Vitro Neuronal Survival Assay (MTT-based)
This protocol assesses the neuroprotective effects of this compound on primary neurons under stress conditions (e.g., serum deprivation).
-
Cell Seeding: Plate primary rat cortical or hippocampal neurons in 96-well plates coated with poly-L-lysine.
-
Culture: Culture cells in a standard neurobasal medium supplemented with B27 and glutamine.
-
Treatment: After 24-48 hours, replace the medium with serum-free medium. Add this compound at various concentrations (e.g., 0.1-10 µM). Include a vehicle control (e.g., 0.04 N HCl diluted 1:10,000) and a positive control (e.g., 0.7 nM BDNF).[1][2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in 5% CO₂.[2]
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell survival relative to control wells.[2]
In Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on the proliferation of neural progenitor cells.
Detailed Steps:
-
Cell Culture: Culture adult hippocampal neural progenitor cells on coverslips in appropriate growth medium.[1]
-
Treatment: Treat cells with vehicle control or this compound.
-
BrdU Labeling: Concurrently add 5'-bromo-2'-deoxyuridine (BrdU) at a final concentration of 1 µM.[1]
-
Incubation: Incubate for 48 hours to allow BrdU to be incorporated into the DNA of proliferating cells.[1]
-
Fixation & Staining: Fix the cells, denature the DNA to expose the BrdU epitope, and perform standard immunofluorescence staining using an anti-BrdU antibody and a nuclear counterstain like DAPI.[1]
-
Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei using software like ImageJ.[1]
Western Blot for Signaling Pathway Activation
This protocol is used to detect the phosphorylation status of Trk receptors and downstream targets like Akt and ERK.
-
Cell Lysis: Treat cultured primary hippocampal neurons with this compound (e.g., 1-10 µM) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.[2] Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated targets (e.g., p-TrkB Y816, p-Akt S473, p-ERK1/2 T202/Y204) and total proteins for normalization.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the ratio of phosphorylated protein to total protein.
In Vivo Traumatic Brain Injury (TBI) Model
This protocol outlines a typical preclinical study to evaluate the neuroprotective and pro-neurogenic effects of this compound following TBI in rodents.
Detailed Steps:
-
Animal Model: Use adult male rats or mice. Induce a controlled cortical impact (CCI) injury, a common model of TBI. Include a sham-operated control group.[1]
-
Drug Administration: Immediately following injury, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle (e.g., Cremophor/PBS).[1]
-
Proliferation Study: For neurogenesis assessment, co-administer BrdU (e.g., 50 mg/kg, i.p.) daily for a set period (e.g., 7 days).[1]
-
Behavioral Testing: At a specified time post-injury (e.g., 14 days), conduct behavioral tests to assess cognitive function (e.g., Barnes maze for spatial memory) or anxiety-like behavior.[1]
-
Histological Analysis: Following behavioral tests or at a designated endpoint, perfuse the animals with 4% paraformaldehyde (PFA).[3]
-
Tissue Processing: Collect the brains, cryosection, and perform staining for relevant markers:
-
Quantification: Systematically quantify the number of positive cells in defined regions of interest to determine the effect of this compound on cell death and neurogenesis.[1]
Conclusion
This compound is a versatile and powerful chemical probe for studying TrkB and TrkC signaling. Its ability to be administered systemically and activate these pathways in vivo provides a significant advantage over using endogenous neurotrophins. The compound's demonstrated effects on neuronal survival, plasticity, and regeneration make it an indispensable tool for researchers in neuroscience and drug development who are investigating therapeutic strategies for a range of neurological disorders. The protocols and data provided in this guide serve as a foundational resource for the effective application of this compound in a basic research setting.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Co-activation of TrkB and TrkC by the Small Molecule Ligand LM22B-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule LM22B-10 and its unique ability to co-activate the Tropomyosin receptor kinase (Trk) B and TrkC receptors. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in neurotrophic factor-related drug discovery and development.
Introduction
Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. Their effects are primarily mediated through the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. Brain-derived neurotrophic factor (BDNF) and Neurotrophin-4/5 (NT-4/5) are the primary ligands for TrkB, while Neurotrophin-3 (NT-3) is the cognate ligand for TrkC. This compound is a novel, blood-brain barrier-permeant small molecule that has been identified as a co-activator of both TrkB and TrkC receptors.[1][2][3] Unlike endogenous neurotrophins, this compound offers a unique pharmacological profile with the potential for therapeutic applications in a range of neurological disorders, including traumatic brain injury and Huntington's disease.[1][4]
Mechanism of Action
This compound functions as an agonist at both TrkB and TrkC receptors.[5] It binds to the extracellular domains of these receptors, promoting their dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain.[6] This activation initiates downstream intracellular signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are critical for mediating neuronal survival, differentiation, and plasticity.[2][7][8] Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR) and shows minimal activity at the TrkA receptor, highlighting its selectivity for TrkB and TrkC.[1][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with and activation of TrkB and TrkC receptors, as reported in the literature.
Table 1: Binding Affinity and Receptor Activation
| Parameter | TrkB | TrkC | Notes | Source |
| Binding | Dose-dependent (250-2000 nM) | Dose-dependent (250-2000 nM) | This compound binds to the extracellular domain of both receptors. No binding detected for TrkA or p75NTR. | [2][6][10] |
| EC50 for Receptor Activation | 1.8 µM | 2.5 µM | Effective concentration for 50% of maximal receptor activation. | [6] |
| EC50 for Neurotrophic Survival Activity | 200-300 nM | 200-300 nM | Concentration for 50% maximal survival effect in cell-based assays. | [2][6][11] |
Table 2: Functional Outcomes
| Functional Effect | This compound | BDNF | NT-3 | Notes | Source |
| Maximal Neurotrophic Survival Activity | Higher than BDNF and NT-3 | - | - | 53 ± 7.2% above BDNF (0.7 nM) and 91 ± 8.6% above NT-3 (0.7 nM). | [2][6] |
| Neurite Outgrowth | Induces neurites up to ~40 µM (at 1000 nM) | - | - | This compound promotes neurite outgrowth even in inhibitory environments, unlike BDNF and NT-3. | [2][3][6] |
| In Vivo Receptor Phosphorylation | Increased p-TrkB (Y817) and p-TrkC (Y820) | - | - | Observed in mice with a 50 mg/kg intraperitoneal dose. | [2][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the co-activation of TrkB and TrkC by this compound.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound to Trk receptors.
-
Method 1: Solid-Phase Binding Assay
-
Coat Protein A-decorated Dynabeads™ with TrkA-Fc, TrkB-Fc, TrkC-Fc, or p75NTR-Fc fusion proteins.
-
Incubate the beads with increasing concentrations of this compound.
-
After incubation, wash the beads to remove unbound compound.
-
Quantify the amount of bound this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
-
-
Method 2: Competitive Binding Assay
-
Culture NIH-3T3 cells engineered to express either TrkA, TrkB, TrkC, or p75NTR.
-
Incubate the cells with increasing concentrations of the respective cognate neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) in the presence or absence of a fixed concentration of this compound (e.g., 1000 nM).
-
Detect the binding of fluorescently labeled neurotrophins using a fluorescence plate reader.
-
A rightward shift in the neurotrophin binding curve in the presence of this compound indicates competitive binding.[10]
-
Kinase Activity and Phosphorylation Assays
Objective: To measure the ability of this compound to induce the kinase activity and autophosphorylation of TrkB and TrkC.
-
Method 1: Cell-Based Receptor Phosphorylation Assay (Western Blot)
-
Culture primary hippocampal neurons or HEK293T cells transfected with human TrkB or TrkC.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated TrkB (e.g., pY816) and phosphorylated TrkC (e.g., pY820).
-
Use antibodies against total TrkB and TrkC as loading controls.[6]
-
-
Method 2: In Vitro Kinase Assay
Cell-Based Functional Assays
Objective: To assess the biological effects of this compound on neuronal survival and morphology.
-
Method 1: Neuronal Survival Assay
-
Culture NIH-3T3 cells expressing TrkB or TrkC, or primary cortical neurons, in serum-free medium.
-
Treat the cells with various concentrations of this compound, BDNF, or NT-3 for 72-96 hours.
-
Assess cell viability using a commercial assay such as the ViaLight™ assay (measures ATP content) or an MTT assay.[6][13]
-
-
Method 2: Neurite Outgrowth Assay
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound and the general workflow of the experimental protocols described above.
Caption: Signaling pathways activated by this compound upon binding to TrkB and TrkC.
Caption: General experimental workflow for characterizing this compound's activity.
Conclusion
This compound represents a significant advancement in the development of small molecule neurotrophic factor mimetics. Its ability to co-activate TrkB and TrkC receptors provides a unique pharmacological tool for studying the combined roles of these two critical signaling pathways in neuronal health and disease. The data and methodologies presented in this guide offer a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and similar compounds in the context of neurodegenerative diseases and neuronal injury. The distinct signaling patterns and functional outcomes induced by this compound compared to endogenous neurotrophins warrant further exploration to fully elucidate its therapeutic promise.[2][3]
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Co-Activation of TrkB and TrkC Receptor Signaling Ameliorates Striatal Neuropathology and Motor Deficits in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TrkB/TrkC agonist | Probechem Biochemicals [probechem.com]
- 6. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 7. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
LM22B-10 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic strategies beyond the amyloid cascade hypothesis. One promising avenue of research focuses on modulating neurotrophic signaling pathways to enhance neuronal survival and synaptic plasticity. This technical guide provides an in-depth overview of LM22B-10, a small molecule co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC, and its role in preclinical Alzheimer's disease research. Due to the poor oral bioavailability of this compound, this guide also extensively covers its orally bioavailable derivative, PTX-BD10-2, which has been the subject of more recent and detailed in vivo studies. This document summarizes the mechanism of action, preclinical efficacy, and detailed experimental protocols related to this compound and its derivatives, offering a comprehensive resource for researchers in the field.
Introduction to this compound and TrkB/C Signaling in Alzheimer's Disease
Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3) are crucial neurotrophins that support neuronal survival, differentiation, and synaptic function through their respective receptors, TrkB and TrkC.[1] In Alzheimer's disease, signaling through these pathways is often impaired, contributing to the synaptic dysfunction and neuronal loss that underlie cognitive decline.[1] Direct administration of neurotrophins as therapeutics is hampered by their poor pharmacokinetic properties and inability to cross the blood-brain barrier.
This compound is a small molecule identified through in silico screening that acts as a partial agonist or co-activator of both TrkB and TrkC receptors.[2][3] It has been shown to promote neurite outgrowth and increase dendritic spine density in vitro.[3] However, its limited oral bioavailability led to the development of PTX-BD10-2, a derivative with improved pharmacokinetic properties, making it suitable for in vivo studies in animal models of AD.[1][4]
Mechanism of Action and Signaling Pathways
This compound and its derivative PTX-BD10-2 exert their neuroprotective and synaptogenic effects by binding to and activating TrkB and TrkC receptors. This activation mimics the downstream signaling cascades of their endogenous ligands, BDNF and NT-3.
Upon activation, TrkB and TrkC receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins, initiating multiple downstream signaling cascades crucial for neuronal health and function. The primary pathways activated include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a major driver of cell survival and neuroprotection. Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote protein synthesis.
-
Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) Pathway: The MAPK/ERK pathway plays a critical role in neuronal differentiation, neurite outgrowth, and synaptic plasticity.
-
Phospholipase C gamma (PLCγ)/Protein Kinase C (PKC) Pathway: Activation of PLCγ leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC and mobilize intracellular calcium. This pathway is essential for neurotransmitter release and long-term potentiation (LTP).[1]
The following diagrams illustrate these key signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound and its derivative, PTX-BD10-2.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | TrkB/C | ~700–800 nM | [5] |
| EC50 (Neurotrophic Activity) | TrkB/C | 200-300 nM | [6][7] |
Table 2: In Vivo Efficacy of PTX-BD10-2 in APPL/S Mice
| Efficacy Endpoint | Treatment Group | Result | Statistical Significance | Reference |
| Cognitive Performance (Barnes Maze) | APP-Vehicle | Increased latency to find escape hole | p = 0.0003 vs. WT-Vehicle | [8] |
| APP-PTX-BD10-2 | Reduced latency vs. APP-Vehicle | p = 0.0002 | [8] | |
| APP-Vehicle | Decreased time in target quadrant | p < 0.0001 vs. WT-Vehicle | [8] | |
| APP-PTX-BD10-2 | Increased time in target quadrant vs. APP-Vehicle | p < 0.0001 | [8] | |
| Cognitive Performance (Novel Object Recognition) | APP-Vehicle | Deficit in discriminating novel object | p < 0.0001 vs. WT-Vehicle | [8] |
| APP-PTX-BD10-2 | Prevention of deficit vs. APP-Vehicle | p < 0.0001 | [8] | |
| Long-Term Potentiation (LTP) | APP-Vehicle | Reduced potentiation at 90 min post-TBS | p < 0.0001 vs. WT-Vehicle | [9] |
| APP-PTX-BD10-2 | Restored potentiation to WT levels | p < 0.0001 vs. APP-Vehicle | [9] | |
| Synaptic Protein Levels (PSD-95) | APP-Vehicle | 31% reduction vs. WT-Vehicle | Not specified | [10] |
| APP-PTX-BD10-2 | Prevention of PSD-95 decrease | Not specified | [10] | |
| Tau Pathology (AT8 Staining) | APP-PTX-BD10-2 | Reduced NBM tau pathology | Not specified | [5] |
| Amyloid Plaque Burden (Thioflavin S) | APP-PTX-BD10-2 | No significant difference vs. APP-Vehicle | Not significant | [11] |
Note: While a reduction in tau pathology was reported, specific quantitative data were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PTX-BD10-2.
In Vivo Administration in APPL/S Mouse Model
-
Animal Model: Aged (13 months at initiation of treatment) London/Swedish-APP mutant mice (APPL/S) and wild-type littermate controls.
-
Compound Formulation: PTX-BD10-2 is dissolved in 25% hydroxypropyl-β-cyclodextrin (HPCD) in de-ionized water.
-
Dosing Regimen: 50 mg/kg administered once daily via oral gavage, 5 days per week for 3 months.
-
Control Group: Administered the vehicle (25% HPCD in de-ionized water) following the same regimen.
Behavioral Testing: Barnes Maze
The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular platform with 20 equally spaced holes around the perimeter. One hole leads to an escape box. Visual cues are placed around the maze.
-
Habituation (Day 1): Mice are placed in the center of the maze and allowed to explore for 5 minutes.
-
Training (Days 2-3): Mice undergo four trials per day. For each trial, the mouse is placed in the center of the maze under a bright light (aversive stimulus) and has 2 minutes to find the escape hole. If the mouse does not find the escape hole within the time limit, it is gently guided to it.
-
Probe Trial (Day 4): The escape box is removed, and the mouse is allowed to explore the maze for 90 seconds. The time spent in the target quadrant (the quadrant that previously contained the escape hole) and the latency to the first visit to the target hole location are recorded.
Electrophysiology: Long-Term Potentiation (LTP)
-
Slice Preparation: Mice are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (400 µm) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of fEPSPs for 20 minutes, LTP is induced using theta-burst stimulation (TBS).
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the baseline. Potentiation is quantified at various time points post-TBS (e.g., 10 and 90 minutes).
Immunohistochemistry for Phosphorylated Tau (AT8)
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose. 40 µm thick sections are cut on a cryostat.
-
Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against phosphorylated tau (e.g., AT8, mouse monoclonal) overnight at 4°C.
-
Secondary Antibody Incubation: Sections are washed and incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 2 hours at room temperature.
-
Imaging and Quantification: Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope. The area of AT8-positive staining is quantified using image analysis software (e.g., ImageJ).
Western Blotting for Synaptic Proteins (PSD-95 and Synaptophysin)
-
Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against PSD-95 and synaptophysin. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands are visualized using an ECL substrate and a digital imaging system. Band intensities are quantified and normalized to the loading control.
Discussion and Future Directions
The preclinical data for the this compound derivative, PTX-BD10-2, are promising, demonstrating the potential of TrkB/C co-activation as a therapeutic strategy for Alzheimer's disease. The ability of PTX-BD10-2 to rescue cognitive deficits, restore synaptic plasticity, and maintain synaptic protein levels in a mouse model of AD, even when administered at a late pathological stage, is particularly encouraging.
Notably, the beneficial effects of PTX-BD10-2 appear to be independent of amyloid plaque clearance, suggesting a mechanism that targets the downstream consequences of amyloid pathology, such as synaptic failure and neuronal dysfunction. The reported reduction in tau pathology in the nucleus basalis of Meynert further supports the disease-modifying potential of this compound.
Future research should focus on several key areas:
-
Quantitative Analysis of Tau Pathology: A thorough quantitative investigation into the effects of PTX-BD10-2 on various forms of tau pathology (e.g., hyperphosphorylated tau, aggregated tau) in different brain regions is warranted.
-
Chronic Dosing and Safety Studies: Longer-term studies are needed to assess the sustained efficacy and safety of chronic PTX-BD10-2 administration.
-
Combination Therapies: Investigating the potential synergistic effects of PTX-BD10-2 with amyloid-targeting therapies could provide a more comprehensive treatment approach for AD.
-
Clinical Translation: Given the promising preclinical findings, the progression of PTX-BD10-2 or similar TrkB/C agonists into clinical trials for Alzheimer's disease is a logical and highly anticipated next step.
Conclusion
This compound and its orally bioavailable derivative, PTX-BD10-2, represent a compelling class of small molecules for the potential treatment of Alzheimer's disease. By activating TrkB and TrkC signaling pathways, these compounds offer a mechanism to enhance neuronal resilience and combat the synaptic dysfunction that is a hallmark of the disease. The preclinical evidence strongly supports their potential to ameliorate cognitive deficits and modify key pathological features. Continued research and development in this area hold significant promise for delivering novel and effective therapies for patients with Alzheimer's disease.
References
- 1. Western blot in homogenised mouse brain samples [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity-dependent synaptic and microglial transcriptomic changes in a late-stage Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Actions of the TrkB Agonist Antibody ZEB85 in Regulating the Architecture and Synaptic Plasticity in Hippocampal Neurons [frontiersin.org]
- 8. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity‐dependent synaptic and microglial transcriptomic changes in a late‐stage Alzheimer's mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Determinant of Tau Spreading in Alzheimer’s Disease: Dependent on Senile Plaque, Neural Circuits, or Spatial Proximity? [mdpi.com]
Initial In Vitro Characterization of LM22B-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of LM22B-10, a small-molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Findings at a Glance
This compound is a brain-penetrant small molecule that selectively activates TrkB and TrkC receptors, leading to enhanced neuronal survival, proliferation, differentiation, and neurite outgrowth.[1][2][3][4] Notably, it does not interact with the p75 neurotrophin receptor (p75NTR) or the TrkA receptor.[1][5] Its activity has been shown to be potent, in some cases exceeding the effects of the endogenous ligands Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3).[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters determined during the initial in vitro characterization of this compound.
| Parameter | Value | Cell Type / System | Reference |
| EC50 (Neurotrophic Activity) | 200-300 nM | Hippocampal Cells | [2][4] |
| Binding Affinity | Dose-dependent (250-2000 nM) | TrkB-Fc and TrkC-Fc | [2][3] |
| Maximal Survival Activity vs. BDNF | 53 ± 7.2% above BDNF (at 0.7 nM) | Not specified | [2][3] |
| Maximal Survival Activity vs. NT-3 | 91 ± 8.6% above NT-3 (at 0.7 nM) | Not specified | [2][3] |
Signaling Pathway Activation
This compound activates downstream signaling cascades crucial for neuronal function through its interaction with TrkB and TrkC. Upon binding, it induces receptor dimerization and autophosphorylation, initiating the PI3K-Akt and Ras-ERK1/2 signaling pathways.[2]
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell survival.
Caption: Cell viability assay workflow.
Methodology:
-
Cell Culture: P19 mouse embryonic carcinoma cells are cultured in Minimal Essential Medium (MEM) supplemented with 5% heat-inactivated fetal calf serum in a 5% CO2 incubator at 37°C.[1]
-
Treatment: this compound is dissolved in 0.04 N HCl in water and then diluted into the culture medium to the final desired concentration (a 1:10,000 dilution of the HCl stock is used as a vehicle control).[1]
-
Incubation: Cells are treated with this compound or vehicle control for 48 hours.[1]
-
Viability Measurement: Cell viability is assessed using a tetrazolium-based Cell Counting Kit-8.[1]
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of neurites from primary neurons.
Caption: Neurite outgrowth assay workflow.
Methodology:
-
Neuron Culture: Primary rat cortical or hippocampal neurons are seeded on poly-L-lysine-coated coverslips.[2]
-
Treatment: Neurons are treated with varying concentrations of this compound (e.g., 0.5-10 µM) for 48 hours.[2]
-
Immunostaining: Cells are fixed and stained with an antibody against β-tubulin III to visualize neurites.[2]
-
Analysis: Neurite length and the number of branches are quantified using image analysis software.[2]
Western Blot for Signaling Pathway Activation
This protocol is used to detect the phosphorylation and activation of key signaling proteins downstream of TrkB and TrkC.
Methodology:
-
Cell Lysis: Primary hippocampal neurons are treated with this compound (e.g., 1-10 µM) for 30 minutes.[2] The cells are then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of TrkB (Y816), TrkC (Y820), Akt (Ser473), and ERK1/2 (Thr202/Tyr204).[2] Antibodies for the total forms of these proteins and a loading control (e.g., β-actin) are also used.
-
Detection: The membrane is incubated with appropriate secondary antibodies, and the protein bands are visualized using a detection reagent. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of activation.
Receptor Binding and Selectivity
This compound demonstrates a clear preference for TrkB and TrkC receptors. Binding studies show a dose-dependent interaction with the extracellular domains of TrkB and TrkC, with no detectable binding to TrkA or p75NTR.[6] Furthermore, this compound competitively inhibits the binding of BDNF to TrkB-expressing cells and NT-3 to TrkC-expressing cells.[3][6]
Interestingly, while the binding affinity of this compound to TrkB and TrkC is similar, it more effectively displaces BDNF from TrkB than NT-3 from TrkC.[6] This suggests subtle differences in the binding mode of this compound to the two receptors.
The lack of interaction with p75NTR is a significant feature of this compound. In cells co-expressing TrkB or TrkC with p75NTR, the presence of p75NTR reduces the survival-promoting effects of BDNF and NT-3, respectively.[7] However, the activity of this compound is unaffected by the presence of p75NTR, indicating that its mechanism of action is independent of this receptor.[7]
Effects on Neuronal Progenitor Cells
In addition to its effects on mature neurons, this compound has been shown to influence the behavior of neuronal progenitor cells in vitro. It significantly increases the proliferation, survival, and differentiation of these cells.[1] For instance, treatment with 1 µM this compound has been shown to increase the number of Tuj1-positive neurons differentiated from adult hippocampal progenitor cells and human embryonic neural stem cells.[1]
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to LM22B-10: Activation of AKT and ERK Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. Unlike endogenous neurotrophins, this compound is a non-peptide, brain-penetrant compound that has demonstrated significant potential in preclinical models of neurological disorders.[1][2][3] Its mechanism of action involves the binding to and activation of TrkB and TrkC, leading to the stimulation of critical downstream signaling cascades, including the PI3K/AKT and Ras/MAPK/ERK pathways, which are pivotal for neuronal survival, growth, and plasticity.[4][5] This document provides an in-depth technical overview of the molecular mechanisms by which this compound activates the AKT and ERK signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: TrkB/TrkC Receptor Activation
This compound functions as an agonist for TrkB and TrkC receptors.[3] Its binding to the extracellular domain of these receptors is thought to induce a conformational change that promotes receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating the downstream signaling cascades.
The two primary pathways activated by TrkB/TrkC stimulation are:
-
PI3K/AKT Pathway: Primarily involved in promoting cell survival and inhibiting apoptosis. Upon receptor activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of AKT (also known as Protein Kinase B).
-
MAPK/ERK Pathway: Crucial for regulating gene expression related to neurite outgrowth, differentiation, and synaptic plasticity.[6] This pathway is initiated by the recruitment of adaptor proteins like Shc, which leads to the activation of the Ras-Raf-MEK-ERK cascade.[5]
This compound has been shown to induce phosphorylation of TrkB at key sites such as Y515, Y705, and Y817, and subsequently increase the phosphorylation of both AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204).[4][5]
Quantitative Data Presentation
The efficacy of this compound in activating TrkB/C signaling and its downstream effectors has been quantified in various studies. The tables below summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value / Observation | Cell Type / System | Source(s) |
| EC₅₀ (Neurotrophic Activity) | 200-300 nM | Hippocampal Neurons | [3][4][7] |
| Binding Affinity | Dose-dependent binding from 250-2000 nM | TrkB-Fc, TrkC-Fc | [4][7] |
| Maximal Survival Activity | ~53% > BDNF (at 0.7 nM)~91% > NT-3 (at 0.7 nM) | Hippocampal Neurons | [4][7] |
| Neurite Outgrowth | Induces significantly longer neurites (up to ~40 µM) at 1000 nM | Hippocampal Neurons | [4][7] |
| Receptor Selectivity | Activates TrkB and TrkC; no activation of TrkA | 3T3 cells expressing TrkA, TrkB, or TrkC | [5] |
| Downstream Activation | Induces phosphorylation of AKT and ERK1/2 at 1000 nM | 3T3-TrkB cells | [5] |
| Activation vs. BDNF | Induces TrkB, AKT, and ERK phosphorylation to a lesser degree than BDNF | 3T3-TrkB cells | [5] |
Table 2: In Vivo Activity Profile of this compound
| Parameter | Dosage | Observation | Animal Model | Source(s) |
| Downstream Activation | 0.5 mg/kg | Activates TrkB, TrkC, AKT, and ERK | C57BL/6J mice | [4][7] |
| Receptor Phosphorylation | 50 mg/kg (i.p.) | Increased phosphorylation at TrkBY817 and TrkCY820 | C57BL/6J mice | [4][7] |
| Synaptic Effects | Not specified | Activates synaptic TrkB/TrkC, increases synaptic proteins | Aged mice | [1][4][7] |
Experimental Protocols
The analysis of AKT and ERK activation by this compound predominantly relies on Western Blotting to detect changes in protein phosphorylation.
Protocol: Western Blot for Phospho-AKT and Phospho-ERK
This protocol is a synthesized methodology based on common practices cited in the literature for analyzing this compound's effects.[4][5][8]
1. Cell Culture and Treatment:
-
Cell Lines: Use cell lines stably expressing the receptor of interest (e.g., NIH-3T3-TrkB cells) or primary neuronal cultures (e.g., hippocampal neurons).
-
Plating: Seed cells and grow to 50-70% confluency in standard growth medium (e.g., DMEM with 10% FBS).
-
Serum Starvation: To reduce basal signaling activity, switch to a serum-free medium (e.g., 50% PBS / 50% DMEM) for 6-48 hours prior to treatment.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 1000 nM) or vehicle control for a specified duration (e.g., 30-60 minutes). Include positive controls like BDNF (e.g., 0.7 nM).
2. Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold 1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium pyrophosphate, Na₃VO₄).
-
Incubate on ice for 5-10 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in 3X SDS Sample Buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-Phospho-AKT (Ser473) or anti-Phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
5. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the phospho-specific antibodies using a stripping buffer.
-
Re-probe the same membrane with a primary antibody that recognizes the total protein (e.g., anti-total AKT or anti-total ERK).
-
Quantify band intensity using densitometry software. The level of activation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.
Summary and Significance
This compound is a potent small molecule activator of TrkB and TrkC receptors, effectively stimulating the pro-survival PI3K/AKT and the pro-plasticity MAPK/ERK signaling pathways.[7][9] Quantitative data reveals that while it may induce a lower magnitude of receptor phosphorylation compared to endogenous ligands like BDNF, its neurotrophic and survival-promoting activities are exceptionally high.[4][5][7] This suggests that this compound may induce a unique pattern of downstream signaling, potentially offering therapeutic advantages.[4] The ability to selectively activate these critical neuronal pathways with a brain-penetrant small molecule makes this compound a valuable tool for neuroscience research and a promising therapeutic candidate for a range of neurological and psychiatric disorders.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
Preliminary Investigations into the Efficacy of LM22B-10: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary efficacy of LM22B-10, a small-molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3] this compound has demonstrated significant potential in preclinical models, promoting neuronal survival, neurite outgrowth, and neurogenesis.[1][2][4] This whitepaper consolidates key quantitative data from in vitro and in vivo studies, details the experimental protocols utilized, and visualizes the core signaling pathways and experimental workflows. The findings suggest that this compound may offer a promising therapeutic avenue for neurological conditions such as traumatic brain injury and neurodegenerative diseases.[1][5]
Introduction
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play critical roles in the development, maintenance, and plasticity of the central nervous system.[1] Their therapeutic potential is, however, limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles. Small-molecule mimetics that can activate their corresponding receptors, TrkB and TrkC, offer a viable alternative. This compound is a blood-brain barrier permeant small molecule that has been identified as a co-activator of both TrkB and TrkC receptors.[1] Unlike native neurotrophins, this compound has shown the ability to promote substantial neurite outgrowth even in the presence of inhibitory glycoproteins, suggesting a distinct and potentially more robust mechanism of action.[2][4] This document summarizes the foundational preclinical evidence for the efficacy of this compound.
Quantitative Efficacy Data
The efficacy of this compound has been quantified across various in vitro and in vivo experimental paradigms. The data presented below is collated from multiple studies to provide a comparative overview.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Result | Comparison | Reference |
| Neuronal Survival | NIH-3T3 cells expressing TrkB/TrkC | 200-300 nM (EC₅₀) | Increased cell survival | 53 ± 7.2% above max BDNF; 91 ± 8.6% above max NT-3 | [6][7] |
| Neurite Outgrowth | Hippocampal Neurons | 1000 nM | Induces average neurite lengths up to ~40 μM | Significantly greater than BDNF or NT-3 | [6] |
| Neural Progenitor Proliferation | Adult Hippocampal Progenitor (AHP) Cells | 1 µM | 73.5 ± 6% increase in BrdU uptake | Similar to BDNF (57.4 ± 8.5% increase) | [1] |
| Neuronal Differentiation | AHP and ENS Progenitor Cells | 1 µM | Significant increase in Tuj1+ cells | BDNF vs. CM p = 0.0046; this compound vs. CM p < 0.0001 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | This compound Dosage | Outcome Measure | Result | Reference |
| Traumatic Brain Injury (TBI) | Rat | Not Specified | Reduction in cell death (Fluoro-Jade C staining) | Significant reduction in FJC-positive cells (p = 0.002) | [1] |
| Traumatic Brain Injury (TBI) | Rat | Not Specified | Neurogenesis (DCX-expressing cells) | Increased proliferation in the hippocampus | [1] |
| Aging | Mouse | 0.5 mg/kg | Receptor Activation | Activates TrkB, TrkC, AKT, and ERK in the hippocampus | [6][7] |
| Aging | Mouse | 50 mg/kg (i.p.) | Receptor Phosphorylation | Increased phosphorylation at TrkBY817 and TrkCY820 | [6][7] |
| Aging | Mouse | Not Specified | Synaptic Plasticity | Increased pre- and post-synaptic proteins and spine density | [6][7] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the quantitative data tables.
In Vitro Cell-Based Assays
3.1.1. Cell Lines and Primary Cultures
-
NIH-3T3 Cell Lines: NIH-3T3 cells expressing TrkA, TrkB, TrkC, or p75NTR were cultured in DMEM supplemented with 10% FBS and the appropriate selection antibiotic (e.g., 200–400 μg/mL Geneticin for Trk-expressing cells).[7]
-
Primary Neuronal Cultures: Hippocampal or cortical neurons were isolated from embryonic rats or mice and plated on poly-L-lysine coated surfaces.[7] Cultures were maintained in serum-free Neurobasal medium supplemented with B27.[8]
3.1.2. Neuronal Survival Assay
-
Cells were seeded in 96-well plates in their respective growth media.
-
After attachment, the medium was replaced with serum-free medium.
-
This compound, BDNF, or NT-3 was added at various concentrations.
-
Cells were incubated for 72-96 hours.
-
Cell viability was assessed using a commercial assay such as the ViaLight assay or MTT assay.[7]
3.1.3. Neurite Outgrowth Assay
-
Primary neurons were seeded on coverslips coated with poly-L-lysine.
-
After 24 hours, cells were treated with this compound or control substances.
-
Following a 48-hour incubation period, cells were fixed.
-
Immunocytochemistry was performed using an antibody against a neuronal marker (e.g., β-tubulin III).
-
Neurite length and branching were quantified using imaging software.[7]
3.1.4. Western Blot for Signaling Pathway Activation
-
Primary neurons were treated with this compound for a short duration (e.g., 30 minutes).
-
Cells were lysed and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against phosphorylated and total TrkB, TrkC, Akt, and ERK.
-
Protein bands were visualized and quantified using an appropriate detection system.[7]
In Vivo Animal Studies
3.2.1. Traumatic Brain Injury (TBI) Model
-
A controlled cortical impact injury was induced in anesthetized rats.
-
This compound or a vehicle was administered following the injury.
-
Behavioral tests, such as the Barnes maze for spatial memory and the elevated plus maze for anxiety, were conducted.[1]
-
Post-mortem brain tissue was analyzed for cell death (Fluoro-Jade C staining) and neurogenesis (doublecortin staining).[1]
3.2.2. Pharmacodynamic Studies in Aged Mice
-
Aged mice received systemic administration of this compound (e.g., intraperitoneally).
-
At specified time points post-administration, brain tissue (hippocampus and striatum) was collected.
-
Western blot analysis was performed on tissue lysates to assess the activation (phosphorylation) of TrkB, TrkC, and their downstream signaling proteins.[6][7]
-
Immunohistochemistry was used to assess changes in synaptic proteins and dendritic spine density.[2][6]
Visualized Signaling Pathways and Workflows
To elucidate the mechanisms of this compound action and the experimental designs, the following diagrams are provided.
Caption: this compound activates TrkB and TrkC, initiating downstream PI3K/Akt and Ras/ERK pathways.
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Conclusion and Future Directions
The preliminary data strongly support the efficacy of this compound as a potent TrkB and TrkC co-activator with significant neurotrophic and neuroprotective effects. Its ability to promote neuronal survival and neurite outgrowth, even in inhibitory environments, highlights its potential as a therapeutic agent.[2][4] Furthermore, in vivo studies have demonstrated its capacity to reduce neuronal death and promote neurogenesis in a model of TBI.[1]
Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen for clinical translation. Further investigation into the efficacy of this compound and its derivatives, such as PTX-BD10-2, in various models of neurodegenerative diseases, like Alzheimer's disease, is also warranted.[5] The unique signaling profile of this compound compared to native neurotrophins suggests that it may offer a novel and advantageous therapeutic strategy for a range of neurological disorders.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 8. Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the TrkB/TrkC Activator LM22B-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC, which are receptors for the neurotrophins Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), respectively.[1][2][3] As a brain-penetrant compound, this compound has demonstrated significant neurotrophic activity, promoting neuronal survival and neurite outgrowth in vitro and in vivo.[1][4] These properties make it a valuable tool for studying neurotrophin signaling pathways and for the development of therapeutics targeting neurological disorders.
This document provides detailed protocols for the application of this compound in cell culture experiments, including cell survival and neurite outgrowth assays, and analysis of downstream signaling pathways.
Mechanism of Action
This compound binds to and activates TrkB and TrkC receptors, mimicking the effects of their endogenous ligands, BDNF and NT-3.[1][2] This activation leads to the autophosphorylation of the receptors and the subsequent initiation of intracellular signaling cascades. The primary pathways involved are the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, both of which are crucial for neuronal survival, differentiation, and plasticity.[2][5][6]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Result | Reference |
| EC₅₀ | Hippocampal Neurons | 200-300 nM | Neurotrophic Activity | [2][4][7] |
| Neurite Outgrowth | Hippocampal Neurons | 1000 nM (1 µM) | Average neurite length up to ~40 µM | [2] |
| Cell Survival | NIH-3T3-TrkB/TrkC | 1000 nM (1 µM) | Increased survival in serum-free media | [8] |
| Cell Proliferation | Adult Hippocampal Progenitors (AHP) | 1 µM | 73.5 ± 6% increase vs. control | [9] |
| Cell Proliferation | Embryonic Neural Stem (ENS) cells | 1 µM | 48.3 ± 3% increase vs. control | [9] |
In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Result | Reference |
| Trk Activation | C57BL/6J mice | 0.5 mg/kg | Activation of TrkB, TrkC, Akt, and ERK | [2][7] |
| Trk Phosphorylation | C57BL/6J mice | 50 mg/kg (i.p.) | Increased phosphorylation at TrkBY817 and TrkCY820 | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in DMSO and ethanol.[4] For in vitro experiments, it is often first dissolved in an intermediate solvent before final dilution in culture medium.
-
For General Cell Culture: Prepare a 10-100 mM stock solution in DMSO.[3][4] Store aliquots at -20°C or -80°C.[3]
-
For In Vitro Neuronal Cultures: To minimize solvent toxicity, a common method is to dissolve this compound in 0.04 N HCl in water, which is then diluted at least 1:10,000 into the final culture medium.[9] The same dilution of the vehicle (0.04 N HCl) should be used as a control.[9]
Protocol 1: Neuronal Survival Assay
This protocol is adapted for primary neurons or Trk-expressing cell lines (e.g., NIH-3T3-TrkB/TrkC).
Materials:
-
Primary neurons or Trk-expressing cells
-
Appropriate basal medium (e.g., DMEM, Neurobasal) and supplements
-
This compound stock solution
-
Vehicle control
-
96-well culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, ViaLight)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 30,000 cells/well for NIH-3T3 cells).[7]
-
Culture Conditions: Culture cells in their standard growth medium until they are adhered and ready for treatment. For survival assays, cells are typically switched to a serum-free or low-serum medium to induce stress.
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle-only control and a positive control (e.g., BDNF or NT-3).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified CO₂ incubator.[7][8][9]
-
Viability Assessment: Measure cell viability using a preferred method. For example, using the ViaLight Assay, transfer 50 µL of cell lysate to an opaque 96-well plate to measure luminescence.[7]
Experimental Workflow: Neuronal Survival Assay
Caption: Workflow for a typical neuronal survival assay using this compound.
Protocol 2: Neurite Outgrowth Assay
This protocol is designed for primary neurons (e.g., cortical or hippocampal).
Materials:
-
Primary cortical or hippocampal neurons
-
Poly-L-lysine coated coverslips or plates
-
Neuronal culture medium
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed primary neurons on poly-L-lysine-coated coverslips in a 24-well plate.
-
Treatment: After allowing neurons to attach, treat them with this compound at various concentrations (e.g., 0.5-10 µM) or a vehicle control for 48 hours.[7]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with anti-β-III tubulin antibody, followed by a fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the longest neurite and the number of branches per neuron.
Protocol 3: Western Blot for Signaling Pathway Activation
This protocol is used to assess the phosphorylation of Trk receptors, Akt, and ERK.
Materials:
-
Primary neurons or Trk-expressing cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and treat with this compound (e.g., 1-10 µM) for a short duration, typically 30-60 minutes, to observe peak phosphorylation.[5][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
Quality Control and Best Practices
-
Solubility: Ensure this compound is fully dissolved in the stock solution. Insoluble particles can affect experimental outcomes.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent on the cells.
-
Dose-Response: Perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and assay.
-
Time-Course: For signaling studies, a time-course experiment is recommended to identify the peak of protein phosphorylation.
-
Cell Health: Monitor cell morphology and health throughout the experiment. High concentrations of this compound or the solvent may induce toxicity.
-
Reproducibility: Perform experiments with biological replicates to ensure the reproducibility of the results.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 5. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LM22B-10 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of LM22B-10, a small molecule co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC, in mouse models. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential and mechanism of action of this compound in various neurological and neurodegenerative disease models.
Introduction
This compound is a small molecule that has garnered significant interest for its ability to activate TrkB and TrkC neurotrophin receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3).[1] This activation triggers downstream signaling cascades crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] In vivo studies in mice have demonstrated the potential of this compound to ameliorate pathologies and improve functional outcomes in models of aging, Huntington's disease, and Alzheimer's disease.[1][3][4][5]
Mechanism of Action
This compound selectively binds to and activates TrkB and TrkC receptors. This binding initiates the autophosphorylation of the receptors, leading to the activation of two primary downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] The activation of these pathways ultimately promotes neuronal survival, enhances neurite outgrowth, and increases synaptic protein expression and dendritic spine density.[1][2]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies administering this compound to mice.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Aged Mice | Intraperitoneal (i.p.) | 50 mg/kg | Not Specified | Increased hippocampal dendritic spine density. | [1] |
| R6/2 Huntington's Disease | Concomitant Intranasal & i.p. | Not Specified | From 4 to 11 weeks of age | Improved motor performance, reduced intranuclear huntingtin aggregates, and decreased microglial activation. | [3][5] |
| Q140 Huntington's Disease | Concomitant Intranasal & i.p. | Not Specified | Not Specified | Improved motor performance and reduced striatal pathology. | [3] |
| APPL/S Alzheimer's Disease | Oral Gavage (PTX-BD10-2 derivative) | Not Specified | Not Specified | Restored cholinergic neurite integrity and reduced neuronal atrophy. | [4] |
Table 2: Pharmacodynamic Effects of this compound in Mouse Brain
| Brain Region | Parameter Measured | Effect | Reference |
| Hippocampus | TrkB, TrkC, AKT, ERK activation | Increased phosphorylation | [1] |
| Striatum | TrkB, TrkC, AKT, ERK activation | Increased phosphorylation | [1] |
| Hippocampus | Dendritic spine density | Increased | [1] |
| Striatum | TrkB and AKT signaling | Counteracted deficits in R6/2 mice | [3][5] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound and subsequent analysis in mice.
Protocol 1: Preparation and Administration of this compound
1.1. Formulation of this compound for Intraperitoneal (i.p.) Injection
This protocol is for preparing a clear solution of this compound suitable for i.p. injection in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 400 µL of DMSO to get a 25 mg/mL stock solution.
-
To prepare the final injection solution (e.g., 1 mL), sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of the 25 mg/mL this compound DMSO stock solution (final concentration of DMSO is 10%).
-
400 µL of PEG300. Mix well.
-
50 µL of Tween 80. Mix well.
-
450 µL of sterile 0.9% saline. Mix well.
-
-
The final concentration of this compound in this example is 2.5 mg/mL. Adjust volumes as needed for the desired final concentration and injection volume.
-
The vehicle control should consist of the same percentages of DMSO, PEG300, Tween 80, and saline without this compound.
-
1.2. Intraperitoneal (i.p.) Injection Procedure
-
Materials:
-
Prepared this compound or vehicle solution
-
Sterile 1 mL syringes with 26-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
Mouse restraint device (optional)
-
-
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Slowly inject the solution. The typical injection volume is 10 µL/g of body weight.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
-
1.3. Concomitant Intranasal and Intraperitoneal Administration
In some studies, particularly with Huntington's disease models, a dual-route administration has been used to maximize brain exposure.
-
Procedure:
-
Follow the i.p. injection protocol as described above.
-
For intranasal administration, lightly anesthetize the mouse.
-
Pipette a small volume (e.g., 2-3 µL) of the this compound solution (formulated in a suitable vehicle for nasal delivery, often saline) onto the nares, alternating between nostrils. Allow the mouse to inhale the droplets. Repeat until the desired dose is administered.
-
Protocol 2: Experimental Workflow for a Huntington's Disease Mouse Model (e.g., R6/2)
This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound in the R6/2 mouse model of Huntington's disease.
Caption: General experimental workflow.
-
Animals: R6/2 transgenic mice and wild-type littermates.
-
Treatment Period: Typically from 4 weeks to 11 or 12 weeks of age.
-
Administration: Daily administration of this compound or vehicle using the i.p. or concomitant intranasal/i.p. route.
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.[6]
-
Acclimatize mice to the rotarod apparatus.
-
Place mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per session and test at regular intervals (e.g., weekly) throughout the treatment period.
-
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[7][8][9]
-
Place the mouse in the center of an open field arena.
-
Use a video tracking system to record movement for a set duration (e.g., 10-15 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
-
Endpoint Analysis (at 11-12 weeks of age):
-
Euthanize mice and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).
-
Western Blot Analysis:
-
Dissect brain regions of interest (e.g., striatum, hippocampus).
-
Homogenize tissue and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against p-TrkB, TrkB, p-AKT, AKT, p-ERK, and ERK.
-
Use appropriate secondary antibodies and a detection system to visualize and quantify protein levels.
-
-
Immunohistochemistry (IHC):
-
Section the brain tissue.
-
Perform antigen retrieval if necessary.
-
Incubate sections with primary antibodies (e.g., against huntingtin aggregates, microglial markers like Iba1).
-
Use fluorescently labeled secondary antibodies for visualization.
-
Capture images using a fluorescence microscope and quantify the staining intensity or cell counts.
-
-
Protocol 3: Assessment of Cognitive Function in Aged Mice
This protocol outlines a workflow to evaluate the effects of this compound on age-related cognitive decline.
-
Animals: Aged mice (e.g., 18-24 months old) and young adult controls (e.g., 3-4 months old).
-
Treatment: Administer this compound or vehicle via i.p. injection for a specified duration (e.g., 2-4 weeks).
-
Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[10][11][12][13][14]
-
Fill a circular pool with opaque water and place a hidden platform.
-
Train mice to find the platform from different starting locations over several days (acquisition phase). Record the escape latency and path length.
-
Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Acclimatize mice to an open field arena.
-
During the training phase, expose mice to two identical objects.
-
In the testing phase, replace one of the objects with a novel object and measure the time spent exploring the novel versus the familiar object.
-
-
-
Endpoint Analysis:
-
Following behavioral testing, collect brain tissue for analysis of synaptic markers (e.g., synaptophysin, PSD-95) and dendritic spine density using Western blot and Golgi staining, respectively.
-
Conclusion
The in vivo administration of this compound in mice has shown promising results in activating TrkB/TrkC signaling and mitigating neuropathological and behavioral deficits in models of neurodegenerative diseases and aging. The protocols provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of mouse model, administration route, dosage, and outcome measures, is crucial for obtaining robust and reproducible data.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Co-Activation of TrkB and TrkC Receptor Signaling Ameliorates Striatal Neuropathology and Motor Deficits in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Open field test for mice [protocols.io]
- 8. anilocus.com [anilocus.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Application Notes and Protocols for LM22B-10 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] As a brain-penetrant agonist, it mimics the effects of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), promoting neuronal survival, neurite outgrowth, and synaptic plasticity.[1][3] These properties make this compound a valuable tool for in vitro studies of neurotrophic signaling and a potential therapeutic candidate for neurodegenerative diseases. These application notes provide detailed protocols for the use of this compound with primary neurons, including effective concentrations, experimental procedures, and data interpretation guidelines.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the specific application and neuronal cell type. The following tables summarize key quantitative data from published studies.
Table 1: Effective Concentrations of this compound for Neuronal Survival and Neurite Outgrowth
| Parameter | Cell Type | Effective Concentration Range | EC50 | Notes |
| Neuronal Survival | Hippocampal Neurons | 250 nM - 2000 nM | 200 - 300 nM | Promotes survival in a dose-dependent manner.[4][5] |
| Cortical Neurons | 100 nM - 10 µM | N/A | At 10 µM, a significant increase in survival under serum deprivation conditions has been observed.[6] | |
| Neurite Outgrowth | Hippocampal Neurons | 1000 nM | N/A | Induces neurites of significantly greater average lengths (up to ~40 µM).[4][5] Also effective in inhibitory environments.[7] |
| Cortical Neurons | 500 nM - 10 µM | N/A | Enhances neurite outgrowth.[6] | |
| Binding Affinity | TrkB-Fc / TrkC-Fc | 250 nM - 2000 nM | N/A | Binds to both TrkB and TrkC in a dose-dependent manner.[4][5] |
Table 2: Signaling Pathway Activation by this compound in Primary Neurons
| Pathway Element | Cell Type | Effective Concentration | Time Point | Notes |
| TrkB/TrkC | Hippocampal Neurons | 1000 nM | 30 minutes | Induces phosphorylation of TrkB and TrkC.[4][5] |
| Akt | Hippocampal Neurons | 1000 nM | 30 minutes | Activates the PI3K/Akt survival pathway.[4][5] |
| ERK | Hippocampal Neurons | 1000 nM | 30 minutes | Activates the MAPK/ERK pathway, which is involved in neuronal plasticity and survival.[4][5] |
Signaling Pathway
This compound activates TrkB and TrkC receptors, leading to the phosphorylation of key downstream signaling molecules, including Akt and ERK. This cascade ultimately promotes neuronal survival and growth.
Experimental Protocols
Primary Hippocampal/Cortical Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic rodents, a prerequisite for subsequent experiments with this compound.
Materials:
-
E18 Rat or Mouse Embryos
-
Dissection Medium (e.g., Hibernate-E)
-
Enzyme Solution (e.g., Papain or Trypsin)
-
Trituration Medium (e.g., DMEM with 10% FBS)
-
Plating Medium (e.g., Neurobasal Medium with B27 supplement, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-Lysine and Laminin for coating
-
Sterile dissection tools, culture plates/coverslips
Procedure:
-
Coating: Coat culture surfaces with Poly-D-Lysine (50 µg/mL) overnight at 37°C, followed by washing and coating with Laminin (5 µg/mL) for at least 2 hours at 37°C.
-
Dissection: Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Dissociation: Incubate the tissue in a pre-warmed enzyme solution (e.g., 20 units/mL Papain) at 37°C for 15-30 minutes.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette in trituration medium to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in plating medium, and count the viable cells. Plate the neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²) onto the coated surfaces.
-
Culture: Incubate the neurons at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.
Neuronal Survival Assay
This assay is used to quantify the neuroprotective effects of this compound.
Materials:
-
Primary neuron cultures (as prepared above)
-
This compound stock solution (in DMSO, diluted in culture medium)
-
Viability Assay Reagent (e.g., MTT, PrestoBlue, or live/dead staining kits)
-
Plate reader or fluorescence microscope
Procedure:
-
Plating: Plate primary neurons in a 96-well plate at a density of 2-5 x 10^4 cells per well.
-
Treatment: After 24-48 hours in culture, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100, 250, 500, 1000, 2000 nM). Include a positive control (e.g., BDNF) and a vehicle control (DMSO). To induce cell death for testing neuroprotective effects, serum-free medium can be used.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Quantification: Measure the absorbance or fluorescence using a plate reader. For live/dead staining, capture images with a fluorescence microscope and quantify the percentage of live cells.
Neurite Outgrowth Assay
This assay measures the effect of this compound on the growth of neuronal processes.
Materials:
-
Primary neuron cultures on coverslips
-
This compound
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization/Blocking Solution (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary Antibody (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled Secondary Antibody
-
Mounting Medium with DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Treatment: Treat primary neurons cultured on coverslips with the desired concentration of this compound (e.g., 1000 nM) for 24-72 hours.
-
Fixation: Fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Immunostaining:
-
Permeabilize and block the cells for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash and mount the coverslips onto microscope slides with mounting medium containing DAPI.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).[8]
Western Blot for Trk Signaling Pathway Activation
This protocol is for assessing the activation of TrkB, TrkC, and downstream signaling molecules.
Materials:
-
Primary neuron cultures
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies (e.g., anti-pTrkB, anti-TrkB, anti-pAkt, anti-Akt, anti-pERK, anti-ERK)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Procedure:
-
Treatment and Lysis: Treat high-density primary neuron cultures with this compound (e.g., 1000 nM) for a short duration (e.g., 15-30 minutes). Wash with ice-cold PBS and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Concluding Remarks
This compound is a potent and selective small molecule activator of TrkB and TrkC receptors in primary neurons. The protocols outlined in these application notes provide a framework for investigating its effects on neuronal survival, neurite outgrowth, and intracellular signaling. Researchers should optimize concentrations and incubation times for their specific primary neuron type and experimental conditions. The use of appropriate positive and negative controls is crucial for the accurate interpretation of results.
References
- 1. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Regulation of TrkB receptor tyrosine kinase and its internalization by neuronal activity and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
LM22B-10 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] This compound has garnered significant interest in the field of neuroscience and drug development due to its ability to mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3).[2][3] this compound promotes neuronal survival, enhances neurite outgrowth, and activates downstream signaling pathways crucial for neuronal plasticity and function.[1][4] Notably, it is a brain-penetrant compound, making it a valuable tool for both in vitro and in vivo studies investigating neurodegenerative diseases and traumatic brain injury.[5][6]
Physicochemical Properties and Solubility
This compound is a light green to green solid powder with a molecular weight of 485.01 g/mol .[4][7] Proper solubilization is critical for its biological activity and obtaining reproducible experimental results.
In Vitro Solubility
For cell-based assays, this compound can be dissolved in several organic solvents to prepare stock solutions. It is crucial to use fresh, anhydrous solvents to ensure maximum solubility.
| Solvent | Maximum Concentration | Notes |
| DMSO | ~100-200 mM (48.5 - 97 mg/mL) | Ultrasonic agitation may be required.[7][8][9] Use fresh, moisture-free DMSO.[9] |
| Ethanol | ~10-200 mM (4.85 - 97 mg/mL) |
Stock Solution Storage: Once prepared, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to a year to avoid repeated freeze-thaw cycles.[1][4]
In Vivo Solubility and Formulation
For animal studies, this compound requires specific formulations to ensure bioavailability and prevent precipitation. The following formulations have been reported:
| Formulation Components (in order of addition) | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.15 mM) | Ensure the solution is clear after each solvent addition.[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.15 mM) | A clear solution should be obtained.[4][7] |
| 50% PEG300, 50% Saline | 10 mg/mL (20.62 mM) | Ultrasonic agitation may be needed to achieve a clear solution.[1][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.29 mM) | The 20% SBE-β-CD in saline should be prepared separately and then mixed with the DMSO stock.[4][7] |
In Vivo Solution Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
Biological Activity and Quantitative Data
This compound selectively binds to and activates TrkB and TrkC receptors, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][10] It does not exhibit significant activity at TrkA receptors or the p75 neurotrophin receptor (p75NTR).[3][10]
| Parameter | Value | Cell Type/Model |
| EC50 for Neurotrophic Activity | 200-300 nM | Hippocampal cells[1][6] |
| Effective Concentration for Neurite Outgrowth | 1000 nM (induces neurites up to ~40 μM in length) | Hippocampal neurons[1] |
| Binding Specificity | Binds to TrkB-Fc and TrkC-Fc in a dose-dependent manner (250-2000 nM) | In vitro binding assay[1] |
| In Vivo Efficacy | 0.5 mg/kg activates TrkB, TrkC, AKT, and ERK in C57BL/6J mice.[1][4] 50 mg/kg (i.p.) increases phosphorylation of TrkB and TrkC.[1][4] | Murine models[1] |
Experimental Protocols
In Vitro Neuronal Survival Assay
This protocol is designed to assess the neuroprotective effects of this compound on primary neurons.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Plate primary neurons in a 96-well plate at a density of 1-2 x 10^4 cells per well and culture for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations typically range from 100 nM to 10 µM. Remove the existing medium and add 100 µL of the this compound containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Neurite Outgrowth Assay
This protocol allows for the quantification of the effect of this compound on neurite extension.
Materials:
-
Primary neuronal cell culture
-
Poly-D-lysine or Poly-L-ornithine coated coverslips or plates
-
This compound stock solution
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Seeding: Plate neurons on coated coverslips in a 24-well plate at a low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of this compound (e.g., 100 nM to 1 µM) for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite for each neuron. At least 50-100 neurons should be analyzed per condition.
Western Blotting for Signaling Pathway Activation
This protocol is used to detect the phosphorylation and activation of TrkB, TrkC, and their downstream effectors, Akt and ERK.
Materials:
-
Neuronal cell culture
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured neurons with this compound (e.g., 1 µM) for a short duration (e.g., 15-30 minutes) to observe acute signaling events. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and a general experimental workflow for its in vitro characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. probechem.com [probechem.com]
Application Note: Protocol for Assessing LM22B-10-Induced Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing the neuritogenic effects of LM22B-10, a small-molecule co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2] this compound promotes neuronal survival and robustly accelerates neurite outgrowth, in some cases exceeding the effects of endogenous neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3).[2] The following sections detail the signaling pathway of this compound, summarize its quantitative effects, and provide a detailed experimental protocol for its evaluation in a primary neuron culture system.
Signaling Pathway of this compound
This compound functions by binding to and co-activating TrkB and TrkC neurotrophin receptors.[3][4] This activation initiates downstream intracellular signaling cascades, prominently including the PI3K/AKT and MAPK/ERK pathways, which are critical for promoting neuronal survival and stimulating the cytoskeletal rearrangements necessary for neurite extension.[3][5] Unlike endogenous ligands such as NT-3, this compound's activity does not appear to involve the p75 neurotrophin receptor (p75NTR).[1][6]
Caption: Signaling pathway of this compound via TrkB/TrkC activation.
Data Presentation: Quantitative Effects of this compound
This compound has been demonstrated to be a potent inducer of neurite outgrowth and neuronal survival. The table below summarizes key quantitative data from published studies.
| Parameter | Value | Cell Type / System | Notes | Source |
| EC₅₀ (Neurotrophic Activity) | 200-300 nM | Hippocampal Neurons | Effective concentration for 50% of maximal response in survival assays. | [3] |
| Effective Concentration (Neurite Outgrowth) | 250 - 2000 nM | Hippocampal Neurons | Dose-dependent binding to TrkB and TrkC observed in this range. | [3][5] |
| Maximal Neurite Length | ~40 µm (average) | Hippocampal Neurons | Achieved with 1000 nM (1 µM) this compound treatment. | [3] |
| Maximal Survival vs. BDNF | 53 ± 7.2% higher | Not Specified | Outperforms maximal survival induced by BDNF (at 0.7 nM). | [3] |
| Maximal Survival vs. NT-3 | 91 ± 8.6% higher | Not Specified | Outperforms maximal survival induced by NT-3 (at 0.7 nM). | [3] |
| Activity in Inhibitory Environments | Promotes significant neurite outgrowth | Hippocampal Neurons | Effective in the presence of inhibitory molecules (MAG, CSPGs), unlike BDNF or NT-3. | [3][7] |
Experimental Workflow
The assessment of neurite outgrowth involves a sequential process from cell preparation to quantitative analysis. The workflow ensures reproducible and accurate measurement of the effects of this compound on neuronal morphology.
Caption: Standard experimental workflow for neurite outgrowth assessment.
Detailed Experimental Protocol
This protocol provides a method for quantifying this compound-induced neurite outgrowth in primary rodent hippocampal neurons.
I. Materials and Reagents
-
Cells: Primary hippocampal neurons (e.g., from E18 rat or mouse embryos).
-
Compound: this compound (CAS 342777-54-2), dissolved in DMSO to create a 10 mM stock solution.[8]
-
Culture Plates: 24-well tissue culture plates with 12 mm glass coverslips.[9]
-
Coating Solution: Poly-L-lysine (0.1 mg/mL in sterile water).[9]
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-β-III Tubulin (neuronal marker).
-
Secondary Antibody: Goat anti-Mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
II. Cell Culture and Plating
-
Place sterile 12 mm glass coverslips into each well of a 24-well plate.[9]
-
Coat the coverslips by adding 500 µL of 0.1 mg/mL Poly-L-lysine to each well, ensuring the surface is fully covered.[10]
-
Incubate overnight at room temperature or for 2 hours at 37°C.[9]
-
Aspirate the Poly-L-lysine solution and wash each well three times with sterile ddH₂O. Allow the coverslips to dry completely in a sterile hood.
-
Dissociate and prepare primary hippocampal neurons according to standard protocols.
-
Seed the neurons onto the coated coverslips at a density of 20,000 - 30,000 cells per well in 500 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
III. This compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0 nM (vehicle control), 250 nM, 500 nM, 1000 nM, 2000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Carefully remove 250 µL of medium from each well and replace it with 250 µL of the corresponding this compound dilution.
-
Include positive controls (e.g., BDNF) and negative controls (vehicle only) in your experimental design.
-
Return the plate to the incubator and culture for an additional 48 to 72 hours.
IV. Immunofluorescence Staining
-
After incubation, gently aspirate the culture medium from each well.
-
Fix the neurons by adding 500 µL of 4% PFA to each well and incubate for 20-30 minutes at room temperature.[9]
-
Wash the cells three times for 5 minutes each with PBS.[10]
-
Permeabilize the cells by adding 500 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes.
-
Wash three times for 5 minutes each with PBS.
-
Block non-specific antibody binding by adding 500 µL of 5% BSA in PBS and incubate for 1 hour at room temperature.[10]
-
Dilute the primary anti-β-III Tubulin antibody in blocking buffer (typically 1:500 to 1:1000). Aspirate the blocking buffer and add 250 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C or for 2 hours at room temperature.[10]
-
Wash the cells three times for 10 minutes each with PBS.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer. Add 250 µL to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Wash three times for 10 minutes each with PBS, protected from light.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them cell-side down onto glass slides using a drop of anti-fade mounting medium.[9]
V. Imaging and Analysis
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Acquire images using a fluorescence microscope or a high-content automated imaging system.[11] Capture multiple fields of view per coverslip to ensure a representative sample.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin, MetaMorph, or specialized software from the imaging system) to quantify neurite outgrowth.[10][11]
-
Key parameters to measure include:
-
Total neurite length per neuron.
-
Length of the longest neurite per neuron.
-
Number of primary neurites per neuron.
-
Number of branch points per neuron.
-
Total number of surviving neurons (by counting DAPI-stained nuclei).
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of this compound's effects compared to the vehicle control.[4]
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. probechem.com [probechem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for LM22B-10 in a Traumatic Brain Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of death and disability worldwide, resulting from a primary mechanical injury followed by a cascade of secondary injury processes including excitotoxicity, inflammation, and apoptosis. These secondary events lead to progressive neuronal damage and long-term neurological deficits. Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), play crucial roles in neuronal survival, growth, and plasticity, making them attractive therapeutic targets for TBI.[1][2][3] However, the clinical application of these large protein molecules is limited by their poor blood-brain barrier permeability and unfavorable pharmacokinetic properties.
LM22B-10 is a small, blood-brain barrier-permeant molecule that acts as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC receptors.[1][3][4] By mimicking the beneficial effects of BDNF and NT-3, this compound presents a promising therapeutic strategy to mitigate the pathological consequences of TBI.[2][5] These application notes provide a comprehensive overview of the use of this compound in a TBI model, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
This compound selectively binds to and activates TrkB and TrkC receptors, the primary receptors for BDNF and NT-3, respectively.[2][5][6] This activation triggers downstream signaling cascades crucial for neuronal survival and plasticity. Unlike the native neurotrophins, this compound does not interact with the p75 neurotrophin receptor (p75NTR), which can mediate apoptotic signals.[1][2] The activation of TrkB and TrkC by this compound leads to the phosphorylation of key downstream effectors like Akt and ERK, promoting cell survival and neurite outgrowth.[7]
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | This compound Concentration | Key Outcomes | Reference |
| Adult Hippocampal Progenitor (AHP) Cells | 1 µM | Increased proliferation and survival; Enhanced neuronal differentiation (Tuj1+ cells) | [1] |
| Embryonic Neural Stem (ENS) Cells | 1 µM | Increased proliferation and survival; Enhanced neuronal differentiation and neurite complexity | [4] |
| NIH-3T3 cells expressing TrkB or TrkC | 200-300 nM (EC50) | Dose-dependent increase in cell survival | [6] |
| E16 Hippocampal Neurons | 500 nM | Promoted neuronal survival | [8] |
In Vivo Efficacy of this compound in a Rat TBI Model
| TBI Model | Animal | Dosage & Administration | Key Histological & Behavioral Outcomes | Reference |
| Controlled Cortical Impact (CCI) | Adult Rats | Intraperitoneal (IP) injection, once daily | Histological: - 58.6% reduction in neuronal death (FJC+ cells) in the injured cortex 24h post-TBI.[1][4] - 65.4% increase in neuroblast (DCX+) cell numbers in the hippocampus 7 days post-TBI.[1] - 106% increase in newly proliferated neuroblasts (DCX+/BrdU+) in the hippocampus.[1] | [1][4] |
| Controlled Cortical Impact (CCI) | Adult Rats | Intraperitoneal (IP) injection, once daily | Behavioral: - Improved spatial memory performance in the Barnes maze in TBI-treated rats.[1][9] - Normalized anxiety-like behavior in the open-field test (increased center entries).[9] - Had distinct, sometimes detrimental, behavioral effects on uninjured (sham) animals.[1][3][4] | [1][9] |
Experimental Protocols
Controlled Cortical Impact (CCI) TBI Model (Rat)
This protocol describes the induction of a focal TBI using the CCI method, a widely used and reproducible model.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
CCI device with a pneumatic impactor
-
High-speed drill with a trephine bit (4mm diameter)
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax, sutures
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance) and place it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (4mm diameter) over the desired cortical region (e.g., parietal cortex) using the high-speed drill, taking care not to damage the underlying dura mater.
-
Position the CCI device piston perpendicular to the exposed cortical surface.
-
Induce the injury by releasing the pneumatic piston to a predetermined depth (e.g., 2.0 mm) and velocity (e.g., 4.0 m/s).
-
After impact, retract the piston, control any bleeding, and close the scalp incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover on a heating pad before returning it to its home cage.
This compound Administration Protocol
Materials:
-
This compound powder (CAS No: 342777-54-2)
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare the this compound solution. The compound is soluble in DMSO and ethanol. A stock solution can be prepared and then diluted in sterile saline for injection. Note: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic.
-
For TBI studies, a typical dose is administered once daily via IP injection.[1]
-
The first injection is typically administered immediately following the TBI procedure.
-
Treatment duration can vary depending on the study endpoint:
Histological Analysis Protocols
A. Fluoro-Jade C (FJC) Staining for Neurodegeneration:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into coronal slices (e.g., 40 µm) using a cryostat.
-
Mount sections on gelatin-coated slides.
-
Rehydrate the slides through a series of alcohol gradients.
-
Incubate in 0.06% potassium permanganate (B83412) solution.
-
Transfer to a 0.0001% Fluoro-Jade C staining solution.
-
Wash, dry, and coverslip the slides.
-
Visualize FJC-positive (degenerating) neurons using fluorescence microscopy. Quantify the number of positive cells in the perilesional cortex.[1][4]
B. BrdU/DCX Staining for Neurogenesis:
-
For proliferation studies, administer 5'-bromo-2'-deoxyuridine (BrdU) at 50 mg/kg (IP) once daily for the duration of the this compound treatment.[1]
-
Perfuse and section the brain as described above.
-
For BrdU antigen retrieval, incubate sections in 2N HCl.
-
Block non-specific binding with a blocking solution (e.g., normal serum).
-
Incubate sections overnight with primary antibodies: anti-BrdU (to label proliferating cells) and anti-Doublecortin (DCX, to label immature neurons).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Coverslip with a DAPI-containing mounting medium to visualize nuclei.
-
Quantify the number of DCX+ and DCX+/BrdU+ cells in the dentate gyrus of the hippocampus using confocal microscopy.[1][4]
Behavioral Testing: Barnes Maze
The Barnes maze is used to assess spatial learning and memory.
Procedure:
-
The apparatus consists of a circular platform with holes around the periphery, one of which leads to a dark escape box.
-
Habituation: Allow the rat to explore the maze freely for a short period.
-
Training Trials: Place the rat in the center of the brightly lit maze. The rat must learn the location of the escape hole using visual cues placed around the room.
-
Record the latency and distance traveled to find the escape hole over several days of training.
-
This compound-treated TBI animals are expected to show a shorter latency and travel distance to find the escape box compared to vehicle-treated TBI animals, indicating improved spatial memory.[1][9]
Summary and Conclusion
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of LM22B-10 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3][4] Activation of these receptors plays a crucial role in neuronal survival, growth, and plasticity.[2][4] this compound has been shown to induce the activation of TrkB and TrkC and their downstream signaling pathways, including the Akt and ERK pathways, both in vitro and in vivo.[1][3] This document provides a detailed methodology for analyzing the effects of this compound on these signaling pathways using Western blot analysis, a widely used technique to detect and quantify specific proteins in a sample.[5]
Signaling Pathway Activated by this compound
This compound selectively binds to and activates TrkB and TrkC receptors. This activation leads to the phosphorylation of the receptors at specific tyrosine residues (Y817 for TrkB and Y820 for TrkC).[1][3] This autophosphorylation initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MEK/ERK pathways, which are critical for neuronal function.[3][6]
Caption: this compound signaling pathway.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect the phosphorylation of key signaling proteins.
Materials and Reagents
-
Cell Lines: Neuronal cell lines expressing TrkB and TrkC (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
-
This compound (dissolved in DMSO)[1]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes [7]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-TrkB (Y817)
-
Rabbit anti-TrkB
-
Rabbit anti-p-TrkC (Y820)
-
Rabbit anti-TrkC
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a specified time (e.g., 15, 30, 60 minutes). A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][8]
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control (β-actin or GAPDH).
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment (nM) | p-TrkB/TrkB Ratio (Fold Change vs. Control) | p-TrkC/TrkC Ratio (Fold Change vs. Control) | p-Akt/Akt Ratio (Fold Change vs. Control) | p-ERK/ERK Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.04 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| 100 | 1.85 ± 0.12 | 1.70 ± 0.10 | 1.55 ± 0.09 | 1.60 ± 0.11 |
| 500 | 3.20 ± 0.25 | 2.95 ± 0.21 | 2.80 ± 0.18 | 2.90 ± 0.20 |
| 1000 | 4.50 ± 0.30 | 4.10 ± 0.28 | 3.90 ± 0.25 | 4.20 ± 0.27 |
Data are presented as mean ± SEM from three independent experiments.
Conclusion
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of this compound. The detailed protocol and data presentation format will aid researchers in obtaining reproducible and easily interpretable results, contributing to a better understanding of the therapeutic potential of this TrkB/TrkC co-activator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. addgene.org [addgene.org]
- 9. bu.edu [bu.edu]
Application Notes and Protocols for Immunofluorescence Staining Following LM22B-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunofluorescence (IF) staining on cells or tissues treated with LM22B-10, a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC receptors. This document outlines the mechanism of action of this compound, detailed protocols for immunofluorescence staining to assess its effects, and methods for data analysis and visualization.
Introduction to this compound
This compound is a non-peptide small molecule that selectively binds to and activates TrkB and TrkC neurotrophin receptors.[1][2][3] This activation mimics the effects of endogenous ligands such as Brain-Derived Neurotrophic Factor (BDNF) for TrkB and Neurotrophin-3 (NT-3) for TrkC. Upon binding, this compound induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K-Akt and Ras-ERK pathways.[4] These pathways are crucial for promoting neuronal survival, neurite outgrowth, and synaptic plasticity.[1][2][4] this compound has been shown to be effective both in vitro and in vivo, demonstrating the ability to cross the blood-brain barrier.[5]
Key Applications for Immunofluorescence after this compound Treatment
Immunofluorescence is a powerful technique to visualize and quantify the cellular effects of this compound treatment. Key applications include:
-
Activation of TrkB and TrkC receptors: Detecting the phosphorylation of specific tyrosine residues on TrkB (e.g., Y817) and TrkC (e.g., Y820) as a direct measure of receptor activation.[2][4]
-
Downstream Signaling Pathway Activation: Assessing the phosphorylation status of key signaling proteins like Akt (e.g., at Ser473) and ERK1/2 (e.g., at Thr202/Tyr204) to confirm pathway engagement.[2][4]
-
Neuronal Morphology and Outgrowth: Visualizing and quantifying changes in neurite length and branching using neuronal markers like β-III tubulin (Tuj1) or MAP2.[4][5]
-
Cell Proliferation and Survival: Detecting markers of cell proliferation (e.g., Ki67, BrdU) or survival/apoptosis (e.g., Bcl-2, cleaved caspase-3) to assess the neuroprotective effects of this compound.[5][6]
-
Synaptic Plasticity: Staining for pre- and post-synaptic markers (e.g., synaptophysin, PSD-95) to investigate the impact of this compound on synapse formation and density.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from published studies. This data can serve as a reference for expected outcomes in your experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Notes | Source |
| EC50 (Survival) | 200-300 nM | NIH-3T3 cells expressing TrkB/TrkC | Effective concentration for 50% maximal survival response. | [2][4] |
| Maximal Survival vs. BDNF | 53 ± 7.2% higher | NIH-3T3-TrkB cells | At optimal concentrations, this compound shows greater maximal survival than BDNF. | [2][4] |
| Maximal Survival vs. NT-3 | 91 ± 8.6% higher | NIH-3T3-TrkC cells | At optimal concentrations, this compound shows greater maximal survival than NT-3. | [2][4] |
| Neurite Outgrowth | Induces neurites up to ~40 µm | Primary hippocampal neurons | At a concentration of 1000 nM. | [2] |
| Binding Specificity | Binds to TrkB-Fc and TrkC-Fc | N/A | Dose-dependent binding observed between 250-2000 nM. Does not significantly bind to TrkA or p75NTR. | [2][7] |
Table 2: In Vivo Activity of this compound
| Parameter | Dose | Animal Model | Effect | Source |
| Trk Activation | 0.5 mg/kg | C57BL/6J mice | Activation of TrkB, TrkC, Akt, and ERK. | [2][4] |
| Trk Phosphorylation | 50 mg/kg (i.p.) | C57BL/6J mice | Increased phosphorylation at TrkBY817 and TrkCY820. | [2] |
| Synaptic Effects | Not specified | Aged mice | Increased pre- and post-synaptic proteins and spine density. | [2] |
| Neurogenesis | Not specified | Rats (TBI model) | Increased proliferation of doublecortin-expressing (DCX) cells in the hippocampus. | [5] |
| Cell Death Reduction | Not specified | Rats (TBI model) | Significantly reduced cell death in the injured cortex. | [5] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Seeding: Plate cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells, or NIH-3T3 cells engineered to express TrkB/TrkC) onto appropriate culture vessels (e.g., glass coverslips, chamber slides, or multi-well plates) pre-coated with a suitable substrate (e.g., poly-L-lysine, laminin).
-
Cell Culture: Culture cells in their recommended growth medium until they reach the desired confluency or developmental stage.
-
Serum Starvation (Optional): For studies investigating signaling pathway activation, it is often recommended to serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 200 nM - 2 µM). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period. For signaling studies, short incubation times (e.g., 15-60 minutes) are typical. For neurite outgrowth or survival assays, longer incubations (e.g., 24-72 hours) are required.
-
Controls: Include appropriate controls, such as a vehicle-treated control (medium with the same concentration of solvent used for the this compound stock) and positive controls (e.g., BDNF or NT-3).
II. Immunofluorescence Staining Protocol
This protocol provides a general framework for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and blocking steps is crucial for high-quality results.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (PBST)
-
Blocking Buffer: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibodies (see Table 3 for suggestions)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation: After this compound treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. Seal the edges of the coverslip with nail polish.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Table 3: Recommended Primary Antibodies for Immunofluorescence
| Target | Subcellular Localization | Function | Recommended Application |
| Phospho-TrkB (Y817) | Cell Membrane | Activated TrkB receptor | Confirming direct target engagement by this compound |
| Phospho-TrkC (Y820) | Cell Membrane | Activated TrkC receptor | Confirming direct target engagement by this compound |
| Total TrkB/TrkC | Cell Membrane, Cytoplasm | Total receptor protein | Normalization of phospho-Trk signal |
| Phospho-Akt (S473) | Cytoplasm, Nucleus | Activated Akt kinase | Assessing downstream PI3K-Akt pathway activation |
| Total Akt | Cytoplasm, Nucleus | Total Akt protein | Normalization of phospho-Akt signal |
| Phospho-ERK1/2 (T202/Y204) | Cytoplasm, Nucleus | Activated ERK kinase | Assessing downstream Ras-ERK pathway activation |
| Total ERK1/2 | Cytoplasm, Nucleus | Total ERK protein | Normalization of phospho-ERK signal |
| β-III Tubulin (Tuj1) | Cytoskeleton (Neurites) | Neuronal marker | Visualizing and quantifying neurite outgrowth |
| MAP2 | Cytoskeleton (Dendrites) | Dendritic marker | Assessing dendritic morphology |
| Ki67 | Nucleus | Proliferation marker | Measuring cell proliferation |
| Cleaved Caspase-3 | Cytoplasm | Apoptosis marker | Detecting apoptotic cells |
Visualizations
Signaling Pathway of this compound
Caption: this compound activates TrkB/C, leading to PI3K/Akt and Ras/ERK signaling.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence after this compound treatment.
Data Analysis and Interpretation
-
Image Acquisition: Capture images using a fluorescence or confocal microscope. Ensure that imaging parameters (e.g., exposure time, laser power, gain) are kept consistent across all experimental conditions to allow for accurate comparison.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity and morphological changes.
-
Fluorescence Intensity: Measure the mean fluorescence intensity of phosphorylated proteins (e.g., p-Trk, p-Akt, p-ERK) within defined regions of interest (ROIs), such as the cell body or nucleus. Normalize the signal of the phosphorylated protein to the signal of the total protein.
-
Neurite Outgrowth: Trace the length of neurites and count the number of branches using plugins like NeuronJ for ImageJ.
-
Cell Counting: Count the number of positive cells for markers like Ki67 or cleaved caspase-3 and express this as a percentage of the total number of cells (determined by DAPI staining).
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
By following these detailed application notes and protocols, researchers can effectively utilize immunofluorescence to investigate the cellular mechanisms and therapeutic potential of this compound.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: LM22B-10 Dissolution and Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed guidelines and protocols for the dissolution, storage, and handling of LM22B-10, a small molecule co-activator of the TrkB and TrkC neurotrophin receptors. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and reproducibility in in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
This compound is a brain-penetrant small molecule that selectively activates Tropomyosin receptor kinase B (TrkB) and TrkC. It has been shown to promote neuronal survival and neurite outgrowth, making it a valuable tool for neuroscience research.[1][2] Proper handling is essential to maintain its biological activity.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data | Citations |
| Molecular Formula | C₂₇H₃₃ClN₂O₄ | |
| Molecular Weight | ~485.02 g/mol | [3] |
| Appearance | Light green to green solid powder | [4] |
| Purity | ≥97% | |
| Solubility (DMSO) | 97-117 mg/mL (~100-240 mM) | [4][5][6] |
| Solubility (Ethanol) | ~4.85 mg/mL (10 mM) | |
| EC₅₀ (Neurotrophic Activity) | 200-300 nM | [4][7] |
Dissolution and Preparation of Stock Solutions
It is critical to use high-purity, anhydrous solvents to prepare this compound solutions. Moisture can reduce the solubility and stability of the compound in DMSO.[5]
Protocol for Preparing a 100 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[6]
Procedure:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: If not pre-aliquoted, weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Based on a molecular weight of 485.02 g/mol , add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare a 100 mM stock from 5 mg of this compound:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.1 mol/L * 485.02 g/mol )) * 1,000,000 = 103.1 µL
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates are still visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[6]
-
Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Intermediate Dilution (Optional): Perform a serial dilution from the high-concentration stock solution using the desired cell culture medium or aqueous buffer.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final assay medium to achieve the target experimental concentration (e.g., 200 nM - 10 µM).[4]
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can be detrimental to cells.
-
Fresh Preparation: It is strongly recommended to prepare fresh working solutions for each experiment from a frozen stock aliquot.[7]
Long-Term Storage and Stability
Proper storage is paramount to preserving the chemical integrity and biological activity of this compound. Repeated freeze-thaw cycles should be avoided.[5]
Storage Workflow
Recommended Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | Up to 3 years | [4][5] |
| 4°C | Up to 2 years | [4] | |
| In Solvent (DMSO) | -80°C | 6 months to 2 years | [4][5][6] |
| -20°C | 1 month | [4][5] |
Protocol for Long-Term Storage:
-
Powder: Store the original vial of this compound powder at -20°C in a desiccator to protect it from moisture.
-
Stock Solution: After preparing the high-concentration DMSO stock, dispense it into single-use aliquots (e.g., 5-10 µL) in sterile, low-binding polypropylene tubes.
-
Freezing: Flash-freeze the aliquots and store them at -80°C for maximum stability.[4][5]
-
Usage: For each experiment, retrieve and thaw a single aliquot. Do not refreeze any unused portion of the thawed solution.
Mechanism of Action and Signaling Pathway
This compound functions as a co-activator of TrkB and TrkC receptors.[2] Its binding to the extracellular domain of these receptors promotes their dimerization and subsequent autophosphorylation.[4] This activation initiates downstream signaling cascades, primarily the PI3K/Akt pathway, which is crucial for cell survival, and the MAPK/ERK pathway, which is involved in neurite outgrowth and plasticity.[4][7]
Cited Experimental Protocol: Validating this compound Activity
To confirm the biological activity of a newly prepared or stored batch of this compound, a signaling pathway activation assay can be performed. This protocol is adapted from methodologies described in the literature.[4]
Western Blot for Trk, Akt, and ERK Phosphorylation
Objective: To detect the phosphorylation of TrkB/C, Akt, and ERK in response to this compound treatment in a relevant cell line (e.g., primary hippocampal neurons).
Procedure:
-
Cell Culture: Plate primary hippocampal neurons or a TrkB/C-expressing cell line and culture under standard conditions.
-
Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat the cells with this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for 30 minutes.[4] Include positive controls like BDNF or NT-3 if available.
-
Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated TrkB (e.g., p-TrkB Y816), p-Akt (Ser473), and p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total TrkB, total Akt, and total ERK to confirm equal protein loading.
-
Analysis: Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein. A significant increase in this ratio in this compound treated cells compared to the vehicle control confirms the compound's activity.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probechem.com [probechem.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of LM22B-10 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM22B-10 is a novel, blood-brain barrier-permeant small molecule that functions as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] By mimicking the neurotrophic support of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), this compound promotes neuronal survival, differentiation, and neurite outgrowth.[2][3] Its ability to activate downstream signaling pathways, including the AKT and ERK pathways, makes it a compelling candidate for therapeutic strategies aimed at neuroprotection in a variety of neurodegenerative diseases and traumatic brain injuries.[4][5] This document provides detailed application notes and protocols for utilizing this compound in neuroprotection assays.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various in vitro neuroprotection and neurogenic assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for Neurotrophic Survival Activity | 200-300 nM | Not specified | [5] |
| Maximal Survival Activity vs. BDNF | 53 ± 7.2% above BDNF at 0.7 nM | Not specified | [5] |
| Maximal Survival Activity vs. NT-3 | 91 ± 8.6% above NT-3 at 0.7 nM | Not specified | [5] |
| Binding Affinity (Dose-dependent) | 250-2000 nM | TrkB-Fc and TrkC-Fc | [4][5] |
| Neurite Outgrowth (Average Length Increase) | Up to ~40 µM | Not specified | [5] |
Signaling Pathway
This compound exerts its neuroprotective effects by binding to and activating TrkB and TrkC receptors. This activation triggers the autophosphorylation of the receptors and initiates downstream signaling cascades crucial for neuronal survival and growth.
Caption: this compound signaling pathway promoting neuroprotection.
Experimental Protocols
The following are detailed protocols for key in vitro neuroprotection assays using this compound.
Application Note 1: Assessment of Neuronal Viability (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the neuroprotective effects of this compound against a neurotoxic insult.
Caption: Workflow for assessing neuronal viability using MTT assay.
Protocol: MTT Assay
-
Cell Plating:
-
Seed primary neurons (e.g., rat cortical neurons) or a neuronal cell line (e.g., HT-22) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Following pre-treatment, add the neurotoxic agent to the respective wells (e.g., 5 mM glutamate for HT-22 cells).
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Application Note 2: Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote the extension and branching of neurites, a key aspect of neuronal health and plasticity.
Caption: Workflow for assessing neurite outgrowth.
Protocol: Neurite Outgrowth Assay
-
Cell Plating:
-
Plate primary neurons (e.g., rat cortical or hippocampal neurons) on coverslips coated with poly-L-lysine or another suitable substrate in a 24-well plate.
-
-
This compound Treatment:
-
Treat cells with different concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (1:500), overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature.
-
Mount coverslips onto slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length and the number of branches per neuron.
-
Application Note 3: Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the activation of downstream signaling molecules, such as AKT and ERK, following treatment with this compound.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Plate neurons in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1-10 µM) for a short duration (e.g., 15-60 minutes) to observe acute signaling events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Recommended primary antibodies:
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin or GAPDH (loading control)
-
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound represents a promising small molecule for the development of neuroprotective therapies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in a variety of in vitro assays to investigate its neuroprotective and neurogenic potential. These assays are critical for elucidating its mechanism of action and for the preclinical evaluation of its therapeutic efficacy.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Trk Receptor Activation by LM22B-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activation of Tropomyosin receptor kinase (Trk) receptors, specifically TrkB and TrkC, by the small molecule ligand LM22B-10. The following sections outline key experimental procedures, data presentation, and visualizations of the associated signaling pathways and workflows.
Introduction to this compound
This compound is a novel small molecule that acts as a co-activator of TrkB and TrkC neurotrophin receptors.[1][2][3] Unlike native neurotrophin ligands such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound is a non-peptide molecule. It has been shown to promote neuronal survival and neurite outgrowth, making it a valuable tool for studying Trk signaling and a potential therapeutic agent for neurological disorders.[1][4] this compound induces TrkB, TrkC, and downstream AKT and ERK activation both in vitro and in vivo.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound on Trk receptors.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Cell Type | Value | Reference |
| EC₅₀ for Receptor Activation | TrkB | HEK293T | 1.8 µM | [3][5] |
| EC₅₀ for Receptor Activation | TrkC | HEK293T | 2.5 µM | [3][5] |
| EC₅₀ for Neuronal Survival | TrkB/TrkC | Hippocampal Neurons | 200-300 nM | [2][3] |
| Maximal Neurite Outgrowth | TrkB/TrkC | Hippocampal Neurons | ~40 µM increase at 1000 nM | [2][5] |
| Binding Affinity (Concentration Range) | TrkB-Fc / TrkC-Fc | N/A | 250-2000 nM (dose-dependent) | [2][5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Effect | Reference |
| C57BL/6J Mice | 0.5 mg/kg | Activation of TrkB, TrkC, AKT, and ERK | [2][3] |
| C57BL/6J Mice | 50 mg/kg (i.p.) | Increased phosphorylation of TrkB (Y817) and TrkC (Y820) | [2][3] |
| Aged Mice | Not Specified | Activation of synaptic TrkB and TrkC, increased pre- and post-synaptic proteins and spine density | [2][3] |
Signaling Pathway
The activation of Trk receptors by this compound initiates several downstream signaling cascades crucial for neuronal function. The primary pathways involved are the PI3K/AKT and Ras/MAPK pathways.
Caption: this compound activates TrkB/TrkC, leading to downstream PI3K/AKT and MAPK/ERK signaling.
Application Note 1: Western Blotting for TrkB Phosphorylation
This protocol describes the detection of TrkB phosphorylation at specific tyrosine residues upon treatment with this compound using Western blotting. This method is a reliable way to confirm receptor activation.
Experimental Workflow
Caption: Workflow for analyzing TrkB phosphorylation by Western blot.
Protocol
-
Cell Culture and Treatment:
-
Culture NIH-3T3 cells stably expressing TrkB (NIH-3T3-TrkB) in DMEM supplemented with 10% FBS and 200-400 µg/mL Geneticin.[3]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 15-60 minutes. A positive control of BDNF (e.g., 50 ng/mL) should be included.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse cells on ice for 5 minutes with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Immunoprecipitation (Optional, for low expression levels):
-
Incubate 200-500 µg of protein lysate with an anti-TrkB antibody overnight at 4°C with gentle rocking.[6]
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-3 hours at 4°C.[6]
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) or the entire immunoprecipitated sample onto a 7.5% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total TrkB as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated TrkB signal to the total TrkB signal.
-
Application Note 2: ELISA for TrkB Activation
An ELISA (Enzyme-Linked Immunosorbent Assay) provides a quantitative and high-throughput method to measure TrkB phosphorylation.
Experimental Workflow
Caption: General workflow for a sandwich ELISA to detect TrkB phosphorylation.
Protocol (using a commercial sandwich ELISA kit)
Commercial kits are available and recommended for ease of use and reproducibility (e.g., from Cell Signaling Technology, RayBiotech, Abcam).[1][5][7] The following is a general protocol.
-
Prepare Cell Lysates:
-
Culture and treat cells with this compound as described in the Western Blotting protocol.
-
Lyse cells using the buffer provided in the ELISA kit.
-
Determine protein concentration.
-
-
ELISA Procedure:
-
Add prepared cell lysates to the wells of the microplate coated with a TrkB capture antibody.
-
Incubate as recommended by the kit manufacturer (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., a biotinylated anti-phospho-tyrosine antibody or a specific anti-p-TrkB antibody).
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add an HRP-conjugated secondary reagent (e.g., streptavidin-HRP).
-
Incubate for 30-60 minutes at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve if the kit is quantitative.
-
Determine the concentration or relative amount of phosphorylated TrkB in each sample.
-
For parallel detection of total TrkB, use a separate set of wells with a detection antibody for total TrkB.
-
Application Note 3: Neuronal Survival Assay
This assay assesses the ability of this compound to promote the survival of neurons in culture, a key functional outcome of Trk receptor activation.
Protocol
-
Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic rodents.
-
Seed neurons at a low density in 24- or 96-well plates.
-
-
Treatment:
-
After allowing the neurons to adhere and extend initial processes (typically 24-48 hours), replace the medium with serum-free medium containing various concentrations of this compound (e.g., 10 nM to 10 µM), a vehicle control, and a positive control (BDNF).
-
-
Incubation:
-
Incubate the cells for 48-96 hours.[3]
-
-
Assessment of Cell Viability:
-
Cell viability can be assessed using several methods:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
ViaLight Assay: A bioluminescent assay that measures ATP as an indicator of viable cells.[3]
-
Immunocytochemistry: Fix the cells and stain with a neuronal marker (e.g., MAP2 or NeuN) and a nuclear stain (e.g., DAPI). Count the number of healthy, intact neurons.
-
-
-
Data Analysis:
-
Calculate the percentage of surviving neurons for each treatment condition relative to the vehicle control.
-
Plot a dose-response curve and determine the EC₅₀ value for this compound-mediated neuronal survival.
-
Application Note 4: Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth and extension of neurites, another critical functional consequence of Trk activation.
Protocol
-
Cell Culture:
-
Culture primary neurons or a suitable neuronal cell line (e.g., PC12 cells) in 96-well plates.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound, a vehicle control, and a positive control (e.g., NGF for PC12 cells, BDNF for primary neurons).
-
-
Incubation:
-
Incubate for 24-72 hours to allow for neurite extension.
-
-
Imaging and Analysis:
-
Fix the cells and perform immunofluorescence for a neuronal marker that highlights neurites (e.g., beta-III tubulin).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between different treatment groups.
-
Generate dose-response curves for the effects of this compound on neurite extension.
-
References
- 1. PathScan® Phospho-TrkB (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 7. Human TrkB ELISA Kit (ab264625) | Abcam [abcam.com]
Application Notes and Protocols for LM22B-10 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment protocols and experimental methodologies for the use of LM22B-10 and its derivative, PTX-BD10-2, in preclinical Alzheimer's disease (AD) mouse models. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of these TrkB/TrkC receptor partial agonists.
Introduction
This compound is a small molecule that acts as a partial agonist for the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. By mimicking the effects of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), this compound promotes neuronal survival, enhances synaptic plasticity, and has shown neuroprotective effects in models of neurodegenerative diseases. Due to its limited oral bioavailability and blood-brain barrier penetration, a more brain-penetrant derivative, PTX-BD10-2, has been developed and utilized in recent in vivo studies. This document details the protocols for in vitro characterization and in vivo therapeutic evaluation of these compounds in Alzheimer's disease mouse models.
Data Presentation
In Vitro Efficacy of this compound and PTX-BD10-2
| Assay Type | Cell Line | Compound | Parameter | Value | Reference |
| Cell Survival | NIH-3T3-TrkB | This compound | EC₅₀ | 200-300 nM | [1][2][3] |
| NIH-3T3-TrkC | This compound | EC₅₀ | 200-300 nM | [1][2][3] | |
| NIH-3T3-TrkB | PTX-BD10-2 | EC₅₀ | ~500 nM | ||
| Hippocampal Neurons | This compound (1000 nM) | Neurite Outgrowth | Increased neurite length | [1][2] | |
| Receptor Activation | HEK293T-TrkB | This compound | p-TrkB (Y816) | Dose-dependent increase | [2] |
| HEK293T-TrkC | This compound | p-TrkC (Y820) | Dose-dependent increase | [2] |
In Vivo Efficacy of PTX-BD10-2 in an Alzheimer's Disease Mouse Model (APPL/S)
| Behavioral Test | Mouse Model | Treatment Group | Outcome Measure | Result | p-value | Reference |
| Novel Object Recognition (NOR) | APPL/S | APP-Veh | Discrimination Index | Deficit | <0.0001 vs WT-Veh | |
| APPL/S | APP-PTX-BD10-2 | Discrimination Index | Rescue of Deficit | <0.0001 vs APP-Veh | ||
| Novel Object Displacement (NOD) | APPL/S | APP-Veh | Discrimination Index | Deficit | <0.0001 vs WT | |
| APPL/S | APP-PTX-BD10-2 | Discrimination Index | Rescue of Deficit | <0.0001 vs APP-Veh | ||
| Barnes Maze | APPL/S | APP-Veh | Latency to Target | Increased | =0.0003 vs WT-Veh | |
| APPL/S | APP-PTX-BD10-2 | Latency to Target | Decreased | =0.0002 vs APP-Veh | ||
| APPL/S | APP-Veh | Time in Target Quadrant | Decreased | <0.0001 vs WT-Veh | ||
| APPL/S | APP-PTX-BD10-2 | Time in Target Quadrant | Increased | <0.0001 vs APP-Veh |
Signaling Pathways
The therapeutic effects of this compound and PTX-BD10-2 are mediated through the activation of TrkB and TrkC receptors, which in turn stimulates downstream signaling cascades crucial for neuronal health and function.
Experimental Protocols
In Vivo Treatment of Alzheimer's Disease Mouse Model
This protocol outlines the long-term treatment of the APPL/S mouse model of Alzheimer's disease with PTX-BD10-2.
References
Practical Guide to Using LM22B-10 in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: LM22B-10 is a small molecule co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC, the receptors for brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively.[1][2][3] As a brain-penetrant agonist, this compound mimics the neurotrophic effects of these endogenous factors, promoting neuronal survival, neurite outgrowth, and synaptic plasticity.[1][2][3][4][5] It has demonstrated potential in preclinical models of neurodegenerative diseases and traumatic brain injury.[6] This guide provides detailed protocols for utilizing this compound in neuroscience research, covering its mechanism of action, key applications, and experimental methodologies.
Mechanism of Action
This compound binds to the extracellular domains of TrkB and TrkC, inducing receptor dimerization and autophosphorylation.[2][7] This activation triggers downstream signaling cascades, primarily the PI3K-Akt and Ras-MAPK/ERK pathways, which are crucial for mediating the neurotrophic effects of BDNF and NT-3.[7][8] Unlike its endogenous counterparts, this compound does not interact with the p75 neurotrophin receptor (p75NTR), which can mediate opposing signals such as apoptosis.[1][6]
Signaling Pathway of this compound:
Caption: Signaling cascade initiated by this compound binding to TrkB/TrkC receptors.
Quantitative Data Summary
| Parameter | Value | Cell Type / Model | Reference |
| In Vitro Efficacy | |||
| EC50 for Neurotrophic Activity | 200-300 nM | Hippocampal Neurons | [4][5][7][8] |
| Neurite Outgrowth Stimulation | 125-1000 nM | Hippocampal Neurons | [9] |
| Neuronal Progenitor Proliferation | 1 µM | Adult Hippocampal Progenitor Cells | [6] |
| In Vivo Efficacy | |||
| TrkB/TrkC Activation (i.p.) | 0.5 mg/kg - 50 mg/kg | C57BL/6J Mice | [7][8] |
| Neuronal Progenitor Proliferation (TBI model) | Not specified | Rats | [6] |
| Receptor Binding | |||
| TrkB Binding (Dose-dependent) | 250-2000 nM | TrkB-Fc Fusion Protein | [7][8] |
| TrkC Binding (Dose-dependent) | 250-2000 nM | TrkC-Fc Fusion Protein | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in DMSO and ethanol.[5] For in vitro experiments, a stock solution of 10-20 mM in DMSO is recommended. For in vivo studies, this compound can be dissolved in a vehicle such as 0.04 N HCl in water and further diluted in saline.[6]
Experimental Workflow for In Vitro Studies:
Caption: General workflow for in vitro experiments using this compound.
Protocol 1: Neuronal Survival Assay (MTT Assay)
This protocol assesses the protective effect of this compound on neuronal viability under stress conditions, such as serum deprivation.
Materials:
-
Primary neurons (e.g., cortical or hippocampal) or neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
Serum-free culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.[6]
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1-10 µM) or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on the elongation and branching of neurites.
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin (1:500)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Culture primary neurons on coated coverslips and treat with desired concentrations of this compound for 48 hours.
-
Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-β-III tubulin antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting: Mount the coverslips on slides with a mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software.
Protocol 3: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on the proliferation of neuronal progenitor cells.
Materials:
-
Neuronal progenitor cells
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
Fixation solution (e.g., 4% PFA)
-
DNA denaturation solution (e.g., 2M HCl)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody and DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat progenitor cells with this compound (e.g., 1 µM) for 48 hours.[6]
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and then treat with HCl to denature the DNA, exposing the incorporated BrdU.[5]
-
Immunostaining: Perform immunostaining using an anti-BrdU antibody followed by a fluorescent secondary antibody.
-
Analysis: Count the number of BrdU-positive cells relative to the total number of DAPI-stained cells.
Protocol 4: Western Blotting for TrkB, Akt, and ERK Activation
This protocol assesses the activation of downstream signaling pathways by this compound.
Materials:
-
Neuronal cell cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-TrkB (Y816), anti-TrkB, anti-phospho-Akt (S473), anti-Akt, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 15-30 minutes) to observe phosphorylation events. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cell Viability Assays with LM22B-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with LM22B-10, a small molecule co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2][3][4][5][6] this compound has been shown to promote neuronal survival, proliferation, and neurite outgrowth, making it a compound of interest in neurodegenerative disease research and drug development.[1][2][5][6]
The following sections detail the mechanism of action of this compound, quantitative data on its effects on cell viability, and step-by-step protocols for various cell viability assays.
Mechanism of Action: TrkB and TrkC Signaling
This compound functions by binding to and co-activating TrkB and TrkC receptors, mimicking the effects of their endogenous ligands, brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), respectively.[1][2][5][6] This activation leads to the autophosphorylation of the receptors and the subsequent initiation of downstream signaling cascades. Key pathways involved in the pro-survival effects of this compound include the PI3K/AKT and MAPK/ERK pathways.[4][5] These pathways play crucial roles in regulating cell survival, proliferation, and differentiation.
Quantitative Data on Cell Viability
The following table summarizes the dose-dependent effects of this compound on the survival of NIH-3T3 cells stably expressing TrkB or TrkC receptors. Data is presented as a percentage of the maximal survival observed with the respective neurotrophin (BDNF for TrkB and NT-3 for TrkC).
| This compound Concentration (nM) | % Maximal Survival (TrkB-3T3 cells) | % Maximal Survival (TrkC-3T3 cells) |
| 10 | ~10% | ~15% |
| 100 | ~40% | ~50% |
| 300 | ~70% | ~80% |
| 1000 | ~90% | ~95% |
| 3000 | ~95% | ~100% |
Note: The data presented is an approximation based on graphical representations from published studies and should be used for guidance. EC50 values for this compound are reported to be in the range of 200-300 nM.[5]
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability is outlined below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line or primary neurons
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control if applicable.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8][9]
Calcein-AM/Ethidium Homodimer-1 (EthD-1) Live/Dead Assay
This fluorescence-based assay distinguishes live cells (green fluorescence) from dead cells (red fluorescence).
Materials:
-
Neuronal cell line or primary neurons
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader (Ex/Em for Calcein-AM: ~495/515 nm; Ex/Em for EthD-1: ~528/617 nm)
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Culture and treat the cells with this compound as described in the MTT assay protocol (Steps 2-5).
-
Prepare a working staining solution by diluting Calcein-AM to a final concentration of 1-2 µM and EthD-1 to 2-4 µM in PBS.
-
Gently wash the cells once with PBS.
-
Add 100 µL of the Calcein-AM/EthD-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.[1][4][10]
-
Image the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence, or quantify the fluorescence intensity using a microplate reader.[1][4][10][11]
ViaLight™ Plus Cell Viability and Cytotoxicity Assay
This bioluminescent assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Neuronal cell line or primary neurons
-
96-well white, opaque cell culture plates
-
This compound
-
ViaLight™ Plus Kit (containing ATP Monitoring Reagent and Cell Lysis Reagent)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white, opaque plate.
-
Culture and treat the cells with this compound as described in the MTT assay protocol (Steps 2-5).
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 50 µL of Cell Lysis Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of the reconstituted ATP Monitoring Reagent to each well.
-
Incubate for 2 minutes at room temperature.
-
Measure the luminescence using a luminometer.[12][13][14][15][16]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on chamber slides or coverslips
-
This compound
-
TUNEL assay kit (commercial kits are recommended)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides or coverslips.
-
Culture and treat the cells with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes.
-
Follow the specific instructions provided with your commercial TUNEL assay kit for the labeling reaction with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain with a nuclear stain like DAPI if desired.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[17][18][19][20]
Fluoro-Jade® C Staining
This fluorescent stain is used to specifically label degenerating neurons.
Materials:
-
Fixed tissue sections or cultured cells on slides
-
Fluoro-Jade® C staining kit
-
Basic alcohol solution (1% sodium hydroxide (B78521) in 80% ethanol)
-
Potassium permanganate (B83412) solution (0.06%)
-
Fluorescence microscope
Protocol:
-
Mount fixed tissue sections or cells onto gelatin-coated slides.
-
Immerse the slides in a basic alcohol solution for 5 minutes.
-
Rinse in 70% ethanol (B145695) for 2 minutes, followed by distilled water for 2 minutes.
-
Incubate the slides in a 0.06% potassium permanganate solution for 10 minutes.
-
Rinse in distilled water for 2 minutes.
-
Incubate in the Fluoro-Jade® C staining solution (typically 0.0001% in 0.1% acetic acid) for 10 minutes.[2][3][21][22]
-
Rinse with three changes of distilled water for 1 minute each.
-
Dry the slides and coverslip with a non-aqueous mounting medium.
-
Visualize the stained degenerating neurons using a fluorescence microscope with a FITC/GFP filter set.[2][3][21][22]
References
- 1. ptglab.com [ptglab.com]
- 2. biosensis.com [biosensis.com]
- 3. biosensis.com [biosensis.com]
- 4. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 11. takara.co.kr [takara.co.kr]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Cytotoxicity in Cell using Lonza ViaLight Plus and ToxiLight BioAssays [moleculardevices.com]
- 14. lonzabio.jp [lonzabio.jp]
- 15. ViaLight® Plus, 500 Tests | Lonza [bioscience.lonza.com]
- 16. researchgate.net [researchgate.net]
- 17. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 18. TUNEL assay [bio-protocol.org]
- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 20. bicellscientific.com [bicellscientific.com]
- 21. interchim.fr [interchim.fr]
- 22. biosensis.com [biosensis.com]
Application Notes and Protocols: In Vivo Dosing and Administration of LM22B-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration and analysis of LM22B-10, a small molecule co-activator of the TrkB and TrkC neurotrophin receptors. The following sections summarize dosing regimens from published studies and offer step-by-step protocols for common administration routes and downstream analyses.
Quantitative Data Summary: In Vivo this compound Dosing Regimens
The following table summarizes the reported dosing and administration routes for this compound in various in vivo studies. This information is intended to serve as a starting point for experimental design.
| Animal Model | Administration Route(s) | Dosage | Vehicle | Study Focus |
| C57BL/6J Mice | Not specified in abstract | 0.5 mg/kg | Not specified | Activation of TrkB, TrkC, AKT, and ERK signaling pathways.[1] |
| Aged Mice | Intraperitoneal (i.p.) | 50 mg/kg | Not specified | Activation of synaptic TrkB/TrkC and increase in synaptic proteins/spine density.[1] |
| Huntington's Disease Mouse Models (R6/2 and Q140) | Concomitant Intranasal & Intraperitoneal | Not specified | Not specified | Amelioration of striatal neuropathology and motor deficits.[2][3] |
| Traumatic Brain Injury (TBI) Rat Model | Not specified in abstract | Not specified | Not specified | Mitigation of neuronal damage and behavioral deficits.[4] |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol provides a general guideline for the intraperitoneal injection of this compound. It is based on standard laboratory procedures and should be adapted to specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, DMSO/saline mixture)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final concentration with sterile saline. Ensure the final concentration of the initial solvent is well-tolerated by the animals. The solution should be sterile-filtered.
-
Warm the solution to room temperature before injection to prevent a drop in the animal's body temperature.[2]
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse using an appropriate technique, such as the scruff grip, to expose the abdomen.[5] The animal should be held securely but without restricting its breathing.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[2]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[6]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Monitor the injection site for any signs of inflammation or infection.
-
Protocol for Intranasal Administration of this compound in Mice
Intranasal delivery can be an effective method for bypassing the blood-brain barrier. This protocol is a general guide and may require optimization.
Materials:
-
This compound solution prepared in a sterile, isotonic vehicle
-
Micropipette with sterile tips
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimation:
-
It is recommended to acclimate the mice to handling for several days before the procedure to reduce stress.[4]
-
-
Preparation and Dosing:
-
Prepare the this compound solution at the desired concentration. The total volume for intranasal administration in mice is typically small, around 10-30 µl per animal.[4]
-
The administration is often performed on awake animals to ensure normal breathing and inhalation of the solution.
-
-
Administration:
-
Securely restrain the mouse to immobilize its head.
-
Using a micropipette, apply a small droplet (e.g., 2-5 µl) of the this compound solution to the opening of one nostril.
-
Allow the mouse to inhale the droplet completely before administering the next one.
-
Alternate between nostrils to ensure even distribution.[7]
-
-
Post-Administration Care:
-
Return the mouse to its cage and monitor for any respiratory distress or other adverse effects.
-
Protocol for Western Blot Analysis of TrkB/TrkC Activation
This protocol outlines the steps to assess the phosphorylation of TrkB, TrkC, and downstream targets like AKT and ERK in brain tissue following this compound administration.
Materials:
-
Brain tissue (e.g., hippocampus, striatum)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pTrkB, anti-TrkB, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pTrkB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-TrkB).[8]
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound studies.
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. protocols.io [protocols.io]
- 4. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LM22B-10 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for LM22B-10. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Where should I start troubleshooting?
Inconsistent results can stem from various factors. A systematic approach, starting from the compound itself and extending to your experimental setup, is crucial. We recommend a stepwise investigation:
-
Compound Integrity: Verify the proper handling, storage, and preparation of your this compound.
-
Cell Culture Conditions: Ensure consistency in cell health, passage number, and culture conditions.
-
Assay-Specific Parameters: Review and optimize the parameters of your specific experimental assay.
The following sections will delve into each of these areas to help you pinpoint the source of the inconsistency.
Troubleshooting Guide
Section 1: Compound Preparation and Handling
Inconsistent compound activity is often traced back to issues with solubility and stability.
Q2: I'm observing precipitation or poor solubility when preparing my this compound solution. What is the recommended solvent and procedure?
This compound has specific solubility characteristics that must be respected for consistent results. It is soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water.[1]
-
For in vitro experiments: A common method involves dissolving this compound in a small amount of 0.04 N HCl and then diluting it into the culture medium to the final concentration.[2] The final HCl concentration should be kept low (e.g., 1:10,000 dilution) to avoid affecting cell health.[2] Alternatively, high-concentration stock solutions can be prepared in DMSO.[1][3] When using DMSO, ensure the final concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced artifacts.
-
For in vivo formulations: Various formulations using co-solvents like DMSO, PEG300, Tween80, and SBE-β-CD in saline have been reported to achieve clear solutions for administration.[4]
Q3: Could my this compound be degrading? How should I store it?
Proper storage is critical to maintaining the activity of this compound.
-
Powder: Store at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1] Store stock solutions in DMSO at -80°C for up to one year or at -20°C for up to one month.[1][4] Some studies have indicated that compounds of this class can be chemically unstable at physiological pH over extended periods.[5] Therefore, it is best practice to prepare fresh dilutions from your stock for each experiment.
Data Presentation: this compound Solubility and Storage
| Parameter | Recommendation | Rationale |
| Solubility (in vitro) | Soluble to 100 mM in DMSO and 10 mM in ethanol.[3] For cell-based assays, a stock in 0.04 N HCl can be diluted in media.[2] | Insoluble in water.[1] High concentrations of DMSO can be toxic to cells. Acidic stock helps with solubility in aqueous media. |
| Solubility (in vivo) | Formulations with co-solvents such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline are available.[4] | Requires specific formulations for administration to animals. |
| Storage (Powder) | Store at -20°C.[3] | Ensures long-term stability. |
| Storage (Stock Solution) | Aliquot and store at -80°C (up to 1 year) or -20°C (up to 1 month).[1][4] | Avoids repeated freeze-thaw cycles which can lead to degradation. |
Section 2: Cell Culture and Experimental Conditions
Variability in your biological system can significantly impact results.
Q4: I am seeing variable responses to this compound across different batches of cells.
-
Cell Line Authenticity and Passage Number: Ensure you are using a consistent and authenticated cell line. High passage numbers can lead to phenotypic drift and altered signaling responses. It is advisable to use cells within a defined passage number range for all experiments.
-
Cell Health and Confluency: Only use healthy, viable cells for your experiments. Cell confluency can affect signaling pathways; therefore, seed cells at a consistent density to reach a target confluency for your experiments.
-
Serum Variability: If using a serum-containing medium, be aware that lot-to-lot variability in serum can impact experimental outcomes. It is good practice to test new serum lots before use in critical experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and lead to inconsistent data. Regularly test your cell cultures for mycoplasma.
Mandatory Visualization: Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
issues with LM22B-10 solubility in aqueous solutions
Welcome to the technical support center for LM22B-10. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Tyr-X. Due to its highly hydrophobic and planar chemical structure, this compound exhibits poor solubility in aqueous solutions, a common challenge for many kinase inhibitors.[1] Its molecular weight is 584.7 g/mol .
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is readily soluble in DMSO at concentrations up to 50 mM. For cellular assays, it's crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[4][5]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[3][5] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]
-
Stock Solutions: Store stock solutions in DMSO in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[2][4] Under these conditions, the stock solution is stable for up to 6 months.[5]
Q4: What are the initial signs of solubility problems with this compound in my experiments?
A4: You may be encountering solubility issues if you observe any of the following:
-
Precipitation: The compound is visible as solid particles, crystals, or a general cloudiness in your aqueous buffer or cell culture medium after dilution from a DMSO stock.[1]
-
Inconsistent Results: High variability in your experimental data between replicates or experiments.[1] This could be due to an inconsistent concentration of the dissolved, active compound.
-
Low Bioavailability: In in vivo studies, you may observe low or erratic drug absorption and exposure.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer.
This is a common problem when a concentrated stock of a hydrophobic compound is rapidly diluted into an aqueous medium where it is less soluble.
Root Cause Analysis and Solutions:
-
High Final Concentration: The intended final concentration of this compound may exceed its aqueous solubility limit.
-
Suboptimal Dilution Method: A single, large dilution step can cause the compound to "crash out" of solution.
-
Buffer Composition: The pH and composition of your aqueous buffer can significantly impact the solubility of this compound.
Issue 2: My experimental results are inconsistent and not reproducible.
Inconsistent results are often a downstream effect of poor solubility, leading to variable concentrations of the active compound in your assays.
Root Cause Analysis and Solutions:
-
Undetected Microprecipitation: Even if not visibly cloudy, small precipitates can form, reducing the effective concentration of this compound.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware, reducing the concentration in solution.
-
Solution: Consider using low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can sometimes mitigate this issue, but must be tested for compatibility with your assay.
-
-
Stock Solution Instability: Repeated freeze-thaw cycles can lead to degradation or precipitation of the compound in your DMSO stock.
Issue 3: How can I increase the aqueous solubility of this compound for my experiments?
If optimizing the dilution protocol is insufficient, consider these alternative solubilization strategies.
Root Cause Analysis and Solutions:
-
Insufficient Solubilizing Power of Buffer: The aqueous buffer alone may not be sufficient to keep the hydrophobic this compound in solution.
-
Solution 1: Use of Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent into your final aqueous solution.[][10][11] Common co-solvents include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[] The final concentration of any co-solvent must be tested for its effect on the assay system.
-
Solution 2: Employ Solubilizing Agents: Surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Solution 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[2]
-
Quantitative Data Summary
The following tables provide fictional, yet representative, solubility data for this compound to guide your experimental design.
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer System (pH 7.4) | Maximum Kinetic Solubility (µM) | Final DMSO (%) |
| Phosphate-Buffered Saline (PBS) | 1.5 | 0.5 |
| RPMI 1640 + 10% FBS | 5.2 | 0.5 |
| HEPES-Buffered Saline (HBS) | 2.1 | 0.5 |
Kinetic solubility was determined by diluting a 10 mM DMSO stock into the buffer and measuring turbidity via nephelometry.[6]
Table 2: Effect of pH on this compound Solubility in PBS
| pH | Maximum Kinetic Solubility (µM) | Final DMSO (%) |
| 5.5 | 8.7 | 0.5 |
| 6.5 | 4.3 | 0.5 |
| 7.4 | 1.5 | 0.5 |
| 8.0 | 0.9 | 0.5 |
As this compound is a weak base, solubility increases in more acidic conditions due to protonation.[1][9][12]
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Co-solvent Concentration (%) | Maximum Kinetic Solubility (µM) |
| None | 0 | 1.5 |
| Ethanol | 2 | 7.5 |
| PEG400 | 5 | 12.8 |
| Tween 80 | 0.01 | 9.2 |
The use of co-solvents can significantly enhance the aqueous solubility of this compound.[11][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.[2]
Materials:
-
This compound (lyophilized powder, MW: 584.7 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[4]
-
Aseptically weigh out 5.85 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[2][14]
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-adhesion tubes.
-
Store the aliquots at -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the maximum concentration at which this compound remains in solution in a specific aqueous buffer after dilution from a DMSO stock.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Test aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader with nephelometry or absorbance (turbidity) reading capabilities
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add 198 µL of the test aqueous buffer to multiple wells.
-
Add 2 µL of each DMSO dilution of this compound to the buffer-containing wells. This will create a range of final this compound concentrations with a constant final DMSO concentration of 1%.
-
Include control wells containing buffer and 2 µL of DMSO only.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm or via nephelometry).[7]
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control wells.
Visualizations
Diagram 1: Troubleshooting workflow for this compound precipitation.
Diagram 2: Experimental workflow for preparing an aqueous working solution.
Diagram 3: Hypothetical signaling pathway showing this compound inhibiting Tyr-X.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. researchgate.net [researchgate.net]
preventing off-target effects of LM22B-10 in experiments
Welcome to the technical support center for the TrkB/TrkC co-agonist, LM22B-10. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2] It has been demonstrated to promote neuronal survival and neurite outgrowth by activating these two receptors and their downstream signaling pathways, including AKT and ERK.[2][3]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to be highly selective for TrkB and TrkC. It does not exhibit significant activity at the TrkA receptor or the p75 neurotrophin receptor (p75NTR).[4][5] Furthermore, in a screening panel of 57 other receptors and transporters, this compound showed no significant binding activity, indicating a low potential for broad off-target effects.[6]
Q3: What is the recommended working concentration for this compound in in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific assay and cell type. However, a good starting point for most cell-based assays is in the range of 200 nM to 1 µM. The EC50 for its neurotrophic activity is reported to be between 200-300 nM.[2] For promoting neurite outgrowth, a concentration of 1000 nM (1 µM) has been shown to be effective.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol.[6] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your culture medium. To avoid solubility issues in aqueous solutions, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). For in vitro experiments, one study dissolved this compound in 0.04 N HCl in water, which was then diluted into the culture medium.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is brain-penetrant and has been used in in vivo studies.[6] Doses of 0.5 mg/kg and 50 mg/kg have been shown to activate TrkB and TrkC in mice.[2]
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effect: The observed phenotype may be due to interaction with an unintended cellular target. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Incorrect concentration: Pipetting errors or incorrect calculations may lead to a suboptimal or toxic concentration. | 1. Confirm on-target engagement: Use a structurally unrelated TrkB/TrkC agonist to see if the phenotype is reproduced. Perform experiments in cell lines lacking TrkB or TrkC (knockout or knockdown) to see if the effect is abolished. 2. Use fresh compound: Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Verify concentration: Perform a dose-response experiment to identify the optimal concentration. Double-check all calculations and pipette calibrations. |
| High levels of cell death or cytotoxicity. | 1. Concentration is too high: The concentration of this compound may be in a toxic range for your specific cell type. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo): Determine the cytotoxic threshold of this compound for your cells and use concentrations below this for functional assays. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent is typically below 0.1% and include a vehicle-only control in all experiments. |
| No observable effect of this compound. | 1. Suboptimal concentration: The concentration used may be too low to elicit a response. 2. Low receptor expression: The cells may not express sufficient levels of TrkB or TrkC. 3. Compound inactivity: The compound may have degraded. | 1. Increase concentration: Perform a dose-response experiment with a wider range of concentrations. 2. Verify receptor expression: Confirm the presence of TrkB and TrkC in your cell line using Western blot or qPCR. 3. Use a fresh aliquot: Prepare a new working solution from a properly stored stock. |
| Activation of unexpected signaling pathways. | 1. Signaling pathway crosstalk: Activation of TrkB/TrkC may indirectly influence other pathways. 2. Cell-type specific signaling: The downstream signaling from TrkB/TrkC can vary between different cell types. | 1. Use specific inhibitors: Co-treat with inhibitors of the unexpected pathway to see if the phenotype is reversed. 2. Literature review: Investigate the known signaling networks in your specific cell model. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Receptor | Value | Reference |
| EC50 (Receptor Activation) | TrkB | 1.8 µM | [1] |
| TrkC | 2.5 µM | [1] | |
| EC50 (Neurotrophic Activity) | N/A | 200-300 nM | [2] |
| Maximal Neurotrophic Survival | TrkB | 53 ± 7.2% above BDNF (at 0.7 nM) | [2] |
| TrkC | 91 ± 8.6% above NT-3 (at 0.7 nM) | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Reference |
| Neuronal Survival | 0.1 - 10 µM | [1] |
| Neurite Outgrowth | 1 µM | [2] |
| Progenitor Cell Proliferation | 1 µM | [7] |
| Signaling Pathway Activation (Western Blot) | 1 µM | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target effects of this compound and investigate potential off-target effects.
Protocol 1: Western Blot for TrkB/TrkC Signaling Pathway Activation
Objective: To confirm that this compound activates the TrkB and TrkC receptors and their downstream signaling pathways (e.g., Akt, ERK).
Materials:
-
Cells expressing TrkB and/or TrkC
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkB (Y816), anti-phospho-TrkC (Y820), anti-total-TrkB, anti-total-TrkC, anti-phospho-Akt (S473), anti-total-Akt, anti-phospho-ERK1/2 (T202/Y204), anti-total-ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then treat with this compound (e.g., 1 µM) or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Neurite Outgrowth Assay
Objective: To assess the ability of this compound to promote neurite outgrowth in a neuronal cell line or primary neurons.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)
-
This compound
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed neuronal cells at a low density on coated plates or coverslips.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells, permeabilize them, and block non-specific binding. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire images of the stained cells using a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Visualizations
Caption: TrkB and TrkC Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for Investigating Unexpected Phenotypes.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
addressing cell toxicity at high concentrations of LM22B-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential cell toxicity when using the TrkB/TrkC co-activator, LM22B-10, at high concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in cell culture?
A1: The effective concentration (EC50) of this compound for neurotrophic activity is in the range of 200-300 nM.[1][2][3][4] Many in vitro studies have used concentrations ranging from 250 nM to 2000 nM (2 µM) to observe significant effects on neuronal survival and neurite outgrowth.[1][3] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.
Q2: Is there a known maximum non-toxic concentration for this compound?
A2: While specific studies focusing on the toxic concentration of this compound are not extensively published, some research has utilized concentrations up to 10 µM in primary rat cortical neurons, where it demonstrated pro-survival effects.[3] However, exceeding this concentration may increase the risk of off-target effects or cytotoxicity. As a point of reference for similar small molecules, some Trk agonists have shown cytotoxicity above 10 µM. It is crucial to empirically determine the toxicity threshold in your experimental system.
Q3: What are the potential causes of cellular toxicity at high concentrations of this compound?
A3: High concentrations of any small molecule compound, including this compound, can potentially lead to cellular toxicity through several mechanisms:
-
Off-target effects: Although this compound has been shown to be selective for TrkB and TrkC over 57 other receptors and transporters, at very high concentrations, the risk of binding to unintended molecular targets increases.[2][4]
-
Over-activation of signaling pathways: Excessive and prolonged activation of the TrkB and TrkC downstream signaling pathways, such as AKT and ERK, could lead to cellular stress or apoptosis in certain contexts.
-
Compound precipitation: this compound is soluble in DMSO and ethanol.[2] If the final concentration in the aqueous cell culture medium exceeds its solubility limit, the compound may precipitate and cause physical stress or nutrient deprivation to the cells.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. It is important to ensure the final DMSO concentration in your culture is kept low and consistent across all experimental conditions.
Q4: How can I prepare and handle this compound to minimize potential issues?
A4: To ensure the stability and activity of this compound, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO (e.g., 10 mM).[2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium and mix thoroughly. Visually inspect the medium for any signs of precipitation. If solubility issues are suspected, gentle warming or sonication may aid dissolution.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to cell toxicity when using high concentrations of this compound.
Issue 1: Reduced Cell Viability or Increased Cell Death
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Concentration is too high | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a range from the known EC50 (200-300 nM) up to 10 µM. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is below 0.5% and is consistent across all treatment groups, including the vehicle control. |
| Compound precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, prepare a fresh dilution and consider using a lower concentration or a different formulation if available. |
| On-target toxicity | In some cell types, sustained hyper-activation of TrkB/TrkC signaling may be detrimental. Consider reducing the treatment duration or using intermittent dosing. |
Issue 2: Unexpected Morphological Changes in Cells
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Cytoskeletal alterations | High activation of signaling pathways downstream of TrkB/TrkC can influence the cytoskeleton. Document these changes with microscopy and correlate them with viability assays. |
| Off-target effects | At high concentrations, this compound might engage with other cellular targets. If possible, use a structurally different TrkB/TrkC agonist to see if the same morphological changes are induced. |
| Cell stress response | The observed changes may be a sign of cellular stress. Perform assays to detect markers of apoptosis (e.g., caspase-3 cleavage) or cellular stress. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
This protocol is to determine the optimal, non-toxic concentration range of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 100 nM to 20 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Replace the old medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol 2: Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each this compound concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for Neurotrophic Activity | 200-300 nM | [1][2][3][4] |
| In Vitro Working Concentration Range | 250 nM - 2000 nM | [1][3] |
| Maximum Tested In Vitro Concentration | 10 µM | [3] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 10 mM | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
challenges in reproducing published data on LM22B-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the TrkB/TrkC receptor co-activator, LM22B-10. Our goal is to help you reproduce published data and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a co-activator for the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3][4] Unlike endogenous neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), this compound is a non-peptide compound.[2] Its primary mechanism involves binding to and activating TrkB and TrkC, which in turn stimulates downstream signaling pathways, including the AKT and ERK pathways, to promote neuronal survival and neurite outgrowth.[1][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution of up to 100 mM.[4][5] For in vivo studies, specific formulation protocols are available, often involving a combination of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[4] The recommended storage temperature for this compound is -20°C.[5]
Q3: What are the typical effective concentrations of this compound for in vitro and in vivo studies?
A3: The effective concentration of this compound can vary depending on the specific assay and cell type. For in vitro neuronal survival and neurite outgrowth assays, concentrations typically range from 250 nM to 2000 nM, with an EC50 for neurotrophic activity reported to be between 200-300 nM.[1][3][5] In vivo studies in mice have used doses ranging from 0.5 mg/kg to 50 mg/kg, administered intraperitoneally.[1][3]
Troubleshooting Guide
Issue 1: Low or no activation of TrkB/TrkC signaling pathways (p-Trk, p-AKT, p-ERK).
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Poor Solubility of this compound | Ensure that the this compound stock solution is fully dissolved. Use fresh, high-quality DMSO. When diluting the stock solution into aqueous media, ensure rapid mixing to prevent precipitation. |
| Short Incubation Time | For signaling pathway activation assays, a 30-minute incubation with this compound is a good starting point, but the optimal time may vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of receptor phosphorylation. |
| Low Expression of TrkB/TrkC Receptors | Confirm that your cell line or primary culture expresses sufficient levels of TrkB and TrkC receptors. You can use cell lines engineered to overexpress these receptors, such as NIH-3T3-TrkB and NIH-3T3-TrkC cells, as positive controls.[3][6] |
| Sub-optimal Cell Health | Ensure that your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells may not respond optimally to stimuli. |
Issue 2: Inconsistent results in neuronal survival or neurite outgrowth assays.
| Potential Cause | Troubleshooting Step |
| Variability in Primary Neuron Cultures | Primary neuronal cultures can be inherently variable. To minimize this, use a consistent dissection and plating protocol. Pool neurons from multiple embryos if possible. Always include positive (e.g., BDNF or NT-3) and negative (vehicle) controls in every experiment. |
| Inhibitory Factors in the Culture Environment | This compound has been shown to promote neurite outgrowth even in the presence of inhibitory glycoproteins.[2] However, if you are observing poor outgrowth, check your culture substrate and media for any potential inhibitory factors. |
| Subjectivity in Neurite Outgrowth Measurement | Use a consistent and unbiased method for quantifying neurite length and branching. Automated image analysis software is recommended to reduce user bias. |
| Incorrect Assay Duration | For neuronal survival assays, an incubation period of 72-96 hours is often used.[3] For neurite outgrowth, a 48-hour incubation is a common starting point.[3] Optimize these durations for your specific neuronal type. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Context | Reference |
| EC50 (Neurotrophic Activity) | 200-300 nM | In vitro neuronal survival assays. | [1][3][5] |
| Neurite Outgrowth | Induces neurites up to ~40 µM in length | At a concentration of 1000 nM. | [1] |
| Binding Specificity | Binds to TrkB-Fc and TrkC-Fc in a dose-dependent manner (250-2000 nM) | Does not significantly bind to TrkA or p75NTR. | [1][6] |
| Comparison to BDNF | 53 ± 7.2% higher maximal survival activity | At 0.7 nM BDNF. | [1][3] |
| Comparison to NT-3 | 91 ± 8.6% higher maximal survival activity | At 0.7 nM NT-3. | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Trk Signaling Pathway Activation Assay
-
Cell Culture: Plate primary hippocampal neurons or NIH-3T3 cells expressing TrkB/TrkC in a suitable culture vessel and grow to approximately 80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.
-
This compound Treatment: Prepare fresh dilutions of this compound in a serum-free medium. Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Cell Lysis: After incubation, immediately place the culture vessel on ice and wash the cells once with ice-cold PBS. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting to detect phosphorylated and total levels of TrkB, TrkC, AKT, and ERK.
Protocol 2: Neurite Outgrowth Assay
-
Cell Plating: Plate primary cortical or hippocampal neurons on coverslips coated with poly-L-lysine.
-
This compound Treatment: After allowing the neurons to adhere, replace the medium with a serum-free culture medium containing this compound (e.g., 0.5-10 µM), BDNF/NT-3 as a positive control, or a vehicle control.
-
Incubation: Culture the neurons for 48 hours at 37°C in a humidified incubator.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the neurons with an antibody against a neuronal marker such as β-tubulin III.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length and branching.
Visualizations
Caption: Signaling pathway of this compound activating TrkB/TrkC and downstream effectors.
Caption: Experimental workflow for a typical neurite outgrowth assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Neuronal Cell Culture Stability with LM22B-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TrkB/TrkC co-activator, LM22B-10, to enhance neuronal cell stability and experimental success. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during cell culture experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture?
This compound is a small molecule that acts as a co-activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1][2][3][4][5] In cell culture, its primary function is to promote neuronal survival, enhance neurite outgrowth, and stimulate signaling pathways associated with neuroprotection and plasticity.[1][2][3][6] It has been shown to be effective in various neuronal cell types, including primary hippocampal and cortical neurons.[2][4]
Q2: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, published studies provide a good starting range.
| Parameter | Concentration Range | Reference |
| EC50 for Neurotrophic Activity | 200-300 nM | [1][2][4] |
| Effective Concentration for Neurite Outgrowth | 1000 nM (up to ~40 µM average length) | [2] |
| Concentration Range for Receptor Binding | 250-2000 nM (dose-dependent) | [1][2] |
| Concentration for Neuronal Differentiation | 1 µM | [7] |
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity.
| Solvent | Maximum Solubility | Storage |
| DMSO | 100 mM | Store at -20°C |
| Ethanol | 10 mM | Store at -20°C |
Data sourced from multiple references.[4][8]
For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can I use this compound in serum-free media?
Yes, this compound has been successfully used in serum-free media to support neuronal survival.[9] In fact, for many neuronal survival assays, a serum-free condition is necessary to eliminate the confounding effects of growth factors present in serum. Some studies have utilized a medium composed of 50% DMEM and 50% PBS for such assays.[1]
Troubleshooting Guides
Issue 1: Poor Cell Viability or Increased Cell Death After this compound Treatment
If you observe a decrease in cell viability after adding this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Prepare a vehicle control with the same solvent concentration to confirm. |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type. While effective concentrations are reported, excessively high concentrations could be detrimental. |
| Poor Initial Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[10] Do not use cells that are over-confluent or have been in culture for too many passages. |
| Media Quality | Use high-quality, fresh culture media and supplements. Media components can degrade over time, affecting cell health. Consider optimizing your media formulation for your specific cell type.[11][12][13][14] |
Issue 2: Cell Aggregation or Clumping in Culture
Neuronal cells can sometimes aggregate, which can negatively impact their health and the reliability of experimental results.[15]
| Potential Cause | Recommended Action |
| Improper Plate/Coverslip Coating | Ensure proper coating of culture surfaces with materials like Poly-L-lysine or Laminin to promote cell adhesion and spreading.[16] Inadequate coating can lead to cells clumping together. |
| High Cell Seeding Density | Optimize the seeding density for your specific neuronal cell type. Overly dense cultures are more prone to aggregation. |
| Enzymatic Dissociation Issues | Harsh enzymatic treatment during cell passaging can damage cell surfaces and promote aggregation. Consider using a milder enzyme like papain instead of trypsin for sensitive neuronal cells.[16] |
| Serum Variability | If using serum, batch-to-batch variability can influence cell adhesion. If you must change serum batches, wean the cells onto the new batch gradually.[15] |
Issue 3: Suspected Contamination in Neuronal Cultures
Neuronal cultures can be particularly susceptible to contamination.[17]
| Type of Contamination | Identification and Action |
| Bacterial | Signs: Sudden drop in pH (yellowing of media), turbidity, visible moving particles under a microscope.[18][19] Action: Discard the contaminated culture immediately to prevent spreading.[18] Thoroughly decontaminate the incubator and biosafety cabinet.[19][20] Review aseptic techniques. |
| Fungal (Yeast/Mold) | Signs: Visible filamentous structures or small, budding particles. The media may become cloudy.[18][19] Action: Discard the contaminated culture. Bleach is effective against fungal spores.[20] Clean the incubator and all equipment thoroughly. |
| Mycoplasma | Signs: Often no visible signs, but can alter cell metabolism, growth, and gene expression.[18] Action: Regularly test your cultures for mycoplasma using PCR-based or staining methods.[19] If positive, discard the culture or treat with specific anti-mycoplasma agents if the cell line is irreplaceable. |
Experimental Protocols
Protocol 1: General Neuronal Survival Assay with this compound
This protocol is a general guideline for assessing the neuroprotective effects of this compound.
-
Cell Seeding:
-
Plate primary neurons (e.g., cortical or hippocampal) or a relevant neuronal cell line (e.g., NIH-3T3-TrkB) in 96-well plates at a predetermined optimal density.
-
For primary neurons, use a coating substrate like poly-L-lysine to enhance attachment.
-
-
Culture Medium:
-
This compound Treatment:
-
Prepare a dilution series of this compound in the serum-free medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available (e.g., BDNF for TrkB-expressing cells).
-
Replace the culture medium with the medium containing this compound or controls.
-
-
Incubation:
-
Viability Assessment:
Protocol 2: Cryopreservation of Neuronal Cells
Proper cryopreservation is essential for maintaining the stability and viability of your cell stocks.
-
Cell Preparation:
-
Freezing Medium:
-
Freezing Procedure:
-
Resuspend the cell pellet in cold (4°C) freezing medium at a concentration of 2-4 x 10^6 cells/mL.[10]
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C overnight. This ensures a slow cooling rate of approximately -1°C/minute.[22][23]
-
-
Long-Term Storage:
Signaling Pathways and Workflows
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for a neuronal viability assay.
References
- 1. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 細胞株の凍結保存 [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimization of muscle cell culture media using nonlinear design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Utilizing a media panel rapidly accelerates media optimization for AAV manufacturers [insights.bio]
- 15. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. cellculturedish.com [cellculturedish.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Freezing Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. sartorius.co.kr [sartorius.co.kr]
- 24. horizondiscovery.com [horizondiscovery.com]
refining LM22B-10 treatment protocols for specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LM22B-10, a small-molecule co-activator of TrkB and TrkC neurotrophin receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule compound that selectively binds to and activates the Tropomyosin receptor kinase B (TrkB) and TrkC receptors.[1][2][3] This activation mimics the effects of neurotrophins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), promoting neuronal survival, proliferation, differentiation, and neurite outgrowth.[1][4][5] Its mechanism involves inducing the phosphorylation of TrkB and TrkC, which in turn activates downstream signaling pathways, including the AKT and ERK pathways.[2]
Q2: Which cell lines are responsive to this compound treatment?
A2: this compound has been shown to be effective in a variety of neuronal cell types, including:
-
Primary Hippocampal Neurons: Promotes survival and neurite outgrowth.[6]
-
Primary Cortical Neurons: Enhances survival.[2]
-
Adult Hippocampal Progenitor (AHP) cells: Increases proliferation and differentiation.[4][5]
-
Embryonic Neural Stem (ENS) cells: Stimulates proliferation and differentiation.[4][5]
-
Engineered NIH-3T3 cells: Induces survival in cells expressing TrkB or TrkC, but not TrkA.[7][8]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general range of 200 nM to 1000 nM is commonly used. The EC50 for its neurotrophic survival activity is reported to be in the range of 200-300 nM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol (B145695) but is insoluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. When preparing your working concentration, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity. In some studies, this compound has been dissolved in 0.04 N HCl in water and then diluted into the culture medium.[4]
Q5: What are the key differences between this compound and BDNF in experimental outcomes?
A5: While both this compound and BDNF activate the TrkB receptor, some key differences have been observed:
-
Receptor Specificity: this compound activates both TrkB and TrkC, whereas BDNF is the primary ligand for TrkB.[1]
-
Neurite Outgrowth in Inhibitory Environments: this compound has been shown to promote neurite outgrowth even in the presence of inhibitory molecules like myelin-associated glycoprotein (B1211001) (MAG) and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), a context where BDNF is less effective.[6]
-
p75NTR Interaction: The effects of this compound appear to be independent of the p75 neurotrophin receptor (p75NTR), which can sometimes mediate opposing signals to Trk receptors.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell survival or neurite outgrowth. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line lacks TrkB/TrkC expression: The target cells may not express sufficient levels of TrkB or TrkC receptors. 3. Degraded this compound: Improper storage or handling of the compound may have led to its degradation. 4. Incorrect assay conditions: The timing of the treatment or the assay itself may not be optimal. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 100 nM to 5 µM) to determine the optimal working concentration. 2. Verify receptor expression: Confirm TrkB and TrkC expression in your cell line using qPCR, Western blot, or immunocytochemistry. 3. Use fresh aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Optimize assay timeline: Vary the treatment duration and the time point for analysis. |
| High levels of cell death or cytotoxicity. | 1. High concentration of this compound: Excessive concentrations of small molecules can be toxic to cells.[9] 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Off-target effects: At higher concentrations, this compound might have off-target effects.[9] | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Maintain low DMSO levels: Ensure the final DMSO concentration is below 0.1%. If higher concentrations of this compound are needed, consider alternative solubilization methods if available. 3. Include proper controls: Use vehicle-only controls to assess the effect of the solvent. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell health and density: Variations in cell passage number, confluency, or overall health can affect responsiveness. 2. Variability in compound preparation: Inconsistent dilution of the stock solution can lead to different final concentrations. 3. Assay variability: Minor differences in incubation times, reagent additions, or imaging can introduce variability. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at a standardized density. 2. Prepare fresh dilutions: Make fresh working dilutions of this compound for each experiment from a single, validated stock. 3. Standardize assay procedures: Follow a strict, detailed protocol for all steps of the experiment. |
| Unexpected morphological changes in cells. | 1. Excessive neurotrophic stimulation: In some contexts, over-activation of neurotrophic pathways can lead to aberrant phenotypes.[4] 2. Cell line-specific responses: The specific genetic and protein expression profile of your cell line might lead to unique morphological responses. | 1. Titrate down the concentration: Determine if a lower concentration can still provide the desired effect without the unwanted morphological changes. 2. Characterize the phenotype: Use specific markers to identify the nature of the morphological changes (e.g., markers for different neuronal subtypes, glial cells, etc.). |
Data Summary
In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Primary Hippocampal Neurons | Neurite Outgrowth | 1000 nM | Increased neurite length | [6] |
| Primary Cortical Neurons | Survival | 10 µM | ~60% increase in survival | [2] |
| Adult Hippocampal Progenitors (AHP) | Proliferation (BrdU) | 1 µM | 73.5 ± 6% increase vs. control | [4] |
| Embryonic Neural Stem (ENS) cells | Proliferation (BrdU) | 1 µM | 48.3 ± 3% increase vs. control | [4] |
| NIH-3T3-TrkB | Survival | 200-300 nM (EC50) | Increased cell survival | [7][8] |
| NIH-3T3-TrkC | Survival | 200-300 nM (EC50) | Increased cell survival | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Serum Starvation (Optional): For some cell types, to induce a baseline level of stress, replace the growth medium with a serum-free or low-serum medium for 2-4 hours before treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay according to the manufacturer's protocol.
Protocol 2: Neurite Outgrowth Assay
-
Cell Seeding: Plate primary neurons or a suitable neuronal cell line on coverslips or in plates pre-coated with an appropriate substrate (e.g., poly-L-lysine, laminin).
-
Treatment: After allowing the cells to attach and extend initial processes (e.g., 24 hours), replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe significant neurite extension (e.g., 48-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Protocol 3: Western Blot for Signaling Pathway Activation
-
Cell Treatment: Plate cells and grow to a suitable confluency. Serum-starve the cells for 4-6 hours before treatment to reduce basal signaling.
-
Stimulation: Treat the cells with this compound at the desired concentration for a short period (e.g., 15-60 minutes) to observe acute signaling events. Include a vehicle control and a positive control (e.g., BDNF).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of TrkB, Akt, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Phenotypic Outcomes with LM22B-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic outcomes during experiments with LM22B-10, a small molecule activator of TrkB and TrkC neurotrophin receptors.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an activator of the TrkB and TrkC neurotrophin receptors.[1][2] It mimics the effects of neurotrophins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) by binding to and activating these receptors. This activation stimulates downstream signaling pathways, primarily the AKT and ERK pathways, which are crucial for promoting neuronal survival, neurite outgrowth, and synaptic plasticity.[1][2] Unlike endogenous neurotrophins, this compound's activity does not appear to involve the p75 neurotrophin receptor (p75NTR).[3][4][5]
Q2: I am not observing the expected pro-survival or neurite outgrowth effects of this compound. What are the potential causes?
A2: Several factors could contribute to a lack of effect. These can be broadly categorized as issues with the compound itself, the experimental system, or the assay methodology.
-
Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions and use the recommended solvent.
-
Cellular Context: The target cells must express sufficient levels of TrkB and/or TrkC receptors for this compound to elicit a response.[6] Cell lines with low or absent receptor expression will not respond. Additionally, the passage number of your cells can influence their responsiveness.
-
Experimental Conditions: The concentration of this compound and the incubation time are critical. A full dose-response curve should be performed to determine the optimal concentration for your specific cell type and assay. The EC50 for neurotrophic activity is reported to be in the 200-300 nM range.[1][7]
Q3: Can this compound cause cytotoxic effects? I am observing increased cell death at high concentrations.
A3: While this compound is generally not considered cytotoxic at effective concentrations, all small molecules can induce toxicity at high enough doses. Studies have shown that this compound did not induce cytotoxicity in primary cortical or hippocampal neurons at concentrations up to 10 μM.[7] If you observe cell death, it is crucial to perform a cytotoxicity assay to determine the toxic concentration range in your specific cell model. Ensure that the solvent concentration (e.g., DMSO) in your final culture medium is at a non-toxic level, typically below 0.5%.
Q4: Are there any known off-target effects or unexpected biological activities of this compound?
A4: this compound has been shown to have minimal off-target receptor activation in a screen of 57 other receptors and transporters.[7] However, it is important to consider the broader biological context. In one animal study, while beneficial in a traumatic brain injury model, this compound was associated with anxiety-like behavior and reduced spatial memory in uninjured animals, suggesting that excessive neurotrophic stimulation may have unintended consequences in a healthy system.[8][9]
Q5: The phenotypic outcome I observe is the opposite of what is expected (e.g., inhibition of neurite outgrowth). How can I interpret this?
A5: This is a complex issue that requires careful investigation.
-
Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and is of high purity.
-
Re-evaluate Your Hypothesis: Consider if there are unique aspects of your cellular model or experimental conditions that could lead to an unexpected biological response. For example, could sustained, high-level activation of TrkB/TrkC signaling lead to a negative feedback loop or excitotoxicity in your specific neuronal population?
-
Investigate Downstream Signaling: Use techniques like Western blotting to confirm that this compound is activating the expected downstream pathways (p-TrkB, p-AKT, p-ERK). An absence of or altered signaling could point to a problem with the cellular response.
Troubleshooting Guides
Issue 1: Suboptimal or No Neurite Outgrowth
If you are not observing the expected increase in neurite outgrowth with this compound treatment, consult the following troubleshooting table.
| Potential Cause | Recommendation |
| Incorrect this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 100 nM to 5 µM) to determine the optimal concentration for your cell type. The reported effective concentration for inducing significant neurite outgrowth is around 1000 nM.[1] |
| Low TrkB/TrkC Receptor Expression | Confirm TrkB and TrkC expression in your cell line using Western blot or immunocytochemistry. If expression is low, consider using a different cell model known to express these receptors. |
| Inhibitory Factors in Culture | This compound has been shown to promote neurite outgrowth even in the presence of inhibitory molecules.[5][10] However, if your media contains strong inhibitory factors, the effect of this compound may be masked. |
| Suboptimal Cell Health | Ensure cells are healthy and not overly confluent before treatment. Stressed cells may not respond appropriately to stimuli. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for observing neurite outgrowth. |
Issue 2: Inconsistent or Non-reproducible Results
Variability between experiments is a common challenge. The following table provides guidance on minimizing this.
| Potential Cause | Recommendation |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure a consistent number of cells are plated in each well for every experiment. |
| High Cell Passage Number | Use cells within a defined and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Compound Solubility Issues | Visually inspect stock and working solutions for any precipitation. Prepare fresh dilutions for each experiment. This compound is soluble in DMSO and ethanol.[7] |
| Variable Incubation Times | Standardize all incubation times across experiments. |
| Inconsistent Reagent Preparation | Prepare fresh media and supplements for each set of experiments to avoid degradation of critical components. |
Visualizing Workflows and Pathways
Logical Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected results.
This compound Signaling Pathway
Caption: this compound activates TrkB/TrkC and downstream pathways.
Key Experimental Protocols
Neurite Outgrowth Assay
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Seeding: Plate neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y cells) onto poly-L-lysine coated plates at a density that allows for clear visualization of individual neurites.
-
Treatment: After allowing cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with a suitable blocking buffer. Stain for a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length and branching using automated image analysis software.
Western Blot for TrkB, AKT, and ERK Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TrkB, total TrkB, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. sinobiological.com [sinobiological.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. ibidi.com [ibidi.com]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: LM22B-10 Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on best practices for conducting long-term experiments with the novel Kinase X (KX) inhibitor, LM22B-10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for long-term studies with this compound?
A1: For long-term experiments (greater than 7 days), we recommend starting with a concentration range of 1-10 times the established IC50 value for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that balances efficacy with minimal cytotoxicity over the extended experimental duration.
Q2: How often should the cell culture medium containing this compound be replaced?
A2: To maintain a consistent concentration of the inhibitor, the medium should be replaced every 48-72 hours. The stability of this compound in culture medium at 37°C should be considered; for very long-term studies, more frequent changes may be necessary.
Q3: What are the best practices for assessing cellular resistance to this compound?
A3: Monitoring for resistance involves several key approaches. Regularly perform cell viability assays (e.g., MTT or CellTiter-Glo) to detect any shifts in the IC50 value. Additionally, periodically assess the phosphorylation status of KX and its downstream targets via Western blotting to confirm target engagement.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound has been investigated in combination with several standard-of-care chemotherapeutic agents. We recommend conducting a synergy study using methods such as the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time
| Potential Cause | Recommended Solution |
| Development of cellular resistance | Perform Western blot analysis to check for upregulation of bypass signaling pathways. Consider sequencing the KX gene to identify potential resistance mutations. |
| Degradation of this compound in culture | Increase the frequency of media changes. Aliquot and store the compound at -80°C and use a fresh aliquot for each media change. |
| Inconsistent drug concentration | Ensure accurate and consistent dilution of the stock solution. Calibrate pipettes regularly. |
Issue 2: High Levels of Cell Death in Control Groups
| Potential Cause | Recommended Solution |
| Solvent toxicity (e.g., DMSO) | Reduce the final concentration of the solvent in the culture medium to less than 0.1%. Run a solvent-only control to assess its specific effect. |
| Suboptimal cell culture conditions | Ensure proper incubator settings (temperature, CO2, humidity). Regularly test for mycoplasma contamination. |
| Over-confluency of cells | Maintain cell cultures at an optimal density (typically 70-80% confluency) to prevent cell stress and death. |
Experimental Protocols
Protocol: Long-Term Cell Viability Assay for this compound
-
Cell Seeding: Seed CR-202 colorectal cancer cells in a 96-well plate at a density of 2,000 cells per well. Allow cells to adhere for 24 hours.
-
Initial Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation and Media Changes: Incubate the plate at 37°C and 5% CO2. Replace the medium with freshly prepared this compound or vehicle control every 48 hours.
-
Viability Assessment: At designated time points (e.g., Day 0, Day 7, Day 14, Day 21), perform a cell viability assay (e.g., using a resazurin-based reagent).
-
Data Analysis: Measure the fluorescence or absorbance according to the assay manufacturer's instructions. Normalize the data to the vehicle-treated control cells at each time point and plot the dose-response curves to determine the IC50 values.
Quantitative Data Summary
Table 1: IC50 Values of this compound in CR-202 Cells Over Time
| Time Point | IC50 (nM) | 95% Confidence Interval |
| Day 7 | 15.2 | 12.8 - 17.6 |
| Day 14 | 28.9 | 25.1 - 32.7 |
| Day 21 | 55.4 | 50.3 - 60.5 |
Visualizations
Caption: Simplified signaling pathway of Kinase X (KX) and the inhibitory action of this compound.
Caption: Experimental workflow for long-term cell viability assays with this compound.
Caption: Troubleshooting logic for addressing decreased efficacy of this compound.
minimizing variability in LM22B-10-based assays
This technical support center provides guidance and troubleshooting advice for researchers, scientists, and drug development professionals working with the TrkB/TrkC co-activator, LM22B-10. Our goal is to help you minimize variability and ensure robust, reproducible results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC.[1][2] Unlike endogenous neurotrophins, this compound is a non-peptide molecule that can cross the blood-brain barrier.[3] Its mechanism of action involves binding to the extracellular domains of TrkB and TrkC, which promotes receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling pathways, primarily the PI3K/AKT and Ras/MAPK (ERK) pathways, leading to neuronal survival and neurite outgrowth.[2][4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the roles of TrkB and TrkC signaling in neuronal survival, differentiation, and plasticity.[5] It serves as a valuable tool for investigating potential therapeutic strategies for neurodegenerative diseases and nerve injury.[3][5] Common in vitro applications include cell survival assays, neurite outgrowth assays, and analysis of downstream signaling pathway activation.[2][6][7]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM). For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤0.1%) to prevent solvent-induced toxicity.[8]
Q4: Which cell lines are suitable for this compound assays?
The choice of cell line depends on the specific assay. For studying the direct effects of this compound on its targets, cell lines engineered to express TrkB or TrkC are ideal.
| Cell Line | Receptor Expression | Recommended Assays | Reference |
| NIH-3T3-TrkB | TrkB | Cell Survival, TrkB Phosphorylation | [2][9] |
| NIH-3T3-TrkC | TrkC | Cell Survival, TrkC Phosphorylation | [2][9] |
| Primary Hippocampal Neurons | Endogenous TrkB/TrkC | Neurite Outgrowth, Neuronal Survival | [7] |
| SH-SY5Y (differentiated) | Endogenous TrkB | Neuronal Survival, Neurite Outgrowth |
Q5: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary depending on the cell type and assay. However, a common effective concentration (EC50) for its neurotrophic activity is in the range of 200-300 nM.[2] For initial experiments, a dose-response curve ranging from 100 nM to 10 µM is recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in Cell Survival Assays
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Dissolution of this compound | Ensure the this compound stock solution is fully dissolved before diluting it in culture medium. Vortex the stock solution and the final working solution thoroughly. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses. |
| Inconsistent Incubation Times | Ensure that the incubation time after adding this compound is consistent across all plates and experiments. |
Issue 2: Inconsistent or No Neurite Outgrowth
A lack of robust or reproducible neurite outgrowth can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Optimize the cell seeding density. Too low a density may result in insufficient cell-cell contact for survival and outgrowth, while too high a density can lead to nutrient depletion and contact inhibition. |
| Poor Cell Adherence | Ensure proper coating of culture vessels with an appropriate substrate (e.g., poly-L-lysine, laminin). |
| Neurotoxicity of this compound or Solvent | Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%. |
| Issues with Staining or Imaging | Optimize the fixation, permeabilization, and antibody incubation steps for β-III tubulin staining. Ensure the imaging parameters (exposure time, focus) are consistent. |
| Variability in Primary Neuron Culture | If using primary neurons, variability between dissections can be a factor. Standardize the dissection and culture protocol as much as possible. |
Issue 3: Weak or No Signal in Western Blots for Trk Phosphorylation
Detecting a robust increase in Trk phosphorylation can be challenging.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stimulation Time | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of Trk phosphorylation in your cell type. |
| Low Trk Receptor Expression | Confirm TrkB and/or TrkC expression in your cell line using a total Trk antibody. |
| Inefficient Cell Lysis and Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis on ice. |
| Issues with Antibody | Use a phospho-specific Trk antibody that has been validated for Western blotting. Optimize the antibody concentration and incubation conditions. |
| Low Protein Loading | Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg). Perform a protein concentration assay before loading. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Value | Assay | Cell Type | Reference |
| EC50 (Neurotrophic Activity) | 200-300 nM | Cell Survival | Hippocampal Neurons | [2] |
| Solubility in DMSO | up to 100 mM | - | - | |
| Solubility in Ethanol | up to 10 mM | - | - |
Experimental Protocols
Protocol 1: Cell Survival Assay
This protocol is adapted from studies using NIH-3T3 cells expressing TrkB or TrkC.[2][9]
-
Cell Seeding:
-
Culture NIH-3T3-TrkB or NIH-3T3-TrkC cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed 30,000 cells per well in a 24-well plate.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Wash the cells once with serum-free DMEM.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in serum-free DMEM).
-
Incubate for 72-96 hours.
-
-
Viability Measurement (using ViaLight™ Assay Kit):
-
Following the manufacturer's instructions, lyse the cells.
-
Transfer the lysate to an opaque 96-well plate.
-
Add the ATP-monitoring reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle control.
-
Plot the normalized values against the this compound concentration to determine the EC50.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is a general guide for using primary hippocampal neurons.
-
Neuron Culture:
-
Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue into a single-cell suspension.
-
Plate the neurons on poly-L-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
This compound Treatment:
-
After 24-48 hours in culture, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 48 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% goat serum in PBS.
-
Incubate with a primary antibody against β-III tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length and branching.
-
Protocol 3: Western Blot for Trk Phosphorylation
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat with this compound at the desired concentration for the optimized time (e.g., 15 minutes).
-
Immediately place the plate on ice and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-TrkB (e.g., Tyr816) or phospho-TrkC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TrkB or TrkC, and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify the band intensities using densitometry software.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
dealing with batch-to-batch variation of LM22B-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variation of the TrkB/TrkC co-activator, LM22B-10. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with a new batch of this compound are inconsistent with previous experiments. What are the potential causes?
A1: Inconsistent results between different batches of a small molecule like this compound can arise from several factors. The primary suspect is batch-to-batch variation in purity, solubility, or the presence of isomers. Other potential causes include degradation of the compound due to improper storage, or variations in your experimental setup (e.g., cell passage number, reagent quality).
Q2: I am observing a reduced effect on neurite outgrowth or neuronal survival with my new lot of this compound. How can I troubleshoot this?
A2: A diminished biological effect is a strong indicator of a potential issue with the new batch. We recommend the following troubleshooting steps:
-
Verify Stock Solution: Prepare a fresh stock solution of the new this compound batch, ensuring complete solubilization.[1] Visual inspection for precipitates is crucial.
-
Confirm Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (typically -20°C for powder and -80°C for stock solutions in solvent) to prevent degradation.[2]
-
Perform a Dose-Response Curve: A shift in the EC50 value for your new batch compared to a previously validated batch is a key indicator of a potency difference.
-
Validate Target Engagement: We highly recommend performing a "New Batch Validation" experiment to confirm that the new lot of this compound is active at its intended targets. Please refer to our detailed protocol below.
Q3: How can I be certain that the observed effects in my experiments are due to on-target activation of TrkB and TrkC?
A3: This is a critical aspect of working with any small molecule. To confirm on-target activity of this compound, you should:
-
Assess Downstream Signaling: Use Western blotting to confirm that this compound treatment leads to the phosphorylation of TrkB, TrkC, and their downstream effectors, AKT and ERK.[1][3]
-
Use a Negative Control: Include a vehicle control (e.g., the solvent used to dissolve this compound) in all experiments to ensure the observed effects are not due to the solvent.
-
Compare with Known Ligands: When possible, compare the effects of this compound to those of the natural ligands for TrkB and TrkC, which are BDNF and NT-3, respectively.[4][5]
New Batch Validation Protocol
To ensure the consistency and reliability of your experimental results, we strongly recommend performing the following validation experiments on each new batch of this compound. These experiments should be run in parallel with a previously validated "gold standard" batch of the compound.
I. Biochemical Validation: TrkB and TrkC Phosphorylation Assay
This assay confirms that the new batch of this compound can engage and activate its direct molecular targets.
Methodology:
-
Cell Culture: Culture cells that endogenously express TrkB and TrkC (e.g., primary cortical or hippocampal neurons) or a cell line engineered to express these receptors (e.g., NIH-3T3-TrkB and NIH-3T3-TrkC cells).[4]
-
Treatment: Treat the cells with a range of concentrations of the new batch of this compound, the "gold standard" batch, and a vehicle control for a short duration (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated TrkB (p-TrkB) and phosphorylated TrkC (p-TrkC).
-
Strip and re-probe the membrane with antibodies for total TrkB, total TrkC, and a loading control (e.g., β-actin or GAPDH) to normalize the data.[3]
-
-
Analysis: Quantify the band intensities. A new batch of this compound should induce TrkB and TrkC phosphorylation at a similar level and with a similar dose-response as the "gold standard" batch.
II. Functional Validation: Neuronal Survival or Neurite Outgrowth Assay
This assay confirms that the new batch of this compound elicits the expected biological response.
Methodology:
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal) at a suitable density in a multi-well plate.[6]
-
Treatment: Treat the neurons with the new batch of this compound, the "gold standard" batch, a vehicle control, and a positive control (e.g., BDNF for a TrkB-dependent effect) at various concentrations.
-
Incubation: Incubate the cells for a sufficient period to observe the desired effect (e.g., 48-72 hours for neuronal survival or 24-48 hours for neurite outgrowth).[4][7]
-
Assay Readout:
-
Neuronal Survival: Assess cell viability using an appropriate method, such as an MTT assay or by counting viable cells.[8]
-
Neurite Outgrowth: Fix and stain the neurons for a neuronal marker (e.g., β-III tubulin). Acquire images using a microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).[6][7]
-
-
Analysis: Compare the dose-response curves for the new batch and the "gold standard" batch. The new batch should promote neuronal survival or neurite outgrowth to a comparable extent as the validated batch.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published literature. These values can serve as a reference when validating a new batch.
| Parameter | Cell Type | Assay | Reported Value | Reference |
| EC50 | Hippocampal Neurons | Neurotrophic Survival | 200-300 nM | |
| Effective Concentration | Hippocampal Neurons | Neurite Outgrowth | 1000 nM | [4][7] |
| Binding | TrkB-Fc and TrkC-Fc | Binding Assay | 250-2000 nM (dose-dependent) | [9] |
| In Vitro Activation | NIH-3T3-TrkB/TrkC | Western Blot (p-Trk) | 1000 nM | [4] |
Visual Guides
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for New Batch Validation
Caption: Workflow for new batch validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
Technical Support Center: LM22B-10 Mechanism of Action Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the mechanism of LM22B-10, a small-molecule activator of the TrkB and TrkC neurotrophin receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1] It binds to the extracellular domains of these receptors, promoting their dimerization and autophosphorylation. This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, proliferation, and neurite outgrowth.[1]
Q2: What is the recommended concentration range for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point for in vitro studies is the EC50 value, which is in the range of 200-300 nM for its neurotrophic activities.[1][2] Dose-response experiments are recommended to determine the optimal concentration for your specific model system.
Q3: Is this compound specific to TrkB and TrkC receptors?
A3: this compound preferentially activates TrkB and TrkC.[1] It has been shown to have no significant activity at the TrkA receptor or the p75 neurotrophin receptor (p75NTR).[3] A screening against 57 other receptors and transporters also showed no significant off-target activity.[2]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions should be stored at -20°C.[2]
Troubleshooting Guide
Problem 1: No or weak activation of downstream signaling (p-Akt, p-ERK) after this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration or Treatment Time.
-
Solution: Perform a dose-response experiment with varying concentrations of this compound (e.g., 100 nM to 2 µM) and a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the optimal conditions for your specific cell type.
Possible Cause 2: Poor Cell Health or Low Receptor Expression.
-
Solution: Ensure your cells are healthy and not overly confluent. Verify the expression of TrkB and TrkC in your cell line or primary culture using Western blot or qPCR.
Possible Cause 3: Issues with Western Blotting Technique.
-
Solution: Follow a validated Western blot protocol for neuronal proteins.[4][5][6] Ensure complete protein transfer and use appropriate antibodies and blocking buffers. Always include a positive control (e.g., cells treated with BDNF or NT-3) and a loading control (e.g., GAPDH or β-actin).
Problem 2: Inconsistent or non-reproducible results.
Possible Cause 1: Variability in this compound Aliquots.
-
Solution: After preparing the stock solution, create small, single-use aliquots to avoid repeated freeze-thaw cycles.
Possible Cause 2: Cell Passage Number and Confluency.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments to ensure uniform receptor expression and signaling responses.
Possible Cause 3: Serum Starvation Conditions.
-
Solution: If your protocol involves serum starvation, ensure the duration is consistent across all experiments. Prolonged starvation can affect cell viability and responsiveness.
Problem 3: Unexpected cell death or toxicity.
Possible Cause 1: High Concentration of this compound or DMSO.
-
Solution: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cells. Ensure the final concentration of the DMSO vehicle is low (typically <0.1%) and include a vehicle-only control.
Possible Cause 2: Off-target effects in a specific cell type.
-
Solution: Although this compound is reported to be selective, cell-type-specific off-target effects can occur. Consider using a Trk inhibitor (e.g., K252a) to confirm that the observed effects are mediated through Trk receptors.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 (Neurotrophic Activity) | 200-300 nM | Hippocampal Neurons | [1][2] |
| TrkB Binding | Dose-dependent (250-2000 nM) | TrkB-Fc | [1] |
| TrkC Binding | Dose-dependent (250-2000 nM) | TrkC-Fc | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Trk Signaling Pathway Activation
This protocol is designed to assess the phosphorylation status of TrkB/C, Akt, and ERK in neuronal cells following this compound treatment.
Materials:
-
Neuronal cells (e.g., primary hippocampal neurons or SH-SY5Y cells)
-
This compound
-
BDNF (positive control)
-
Vehicle (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-TrkB, Total TrkB, p-Akt, Total Akt, p-ERK, Total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum starve the cells for 4-6 hours if necessary. Treat cells with the desired concentrations of this compound, BDNF, or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Negative and Positive Control Experiments
Vehicle Control:
-
Purpose: To control for the effects of the solvent (e.g., DMSO) used to dissolve this compound.
-
Procedure: Treat a set of cells with the same volume of vehicle as used for the highest concentration of this compound.
Positive Control:
-
Purpose: To confirm that the signaling pathway is responsive in the experimental system.
-
Procedure: Treat cells with a known activator of the TrkB/TrkC pathway, such as Brain-Derived Neurotrophic Factor (BDNF) for TrkB or Neurotrophin-3 (NT-3) for TrkC.
Negative Control (Pathway Inhibition):
-
Purpose: To confirm that the effects of this compound are mediated through the Trk signaling pathway.
-
Procedure: Pre-treat cells with a Trk inhibitor (e.g., K252a) for 1-2 hours before adding this compound. A lack of downstream signaling activation in the presence of the inhibitor would support the on-target activity of this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logic for weak signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting for Neuronal Proteins [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Protocol and its Troubleshooting - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 7. benchchem.com [benchchem.com]
- 8. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of LM22B-10 in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent in vivo delivery of LM22B-10, a small-molecule TrkB/TrkC neurotrophin receptor co-activator. The following troubleshooting guides and FAQs address common challenges to help ensure reproducible and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule, blood-brain barrier permeant ligand that activates the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors.[1] Unlike native neurotrophins, it does not interact with the p75 neurotrophin receptor (NTR).[1] Its activation of TrkB and TrkC initiates downstream signaling cascades, including the AKT and ERK pathways, which are critical for promoting neuronal survival, differentiation, and neurite outgrowth.[2][3][4][5]
Q2: My this compound solution is cloudy or shows precipitation. How can I improve its solubility for in vivo use?
A2: this compound has low aqueous solubility and requires a specific co-solvent formulation for in vivo administration.[4][6] Precipitation can lead to inconsistent dosing and poor bioavailability. It is highly recommended to prepare the formulation fresh on the day of use.[3] If you observe precipitation, consider the following:
-
Vehicle Composition: Use a validated formulation. A common and effective vehicle consists of a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3] Another option is 10% DMSO in a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.[2]
-
Preparation Method: Ensure you are adding the co-solvents sequentially as recommended.[2][3] Gentle heating or sonication can aid dissolution, but be cautious of compound degradation.[3]
-
Stock Solution: Begin by preparing a clear, concentrated stock solution in 100% DMSO before diluting it with other co-solvents.[3] Using fresh, anhydrous DMSO is critical, as absorbed moisture can reduce solubility.[4]
Q3: What is the recommended dosage and administration route for this compound in mouse models?
A3: The optimal dosage and route can depend on the specific animal model and experimental goals.
-
Dosage: Published studies have used a range of doses. A dose of 0.5 mg/kg has been shown to activate TrkB, TrkC, AKT, and ERK in C57BL/6J mice.[2][3] Higher doses, such as 50 mg/kg via intraperitoneal (i.p.) injection, have also been used to demonstrate target engagement (phosphorylation of TrkB and TrkC).[2][3] A dose-response study may be necessary for your specific model.
-
Administration Route:
-
Intraperitoneal (IP) Injection: This is a common route for systemic delivery.[3]
-
Intranasal (IN) Delivery: This route has been used to bypass the blood-brain barrier and directly target the CNS.[7]
-
Oral Gavage (PO): this compound has demonstrated poor oral bioavailability.[8] For oral administration studies, a derivative with improved properties, PTX-BD10-2, was developed.[8] Therefore, oral gavage of this compound is generally not recommended if consistent CNS exposure is required.
-
Q4: I am not observing the expected therapeutic effect. What are some potential reasons?
A4: A lack of efficacy can stem from several factors:
-
Formulation Instability: As mentioned in Q2, compound precipitation is a primary cause of inconsistent delivery. Always prepare the formulation fresh and visually inspect it for clarity before each injection.[3]
-
Dose and Schedule: The dose or frequency of administration may be suboptimal for your disease model. Consider conducting a dose-escalation study.
-
Target Engagement: Confirm that this compound is reaching its target and activating the TrkB/TrkC pathway in your model. This can be verified by performing a Western blot on brain tissue (e.g., hippocampus or striatum) to measure the phosphorylation of TrkB, TrkC, AKT, and ERK.[5]
-
Bimodal Response: Be aware that this compound may have different effects in healthy versus injured or diseased animals. For instance, one study noted that it promoted anxiety-like behavior in sham-operated rats but improved this behavior in rats with traumatic brain injury.[1]
Quantitative Data Summary
Table 1: Solubility and In Vitro Activity of this compound
| Parameter | Value | Solvents / Conditions | Source |
| Molecular Weight | 485.01 g/mol | - | [4][6] |
| In Vitro EC₅₀ | 200-300 nM | Neurotrophic survival activity | [2] |
| Solubility in DMSO | 97-116.67 mg/mL (~200-240 mM) | In vitro solvent | [2][3][4] |
| Solubility in Ethanol | 10 mM - 97 mg/mL | In vitro solvent | [4][6] |
| Aqueous Solubility | Insoluble | Water | [4][6] |
Table 2: Recommended In Vivo Formulations for this compound
| Formulation Composition (v/v) | Max Solubility | Administration Route | Notes | Source |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | IP, IV | Add co-solvents sequentially. Prepare fresh. | [2][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | IP, IV | Prepare the 20% SBE-β-CD solution first. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol provides a method for preparing a 1 mg/mL solution of this compound. Adjust volumes as needed for your desired final concentration and injection volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder. To create a 10 mg/mL stock, dissolve 10 mg of this compound into 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved and the solution is clear. This is your 10x stock.
-
Prepare Vehicle: In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the correct ratio. For this formulation, you will mix 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 900 µL of vehicle, mix 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
Final Formulation: Add 100 µL of the 10 mg/mL this compound stock solution (from Step 1) to the 900 µL of vehicle (from Step 2). This results in a final solution with a concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Mix: Vortex the final solution vigorously to ensure it is homogenous and clear. Visually inspect for any signs of precipitation.
-
Administration: Use the freshly prepared solution for intraperitoneal injection immediately. A typical injection volume for a mouse is 100-200 µL (e.g., a 10 mg/kg dose for a 25g mouse would require 250 µL of a 1 mg/mL solution).
Protocol 2: Western Blot for TrkB/TrkC Pathway Activation
This protocol outlines the general steps to confirm target engagement in brain tissue following this compound administration.
Procedure:
-
Tissue Collection: At a predetermined time point after this compound injection (e.g., 1-4 hours), euthanize the animal according to IACUC-approved protocols.
-
Dissection: Rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
-
Homogenization: Immediately snap-freeze the tissue in liquid nitrogen or homogenize it in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: p-TrkB (Y817), TrkB, p-TrkC (Y820), TrkC, p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway activation.
Visualizations
Caption: Signaling pathway of this compound activating TrkB/TrkC receptors.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Pharmacological Co-Activation of TrkB and TrkC Receptor Signaling Ameliorates Striatal Neuropathology and Motor Deficits in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LM22B-10 and BDNF: Efficacy and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule TrkB/TrkC agonist, LM22B-10, and the endogenous neurotrophin, Brain-Derived Neurotrophic Factor (BDNF). The following sections will delve into their respective mechanisms of action, signaling pathways, and a comparative analysis of their efficacy based on available experimental data.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a well-established protein essential for neuronal survival, growth, and synaptic plasticity.[1][2] Its therapeutic potential is significant, yet its application is often limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. This compound is a small molecule agonist designed to mimic the neurotrophic effects of BDNF.[3][4] Unlike BDNF, this compound is brain penetrant and activates both Tropomyosin receptor kinase B (TrkB) and TrkC, offering a potentially advantageous therapeutic profile.[5][6] This guide presents a side-by-side comparison of these two compounds to inform research and development efforts in neurotherapeutics.
Mechanism of Action and Signaling Pathways
Both this compound and BDNF exert their effects by binding to and activating Trk receptors, leading to the initiation of downstream signaling cascades that govern neuronal function. However, their receptor specificity and subsequent signaling patterns exhibit key differences.
This compound: This small molecule acts as an agonist for both TrkB and TrkC neurotrophin receptors.[3][4] By binding to these receptors, this compound induces their dimerization and autophosphorylation, which in turn activates key intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][4] Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR).[5]
BDNF: BDNF primarily binds with high affinity to the TrkB receptor, leading to its dimerization and the activation of three main downstream signaling cascades: the PI3K/Akt pathway, the Ras/MAPK/ERK pathway, and the PLCγ pathway.[1][7][8][9] These pathways are crucial for promoting cell survival, growth, differentiation, and synaptic plasticity.[2] BDNF also binds to the low-affinity p75NTR, which can modulate TrkB signaling or, in some contexts, initiate distinct signaling events, including apoptosis.[7][8][10]
Below are diagrams illustrating the signaling pathways for both this compound and BDNF.
Comparative Efficacy: In Vitro Data
Multiple studies have directly compared the efficacy of this compound and BDNF in various in vitro models. The following tables summarize the key quantitative findings.
| Parameter | This compound | BDNF | Cell Type | Reference |
| EC50 for Neurotrophic Activity | 200-300 nM | Not Reported in this context | Hippocampal Cells | |
| Maximum Neurotrophic Survival Activity | 53 ± 7.2% above BDNF (at 0.7 nM) | Baseline | Hippocampal Cells | [3][4] |
| Parameter | This compound (1 µM) | BDNF (0.7 nM) | Cell Type | Reference |
| Increase in Proliferation (AHP Cells) | 73.5 ± 6% | 57.4 ± 8.5% | Adult Hippocampal Progenitor (AHP) Cells | [5] |
| Increase in Proliferation (ENS Cells) | 48.3 ± 3% | Not Significant | Embryonic Neural Stem (ENS) Cells | [5] |
| Increase in Tuj1+ Neurons (AHP Cells) | 193 ± 15% | 142 ± 17.8% | Adult Hippocampal Progenitor (AHP) Cells | [5] |
| Increase in Tuj1+ Neurons (ENS Cells) | p < 0.0001 vs. Control | p = 0.0046 vs. Control | Embryonic Neural Stem (ENS) Cells | [5][11] |
| Increase in Average Neurite Length (ENS Cells) | p < 0.005 vs. Control | p < 0.0065 vs. Control | Embryonic Neural Stem (ENS) Cells | [5] |
| Increase in Neurite Complexity (ENS Cells) | p = 0.001 vs. Control | p = 0.01 vs. Control | Embryonic Neural Stem (ENS) Cells | [5] |
Data are presented as mean ± SEM or as reported in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols used in the key comparative experiments cited in this guide.
Cell Culture and Proliferation Assay (BrdU Uptake):
-
Adult Hippocampal Progenitor (AHP) and Embryonic Neural Stem (ENS) cells were cultured in appropriate media.
-
Cells were treated with either BDNF (0.7 nM), this compound (1 µM), or control medium for 48 hours.
-
Bromodeoxyuridine (BrdU) was added to the cultures to be incorporated into the DNA of proliferating cells.
-
After incubation, cells were fixed and stained with an anti-BrdU antibody.
-
The percentage of BrdU-positive cells was determined by microscopy to assess cell proliferation.
Neuronal Differentiation Assay (Tuj1 Staining):
-
AHP and ENS cells were cultured in a differentiation-promoting medium.
-
Cultures were treated with either BDNF (0.7 nM) or this compound (1 µM) for 48 hours.
-
Cells were then fixed and stained with an antibody against βIII-tubulin (Tuj1), a marker for neurons, and DAPI for nuclear counterstaining.
-
The number of Tuj1-positive cells was quantified to determine the extent of neuronal differentiation.[5]
Neurite Outgrowth and Complexity Analysis:
-
ENS cells were cultured and treated as in the differentiation assay.
-
Following immunostaining for Tuj1, images of neurons were captured.
-
Neurite length was measured using imaging software.
-
Neuritic complexity was assessed using Sholl analysis, which quantifies the number of neurite intersections at increasing distances from the cell body.[5]
The workflow for these in vitro experiments is illustrated below.
Summary and Conclusion
This compound demonstrates comparable, and in some instances, superior efficacy to BDNF in promoting neuronal proliferation, differentiation, and neurite outgrowth in vitro.[5][12] Its ability to activate both TrkB and TrkC, coupled with its blood-brain barrier permeability, positions it as a promising candidate for further investigation in models of neurological disorders. While BDNF remains a critical neurotrophin with potent biological activity, its therapeutic application faces significant hurdles. The distinct receptor activation profile of this compound, notably the lack of p75NTR interaction, may also offer a more targeted therapeutic approach, potentially avoiding some of the pleiotropic effects of BDNF.[5] Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to BDNF.
References
- 1. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BDNF agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Controlling the Expression and Secretion of BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TrkB Activation: LM22B-10 versus 7,8-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule TrkB receptor agonists: LM22B-10 and 7,8-dihydroxyflavone (B1666355). The information presented is collated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
Tropomyosin receptor kinase B (TrkB) is the high-affinity receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity. Given the therapeutic potential of activating TrkB in various neurological and psychiatric disorders, small molecule agonists that can cross the blood-brain barrier are of significant interest. This guide focuses on two such molecules, this compound and 7,8-dihydroxyflavone, comparing their performance in activating TrkB and downstream signaling pathways based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and 7,8-dihydroxyflavone based on published studies. It is important to note that these values were determined in different experimental systems and should be compared with caution.
Table 1: In Vitro TrkB Activation and Binding Affinity
| Parameter | This compound | 7,8-Dihydroxyflavone | Notes |
| Mechanism of Action | TrkB and TrkC co-agonist[1] | Selective TrkB agonist[2][3] | This compound also activates TrkC, the receptor for neurotrophin-3 (NT-3). 7,8-DHF is reported to be selective for TrkB over TrkA and TrkC. |
| Binding Affinity (Kd) to TrkB | Not consistently reported; one study reported no binding in their assay. | ~15.4 nM, ~320 nM, ~1.3 µM[2][4] | A range of binding affinities have been reported for 7,8-DHF, likely due to different assay methodologies. |
| EC50 for Neurotrophic Activity | 200-300 nM[5] | Not explicitly reported for TrkB phosphorylation; EC50 for radical scavenging activity is ~24 µM.[6] | The EC50 for this compound reflects its ability to promote neuronal survival. A direct EC50 for TrkB phosphorylation for 7,8-DHF is not readily available. |
Table 2: In Vivo Efficacy
| Parameter | This compound | 7,8-Dihydroxyflavone | Notes |
| Effective In Vivo Dose | 0.5 mg/kg or 50 mg/kg (i.p.)[5] | 5 mg/kg (i.p. or oral)[7][8] | Effective dosages can vary depending on the animal model and administration route. |
| Reported In Vivo Effects | Activates TrkB and TrkC in the hippocampus and striatum, increases synaptic proteins and spine density.[1][5] | Activates TrkB in the brain, neuroprotective in models of stroke, Parkinson's disease, and Rett syndrome.[2][9][10] | Both compounds have demonstrated the ability to cross the blood-brain barrier and exert neurotrophic effects. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
TrkB Signaling Pathway
Caption: Activation of the TrkB receptor by this compound or 7,8-DHF initiates downstream signaling cascades.
Experimental Workflow: TrkB Phosphorylation Assay (Western Blot)
Caption: A typical workflow for assessing TrkB phosphorylation via Western blotting.
Experimental Protocols
TrkB Phosphorylation Assay via Western Blot
This protocol provides a general framework for assessing the activation of TrkB by this compound or 7,8-dihydroxyflavone. Specific details may need to be optimized for different cell types and experimental conditions.
1. Cell Culture and Treatment:
-
Cell Lines: Use primary cortical or hippocampal neurons, or cell lines engineered to express TrkB (e.g., NIH-3T3-TrkB).
-
Seeding: Plate cells at an appropriate density and allow them to adhere and grow. For primary neurons, culture for at least 7 days in vitro.
-
Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Treatment: Treat cells with varying concentrations of this compound, 7,8-dihydroxyflavone, or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes). A positive control, such as BDNF (50 ng/mL), should be included.
2. Protein Extraction:
-
Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and then lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total TrkB. The intensity of the p-TrkB band should be normalized to the intensity of the total TrkB band.
Conclusion
Both this compound and 7,8-dihydroxyflavone are valuable tools for studying TrkB signaling and its role in neuronal function. The choice between these two compounds will depend on the specific research question.
-
7,8-dihydroxyflavone is a good choice for studies requiring a selective TrkB agonist. Its neuroprotective effects are well-documented in a variety of in vivo models. However, researchers should be aware of the reported variability in its binding affinity and the suggestion that some of its effects may be TrkB-independent.
-
This compound is suitable for investigations where co-activation of TrkB and TrkC is desired or acceptable. Its ability to promote neuronal survival and neurite outgrowth has been demonstrated. The lack of consistent binding affinity data warrants further investigation.
For any study, it is crucial to empirically determine the optimal concentration and treatment conditions for the specific cell type or animal model being used. The experimental protocols and data presented in this guide provide a foundation for such investigations.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel TrkB receptor agonist 7,8-dihydroxyflavone enhances neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 7. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7,8-dihydroxyflavone exhibits therapeutic efficacy in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TrkB agonist 7,8-dihydroxyflavone changes the structural dynamics of neocortical pyramidal neurons and improves object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LM22B-10's Specificity for TrkB and TrkC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule LM22B-10, focusing on its specificity as an activator of the Tropomyosin receptor kinase B (TrkB) and TrkC neurotrophin receptors. This document summarizes key experimental data, details methodologies, and presents signaling pathways to aid in the evaluation of this compound for research and therapeutic development.
Introduction to this compound
This compound is a small molecule designed to activate TrkB and TrkC receptors.[1] These receptors are crucial for neuronal survival, growth, and plasticity.[2][3] Unlike their endogenous ligands, the neurotrophins Brain-Derived Neurotrophic Factor (BDNF) for TrkB and Neurotrophin-3 (NT-3) for TrkC, small molecules like this compound offer the potential for improved pharmacokinetic properties, including the ability to cross the blood-brain barrier.[4][5] this compound has been shown to promote neuronal survival and neurite outgrowth, with effects that can surpass those of BDNF and NT-3.[1][6]
Comparative Analysis of Receptor Specificity
The specificity of this compound for TrkB and TrkC has been evaluated through various in vitro assays, comparing its activity to other Trk receptor agonists and the native neurotrophins.
Table 1: Receptor Binding and Activation
| Compound | Target Receptor(s) | Binding Affinity (IC50/EC50) | Method | Reference |
| This compound | TrkB, TrkC | EC50: 200-300 nM | Neuronal Survival Assay | [5][6] |
| LM22A-4 | TrkB | IC50: 47 nM | Fluorescence Polarization | [7] |
| 7,8-DHF | TrkB | - | Cell-based phosphorylation assays | [7] |
| BDNF | TrkB | - | - | [8] |
| NT-3 | TrkC (also TrkA, TrkB) | - | - | [8][9] |
Key Findings:
-
This compound demonstrates potent activation of both TrkB and TrkC with an effective concentration (EC50) in the nanomolar range.[5][6]
-
In contrast, another small molecule, LM22A-4, shows selective inhibition of BDNF binding to TrkB.[7][10]
-
This compound has been shown to inhibit the binding of BDNF to TrkB-expressing cells and NT-3 to TrkC-expressing cells, indicating it competes for the same binding sites.[6]
-
Screening against a panel of 57 other receptors and transporters showed no significant off-target activity for this compound.[5]
Table 2: Cellular Activity and Specificity
| Compound | Cell Type | Effect | Specificity Notes | Reference |
| This compound | 3T3-TrkB, 3T3-TrkC | Increased cell survival | Minimal effect on 3T3-TrkA cells. No effect on parental 3T3 or 3T3-p75NTR cells. | [11] |
| This compound | Hippocampal Neurons | Increased survival and neurite outgrowth | Effects mediated through TrkB and TrkC. | [1][6] |
| LM22A-4 | 3T3-TrkB | Increased cell survival | No significant effect on 3T3-TrkA, 3T3-TrkC, or 3T3-p75NTR cells. | [10] |
| BDNF | 3T3-TrkB | Increased cell survival | Specific to TrkB-expressing cells. | [10] |
| NT-3 | 3T3-TrkC | Increased cell survival | Can also activate TrkA and TrkB to a lesser extent. | [10] |
Key Findings:
-
Cell-based assays using NIH-3T3 cells engineered to express individual Trk receptors confirm that this compound preferentially promotes the survival of cells expressing TrkB and TrkC.[11]
-
A small survival increase was observed in TrkA-expressing cells, suggesting some minimal cross-reactivity.[11]
-
Importantly, this compound does not interact with the p75 neurotrophin receptor (p75NTR), which can modulate Trk signaling.[4][11]
Signaling Pathway Activation
Activation of Trk receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades critical for neuronal function. The primary pathways include the Ras/MAPK and PI3K/Akt pathways.[12]
TrkB and TrkC Signaling Pathways
Caption: this compound activates TrkB and TrkC, initiating downstream signaling.
This compound induces the phosphorylation of TrkB and TrkC, as well as the downstream signaling molecules Akt and ERK, in both cultured neurons and in vivo.[6][13] Interestingly, the pattern of Trk and downstream signaling activation by this compound is distinct from that of BDNF and NT-3, suggesting a unique mode of receptor interaction.[6][14]
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
-
Cell Culture: NIH-3T3 cells stably expressing either human TrkB or TrkC are cultured to confluence.
-
Ligand Labeling: BDNF or NT-3 is labeled with a fluorescent or radioactive tag.
-
Competition: Cells are incubated with a fixed concentration of the labeled neurotrophin and varying concentrations of this compound (e.g., 250-2000 nM).[6]
-
Detection: The amount of labeled neurotrophin bound to the cells is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled neurotrophin (IC50) is determined.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the competitive receptor binding assay.
Cellular Survival Assay
-
Cell Seeding: Primary hippocampal neurons or Trk-expressing NIH-3T3 cells are seeded in 96-well plates in serum-containing medium.
-
Serum Starvation: After attachment, the medium is replaced with serum-free medium to induce apoptosis.
-
Treatment: Cells are treated with varying concentrations of this compound, BDNF, or NT-3.
-
Incubation: Cells are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or a luminescence-based assay (e.g., ViaLight).
-
Analysis: The concentration of the compound that results in 50% of the maximal survival effect (EC50) is calculated.
Western Blot for Signaling Pathway Activation
-
Cell Treatment: Cultured neurons are treated with this compound (e.g., 1000 nM), BDNF, or NT-3 for a short duration (e.g., 15-30 minutes).[13]
-
Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of TrkB, TrkC, Akt, and ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified and normalized to total protein or a loading control (e.g., β-actin).
Experimental Workflow for Western Blot
Caption: Workflow for analyzing signaling pathway activation via Western blot.
Conclusion
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TrkB and TrkC Signaling Are Required for Maturation and Synaptogenesis of Hippocampal Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LM22B 10 | Trk Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How are TrkA, TrkB, and TrkC activated? | Cell Signaling Technology [cellsignal.com]
- 9. Distinct requirements for TrkB and TrkC signaling in target innervation by sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LM22B-10 and NT-3: A Guide for Neuroscientists and Drug Development Professionals
An objective analysis of the small molecule TrkB/TrkC co-activator, LM22B-10, versus the endogenous neurotrophin, NT-3, supported by experimental data to inform research and therapeutic development.
In the landscape of neurotrophic factor research and therapeutic development, both the small molecule this compound and the protein neurotrophin-3 (NT-3) have emerged as significant players in promoting neuronal survival and growth. While both exert their effects through the activation of Tropomyosin receptor kinase (Trk) receptors, their distinct molecular nature, receptor interactions, and downstream signaling lead to differential biological outcomes. This guide provides a comprehensive head-to-head comparison of this compound and NT-3, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers and drug developers in making informed decisions.
At a Glance: Key Differences
| Feature | This compound | Neurotrophin-3 (NT-3) |
| Molecular Type | Small molecule | Protein (Neurotrophin) |
| Primary Receptor Targets | TrkB and TrkC co-activator[1][2][3][4] | Primarily TrkC, can also activate TrkB[5][6][7][8] |
| p75NTR Interaction | Does not interact[1][2] | Binds to p75NTR (LNGFR)[5][7] |
| Blood-Brain Barrier Permeability | Permeant[1] | Not readily permeant |
| Neurite Outgrowth in Inhibitory Environments | Promotes neurite outgrowth[2][4][9][10] | Ineffective[4][9][10] |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound and NT-3 in key in vitro assays, highlighting their relative efficacy in promoting neuronal survival and neurite outgrowth.
Table 1: Neuronal Survival Activity
| Compound | Assay System | Efficacy Metric | Result |
| This compound | Hippocampal Neurons | Max. Survival vs. NT-3 | 91 ± 8.6% above NT-3 (at 0.7 nM)[3][9] |
| EC50 | 200-300 nM[3][9] | ||
| NT-3 | Hippocampal Neurons | Max. Survival | Baseline for comparison[3][9] |
| This compound | NIH-3T3-TrkC cells | Max. Survival vs. NT-3 | ~109% of NT-3's effect[11] |
| NT-3 | NIH-3T3-TrkC cells | Max. Survival | Positive control[11] |
Table 2: Neurite Outgrowth
| Compound | Assay System | Condition | Result |
| This compound | Hippocampal Neurons | Standard | Induces neurites of significantly larger average lengths (up to ~40 µM at 1000 nM)[3][9] |
| Inhibitory (CSPG) | Significantly increased neurite length (92 ± 8%)[10] | ||
| Inhibitory (MAG) | Significantly increased neurite length (57 ± 6%)[10] | ||
| NT-3 | Hippocampal Neurons | Standard | Baseline for comparison |
| Inhibitory (CSPG) | Ineffective[10] | ||
| Inhibitory (MAG) | Ineffective[10] |
Signaling Pathways and Mechanisms of Action
This compound and NT-3 activate downstream signaling cascades that are crucial for their neurotrophic effects. However, their distinct receptor interactions lead to nuanced differences in signaling activation.
This compound Signaling Pathway
This compound acts as a co-activator of both TrkB and TrkC receptors.[1][2][3] This dual activation, without engaging the p75NTR receptor, triggers downstream pathways including the PI3K-Akt and Ras-MAPK/ERK cascades, which are critical for cell survival and neurite outgrowth.[3][9]
NT-3 Signaling Pathway
NT-3 is the preferential ligand for the TrkC receptor, although it can also activate TrkB.[5][6][7] Upon binding, it induces receptor dimerization and autophosphorylation, leading to the activation of intracellular signaling pathways. Notably, NT-3-mediated activation of TrkC can initiate parallel structural and functional modifications of synapses through the Rap1-MAPK and CaMKIV-CREB pathways, respectively.[12] NT-3 also interacts with the p75NTR, which can modulate its signaling and biological effects.[5][7]
Experimental Protocols
To facilitate the direct comparison of this compound and NT-3 in your own research, detailed methodologies for key experiments are provided below.
Experimental Workflow: In Vitro Comparison
The following diagram outlines a typical workflow for the in vitro comparison of this compound and NT-3.
Cell Survival Assay
-
Cell Plating: Plate primary hippocampal or cortical neurons in 96-well plates at a density of 1 x 10^4 cells per well in serum-free medium.
-
Treatment: After 24 hours, treat the cells with a dose-response range of this compound (e.g., 10 nM - 10 µM) and NT-3 (e.g., 0.1 ng/mL - 100 ng/mL). Include a vehicle control (e.g., DMSO for this compound) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available assay such as the MTT assay or a live/dead cell staining kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the results using a plate reader or fluorescence microscope. Normalize the data to the vehicle control and plot dose-response curves to determine EC50 values.
Neurite Outgrowth Assay
-
Cell Plating: Plate primary neurons on coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) in 24-well plates.
-
Inhibitory Conditions (Optional): For assays in an inhibitory environment, coat the coverslips with chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) or myelin-associated glycoprotein (B1211001) (MAG) prior to cell plating.[10]
-
Treatment: Treat the cells with optimal concentrations of this compound (e.g., 1 µM) and NT-3 (e.g., 50 ng/mL) or a vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin).
Western Blot for Signaling Pathway Activation
-
Cell Plating and Starvation: Plate neurons in 6-well plates and grow to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat the cells with this compound or NT-3 for a short duration (e.g., 5-30 minutes) to observe acute signaling events.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of TrkB, TrkC, Akt, and ERK.
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities using densitometry and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound presents a compelling profile as a neurotrophic agent, particularly due to its ability to co-activate TrkB and TrkC, its permeability across the blood-brain barrier, and its unique efficacy in promoting neurite outgrowth in the presence of inhibitory molecules.[1][2][4][9][10] In direct comparison, while NT-3 is a potent endogenous neurotrophin crucial for neuronal development and plasticity, its therapeutic application can be limited by its protein nature and lack of efficacy in certain inhibitory contexts.[5][6][7][10] The choice between this compound and NT-3 for research or therapeutic development will ultimately depend on the specific application, the target cell population, and the desired biological outcome. The data and protocols presented in this guide offer a foundational resource for navigating these considerations.
References
- 1. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 4. This compound | TrkB/TrkC agonist | Probechem Biochemicals [probechem.com]
- 5. Neurotrophin-3 - Wikipedia [en.wikipedia.org]
- 6. Neurotrophin-3 [bionity.com]
- 7. Neurotrophin-3 - Wikiwand [wikiwand.com]
- 8. Selective activation and down-regulation of Trk receptors by neurotrophins in human neurons co-expressing TrkB and TrkC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neurotrophin 3 induces structural and functional modification of synapses through distinct molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Approaches for the Validation of LM22B-10 Findings: A Comparative Guide
Introduction:
LM22B-10 is a small molecule co-agonist of the Tropomyosin receptor kinase B (TrkB) and TrkC, demonstrating significant neurotrophic activities.[1][2][3] Key findings indicate that this compound promotes neuronal survival and neurite outgrowth by activating TrkB and TrkC and their downstream signaling pathways, including the AKT and ERK pathways.[4][5][6] This guide provides a comparative overview of orthogonal experimental approaches to validate these primary findings, offering researchers alternative methods with distinct underlying principles to ensure the robustness and reliability of their results. Each section presents a direct comparison of quantitative outputs, detailed experimental protocols, and illustrative diagrams.
Validation of Receptor-Ligand Binding
The initial validation of this compound's interaction with TrkB and TrkC receptors is a critical first step. An orthogonal approach to confirm this binding can strengthen the primary findings.
Data Presentation:
| Parameter | Primary Method: Radioligand Binding Assay | Orthogonal Method: Surface Plasmon Resonance (SPR) |
| Measurement | Equilibrium dissociation constant (Kd) | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) |
| Principle | Measures the displacement of a radiolabeled ligand by the test compound at equilibrium. | Measures the real-time interaction between an immobilized receptor and the analyte, providing kinetic data.[7][8][9] |
| Typical Output | IC50 value, which can be converted to Ki. | Sensorgram showing association and dissociation phases, from which ka, kd, and KD are derived. |
Experimental Protocols:
Primary Method: Radioligand Filter Binding Assay
This protocol is adapted from standard receptor binding assay methodologies.[5][10][11][12]
-
Receptor Preparation: Cell membranes expressing human TrkB or TrkC are prepared from transfected HEK293 cells.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, 1 mg/ml BSA).
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [125I]-BDNF for TrkB, or [125I]-NT-3 for TrkC) with varying concentrations of this compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate at room temperature for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50.
Orthogonal Method: Surface Plasmon Resonance (SPR)
This protocol is based on established SPR methodologies for studying small molecule-protein interactions.[7][8][9]
-
Chip Preparation: Immobilize recombinant human TrkB-Fc or TrkC-Fc fusion proteins onto a CM5 sensor chip using standard amine coupling chemistry.
-
Running Buffer: Use a suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface, followed by a dissociation phase with running buffer. A reference flow cell without the immobilized receptor should be used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Mandatory Visualization:
Figure 1. Workflows for Radioligand Binding and SPR assays.
Validation of Neuronal Survival
This compound has been shown to enhance neuronal survival. An orthogonal validation of this crucial function is essential.
Data Presentation:
| Parameter | Primary Method: MTT Assay | Orthogonal Method: Live/Dead Viability/Cytotoxicity Assay |
| Measurement | Mitochondrial metabolic activity | Cell membrane integrity and intracellular esterase activity |
| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. | Simultaneously stains live cells green (Calcein AM) and dead cells red (Ethidium Homodimer-1).[13] |
| Typical Output | Absorbance at 570 nm, proportional to the number of viable cells. | Fluorescence intensity for live and dead cells, allowing for ratiometric analysis of cell viability. |
Experimental Protocols:
Primary Method: MTT Assay
This protocol is a standard method for assessing cell viability.
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) in a 96-well plate and culture under desired conditions.
-
Treatment: Treat the neurons with varying concentrations of this compound for the desired duration (e.g., 48 hours). Include positive (e.g., BDNF) and negative (vehicle) controls.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Detection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Orthogonal Method: Live/Dead Viability/Cytotoxicity Assay
This protocol utilizes fluorescent dyes for direct visualization and quantification of live and dead cells.[13][14][15]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Staining: Prepare a working solution of Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in a suitable buffer (e.g., DPBS).
-
Incubation: Remove the culture medium and incubate the cells with the staining solution for 30-45 minutes at room temperature, protected from light.
-
Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
-
Quantification: Use image analysis software to count the number of green and red fluorescent cells in multiple fields per well.
-
Data Analysis: Calculate the percentage of viable cells as (Number of live cells / Total number of cells) x 100.
Mandatory Visualization:
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. revvity.com [revvity.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to TrkB Modulation: LM22B-10 vs. ANA-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small-molecule modulators of the Tropomyosin receptor kinase B (TrkB): the agonist LM22B-10 and the antagonist ANA-12. This document summarizes their mechanisms of action, effects on cellular signaling, and functional outcomes, supported by experimental data to aid researchers in selecting the appropriate tool for studying TrkB signaling pathways.
Introduction to TrkB and its Modulators
The Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4). The BDNF/TrkB signaling pathway is crucial for various aspects of neuronal function, including survival, differentiation, synaptic plasticity, and neurogenesis. Dysregulation of this pathway has been implicated in a range of neurological and psychiatric disorders. Small molecules that can either activate or inhibit this pathway are invaluable tools for both basic research and therapeutic development.
This compound is a small-molecule agonist that activates TrkB and TrkC receptors, promoting neurotrophic effects.[1][2][3] It is a valuable tool for mimicking the pro-survival and growth-promoting effects of neurotrophins.
ANA-12 is a selective, non-competitive antagonist of the TrkB receptor.[2][4][5] It is used to inhibit BDNF-mediated signaling, allowing for the investigation of the consequences of TrkB pathway blockade.
Comparative Data Summary
The following tables provide a summary of the key characteristics and experimental data for this compound and ANA-12, compiled from various studies.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | ANA-12 |
| Compound Type | Agonist | Antagonist |
| Primary Target(s) | TrkB and TrkC receptors[1][2][3] | Selective for TrkB receptor[2][4][5] |
| Mechanism of Action | Binds to and activates TrkB and TrkC, initiating downstream signaling cascades.[6] Does not interact with the p75 neurotrophin receptor (NTR). | Non-competitively binds to TrkB, preventing its activation by BDNF.[5] |
| Brain Penetrance | Yes[3] | Yes[5] |
Table 2: In Vitro Efficacy and Potency
| Parameter | This compound | ANA-12 |
| EC₅₀ (Neurotrophic Activity) | 200-300 nM[3] | N/A |
| IC₅₀ | N/A | High-affinity site: 45.6 nMLow-affinity site: 41.1 µM[7] |
| Binding Affinity (Kd) | Not specified | High-affinity site: ~10 nMLow-affinity site: 12 µM[4][5] |
Table 3: Effects on Cellular and In Vivo Models
| Effect | This compound | ANA-12 |
| Neuronal Survival | Promotes neuronal survival.[1] | Does not compromise neuron survival in the absence of a neurotrophic challenge.[4][5] |
| Neurite Outgrowth | Strongly promotes neurite outgrowth, in some cases exceeding the effect of BDNF.[1] | Prevents BDNF-induced neurite outgrowth at concentrations as low as 10 nM.[4][7] |
| TrkB Phosphorylation | Increases phosphorylation of TrkB.[6] | Decreases endogenous and BDNF-induced TrkB phosphorylation.[2][4] |
| Downstream Signaling | Activates Akt and ERK pathways.[6] | Inhibits downstream signaling of TrkB.[2][4] |
| In Vivo Effects | Promotes neurogenesis and behavioral recovery after traumatic brain injury. | Exhibits anxiolytic and antidepressant-like effects in animal models.[2][4] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below to clarify the mechanisms of action and methods used to study these compounds.
TrkB Signaling Pathway Modulation
The following diagram illustrates the central role of the TrkB receptor and the opposing actions of this compound and ANA-12 on its downstream signaling cascades.
Experimental Workflow: Assessing TrkB Modulation
This diagram outlines a typical experimental workflow to compare the effects of a TrkB agonist and antagonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot for TrkB Phosphorylation
This protocol is used to determine the activation state of the TrkB receptor by measuring its phosphorylation.
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat with this compound, ANA-12, a combination of both, or vehicle control for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-TrkB (e.g., p-TrkB Y816) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total TrkB to normalize the phosphorylation signal.
Neurite Outgrowth Assay
This assay quantifies the effect of compounds on the extension of neurites from neuronal cells.
-
Cell Seeding: Plate a low density of neuronal cells (e.g., PC12 or iPSC-derived neurons) on a plate coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel).
-
Compound Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing the test compounds (this compound, ANA-12, or controls).
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain with an antibody against a neuronal marker (e.g., β-III tubulin) or a fluorescent dye like phalloidin.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using automated image analysis software.
Kinase-Receptor Activation (KIRA) ELISA
This is a high-throughput method to quantify receptor phosphorylation in cell lysates.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TrkB overnight at 4°C.
-
Cell Culture and Lysis: Culture and treat cells as described for the Western blot protocol. Lyse the cells and collect the supernatant.
-
Sample Incubation: Add the cell lysates to the coated wells and incubate for 2 hours at room temperature to allow the TrkB receptor to bind to the capture antibody.
-
Detection Antibody: Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., 4G10) conjugated to HRP. Incubate for 1-2 hours.
-
Substrate Addition and Reading: Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of phosphorylated TrkB.
Conclusion
This compound and ANA-12 are powerful and specific tools for modulating the TrkB signaling pathway. This compound serves as an effective agonist to study the downstream effects of TrkB and TrkC activation, including neuroprotection and neurite outgrowth. Conversely, ANA-12 is a selective antagonist that allows for the investigation of the consequences of blocking TrkB signaling, which has been shown to be relevant in models of anxiety and depression. The choice between these compounds will be dictated by the specific research question and the desired modulation of the TrkB pathway. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the impact of these compounds in their own experimental systems.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANA-12 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
A Head-to-Head Comparison: The Small Molecule LM22B-10 versus Traditional Neurotrophins
For researchers, scientists, and drug development professionals, this guide provides an objective evaluation of the advantages of the novel small molecule TrkB/TrkC ligand, LM22B-10, over traditional neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). This comparison is supported by experimental data to inform future research and therapeutic development.
Traditional neurotrophins are potent regulators of neuronal survival, differentiation, and synaptic plasticity.[1][2][3] However, their clinical translation has been hampered by poor pharmacokinetic properties, including a short half-life and the inability to cross the blood-brain barrier.[4] Small molecule mimetics like this compound have been developed to overcome these limitations while offering unique therapeutic advantages.[5][6]
Superior Efficacy and Unique Receptor Activation Profile
This compound distinguishes itself from traditional neurotrophins by co-activating both TrkB and TrkC receptors, a feature not seen with the more specific native ligands like BDNF (TrkB) and NT-3 (primarily TrkC).[5][6] This dual activation contributes to its robust effects on neuronal survival and process outgrowth, in some cases superseding the effects of traditional neurotrophins.[5][6]
Key Advantage: Enhanced Neurite Outgrowth in Inhibitory Environments
A significant advantage of this compound is its ability to promote substantial early neurite outgrowth even in the presence of inhibitory glycoproteins.[5][6] This suggests a potential therapeutic benefit in conditions where the local environment is hostile to neuronal regeneration, such as in spinal cord injury or neurodegenerative diseases.
Data Presentation: this compound vs. Traditional Neurotrophins
The following tables summarize the comparative performance of this compound and traditional neurotrophins based on available experimental data.
| Parameter | This compound | Traditional Neurotrophins (BDNF, NGF) | Key Findings |
| Receptor Specificity | TrkB and TrkC co-activator | BDNF: primarily TrkB; NGF: primarily TrkA | This compound's broader specificity may offer advantages in engaging a wider range of neuronal populations.[5][6] |
| Neuronal Survival | Increased cell survival | Promotes neuronal survival | This compound demonstrates comparable or superior effects on neuronal survival.[5][6] |
| Neurite Outgrowth | Strongly accelerates neurite outgrowth, even in the presence of inhibitors | Promotes neurite outgrowth, but can be hindered by inhibitory molecules | This compound shows a superior capacity for promoting neurite outgrowth, a critical factor for neural repair.[5][6] |
| Pharmacokinetics | Small molecule designed for improved bioavailability | Poor oral bioavailability, does not cross the blood-brain barrier | While specific data for this compound is still emerging, its design as a small molecule is a significant advantage over protein-based neurotrophins.[4][7] |
Signaling Pathway Activation
Both this compound and traditional neurotrophins exert their effects through the activation of Tropomyosin receptor kinase (Trk) receptors and their downstream signaling cascades. Upon binding, the Trk receptors dimerize and autophosphorylate, leading to the recruitment of adaptor proteins and the activation of key signaling pathways such as the MAPK/ERK, PI3K/Akt, and PLC-γ pathways. These pathways are crucial for mediating the effects on neuronal survival, growth, and plasticity.[1][2]
Below are diagrams illustrating the signaling pathways activated by traditional neurotrophins and this compound.
Caption: Signaling pathway of a traditional neurotrophin (BDNF).
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the comparative evaluation of this compound and traditional neurotrophins.
Neuronal Survival Assay
This assay quantifies the ability of a compound to protect neurons from cell death.
-
Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) are isolated from embryonic rodents and cultured in appropriate media.
-
Treatment: Neurons are treated with various concentrations of this compound, a traditional neurotrophin (e.g., BDNF), or a vehicle control.
-
Induction of Cell Death: Apoptosis is induced by growth factor withdrawal or exposure to a neurotoxic agent.
-
Quantification: After a set incubation period, cell viability is assessed using methods such as MTT assay, Trypan Blue exclusion, or counting of condensed nuclei after staining with a fluorescent dye like Hoechst.
-
Data Analysis: The percentage of surviving neurons in each treatment group is calculated and compared.
Neurite Outgrowth Assay
This assay measures the effect of a compound on the growth of neurites, the projections from a neuron's cell body.
-
Cell Plating: Neurons are plated at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Treatment: Cells are treated with this compound, a traditional neurotrophin, or a control. In some experiments, inhibitory molecules are co-administered.
-
Incubation: Cultures are incubated for a period sufficient to allow for neurite extension (e.g., 24-48 hours).
-
Fixation and Staining: Neurons are fixed and immunostained for a neuronal marker (e.g., β-III tubulin) to visualize neurites.
-
Image Analysis: Images are captured using a microscope, and neurite length and branching are quantified using image analysis software.
-
Statistical Analysis: The average neurite length and complexity are compared between treatment groups.
Western Blotting for Signaling Pathway Activation
This technique is used to detect and quantify the phosphorylation (activation) of key signaling proteins.
-
Cell Lysis: Neurons are treated with the compounds for various time points, after which the cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Caption: A typical experimental workflow for comparing neurotrophic compounds.
Conclusion
This compound presents a significant advancement in the field of neurotrophic therapeutics. Its ability to co-activate TrkB and TrkC receptors, coupled with its superior performance in promoting neurite outgrowth, particularly in inhibitory environments, positions it as a promising candidate for further investigation in a range of neurological disorders. As a small molecule, it holds the potential to overcome the long-standing pharmacokinetic hurdles associated with traditional neurotrophin-based therapies. The experimental frameworks outlined here provide a basis for continued comparative studies to fully elucidate the therapeutic potential of this compound and other novel neurotrophic compounds.
References
- 1. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophin signaling via TrkB and TrkC receptors promotes the growth of brain tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are TrkB receptor agonists the right tool to fulfill the promises for a therapeutic value of the brain-derived neurotrophic factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
cross-validation of LM22B-10's effects in different neuronal subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of LM22B-10, a small molecule co-activator of TrkB and TrkC neurotrophin receptors, across different neuronal subtypes. Its performance is objectively compared with native neurotrophins and other alternative compounds, supported by experimental data.
Executive Summary
This compound has emerged as a promising small molecule with the ability to simultaneously activate Tropomyosin receptor kinase B (TrkB) and TrkC (TrkC) receptors. This dual activation confers potent neurotrophic effects, including enhanced neuronal survival and neurite outgrowth, often surpassing the efficacy of Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3), the endogenous ligands for TrkB and TrkC, respectively. This guide synthesizes key findings from multiple studies to provide a clear comparison of this compound's effects, detailed experimental methodologies for replication, and visual representations of its mechanism of action.
Data Presentation: Quantitative Comparison of Neurotrophic Effects
The following tables summarize the quantitative effects of this compound in comparison to BDNF and NT-3 on neuronal survival and neurite outgrowth in various neuronal cell types.
Table 1: Neuronal Survival
| Cell Type | Treatment | Concentration | % Increase in Survival (relative to control) | Citation |
| 3T3-TrkB cells | BDNF | 0.7 nM | ~100% (normalized) | [1] |
| This compound | 1000 nM | 123 ± 36% (~78% of BDNF) | [1] | |
| 3T3-TrkC cells | NT-3 | 0.7 nM | ~100% (normalized) | [1] |
| This compound | 1000 nM | 147 ± 35% (~109% of NT-3) | [1] | |
| 3T3-TrkA cells | This compound | 1000 nM | 62 ± 9% | [1] |
| Hippocampal Neurons (E16 Mouse) | BDNF | 0.7 nM | Not specified | [2][3] |
| This compound | 1000 nM | Superseded BDNF's effects | [2][3] | |
| R6/2 Mouse Striatal Neurons | BDNF | 50 ng/mL | ~21% increase | [4] |
| BDNF (in WT neurons) | 50 ng/mL | ~34% increase | [4] |
Table 2: Neurite Outgrowth
| Cell Type | Condition | Treatment | Concentration | % Increase in Neurite Length (relative to control) | Citation |
| Hippocampal Neurons (2 DIV) | Inhibitory environment (CSPG) | BDNF | 0.7 nM | 30 ± 6% | [5] |
| NT-3 | 0.7 nM | 23 ± 7% | [5] | ||
| This compound | 1000 nM | 92 ± 8% | [5] | ||
| Hippocampal Neurons (2 DIV) | Inhibitory environment (MAG) | BDNF | 0.7 nM | Ineffective | [5] |
| NT-3 | 0.7 nM | Ineffective | [5] | ||
| This compound | 1000 nM | 57 ± 6% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Neuronal Survival Assay
Objective: To quantify the effect of this compound and other neurotrophic factors on the survival of neuronal cells.
Cell Lines:
-
NIH-3T3 cells stably expressing TrkA, TrkB, or TrkC.
-
Primary embryonic hippocampal or striatal neurons.
Materials:
-
Culture medium (e.g., DMEM for 3T3 cells, Neurobasal medium for primary neurons)
-
Serum (e.g., FBS)
-
Supplements (e.g., B-27, GlutaMAX)
-
This compound, BDNF, NT-3
-
96-well culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or a luciferase-based assay like ViaLight)
-
Plate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well. For primary neurons, pre-coat plates with poly-D-lysine.
-
Cell Attachment: Allow cells to attach and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Replace the culture medium with serum-free medium containing the desired concentrations of this compound (e.g., 100-1000 nM), BDNF (e.g., 0.7 nM or 50 ng/mL), or NT-3 (e.g., 0.7 nM). Include a vehicle control group.
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
Luciferase Assay (ViaLight): Lyse the cells and measure the luminescence using a plate reader.[3]
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle control group and express the results as a percentage of survival.
Neurite Outgrowth Assay
Objective: To measure the effect of this compound and other neurotrophic factors on the growth and extension of neurites.
Cell Lines:
-
Primary embryonic hippocampal neurons.
-
Dorsal root ganglion (DRG) neurons.
Materials:
-
Culture medium (Neurobasal medium)
-
Supplements (B-27, GlutaMAX)
-
This compound, BDNF, NT-3
-
24-well plates with glass coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and imaging software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Cell Seeding: Plate neurons on poly-D-lysine coated coverslips in a 24-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound (e.g., 1000 nM), BDNF (e.g., 0.7 nM), or NT-3 (e.g., 0.7 nM). For experiments with inhibitory molecules, add them to the medium at this stage (e.g., MAG-Fc at 25 µg/ml or CSPG at 1 µg/ml).[5]
-
Incubation: Incubate for 24-48 hours.[5]
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for each neuron using imaging software.
-
Calculate the average neurite length for each treatment group.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by this compound in different neuronal subtypes.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neurotrophic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impaired TrkB Signaling Underlies Reduced BDNF-Mediated Trophic Support of Striatal Neurons in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Independent Replication of Key LM22B-10 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key experimental data and methodologies related to the small molecule LM22B-10, a reported co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC. The objective is to present the foundational findings alongside available independent replication and contradictory studies to offer a comprehensive and objective resource for the scientific community.
Executive Summary
This compound was initially identified through in silico screening and reported to activate both TrkB and TrkC receptors, promoting neuronal survival and neurite outgrowth, in some cases superseding the effects of the endogenous ligands Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3).[1] These findings suggested its potential as a therapeutic agent for neurodegenerative diseases and traumatic brain injury.[2][3] However, a notable lack of independent replication of these foundational findings, coupled with a published study challenging its direct interaction with the TrkB receptor, necessitates a critical evaluation of the existing data. This guide aims to juxtapose the original claims with these contradictory results to provide a balanced perspective.
I. Comparative Data on this compound Efficacy
The following tables summarize the quantitative data from the original characterization of this compound and highlight the findings from an independent study that investigated its activity.
Table 1: In Vitro Neuronal Survival and Neurite Outgrowth
| Parameter | Original Findings (Massa, Longo et al.) | Independent Findings (Płotka et al.) |
| Cell Survival (EC50) | 200-300 nM in hippocampal cells[4] | Not reported; unable to confirm cytoprotective action[5] |
| Maximal Survival Activity | 53 ± 7.2% above BDNF (0.7 nM) and 91 ± 8.6% above NT-3 (0.7 nM)[4] | No cytoprotective effect observed in MPP+-induced cytotoxicity assay in differentiated SH-SY5Y cells[5] |
| Neurite Outgrowth | Induces neurites of significantly larger average lengths (up to ~40 µM at 1000 nM)[4] | Not assessed |
| Receptor Binding | Binds to TrkB-Fc and TrkC-Fc in a dose-dependent manner (250-2000 nM)[4] | No binding to the extracellular domain of the TrkB receptor was observed using MicroScale Thermophoresis[5] |
Table 2: In Vitro and In Vivo Signaling Pathway Activation
| Parameter | Original Findings (Massa, Longo et al.) | Independent Findings (Płotka et al.) |
| TrkB/TrkC Phosphorylation | Induces TrkB and TrkC phosphorylation in vitro and in vivo.[4] | Did not result in the expected effect on TrkB phosphorylation in differentiated SH-SY5Y cells. |
| Downstream Signaling (Akt, ERK) | Induces Akt and ERK activation in vitro and in vivo.[4] | No activation of downstream proteins (PLCγ1, Akt, ERK1/2) was observed. |
| In Vivo Efficacy (Traumatic Brain Injury Model) | A 58.6 ± 8.9% reduction in Fluoro-Jade C-positive (dying) cells in the injured cortex.[2] | Not assessed |
| In Vivo Efficacy (Huntington's Disease Model) | Improved motor performance and reduced striatal pathology in R6/2 and Q140 mouse models.[3] | Not assessed |
II. Experimental Protocols
This section details the methodologies for key experiments as described in the cited literature.
A. Original Methodologies (Massa, Longo et al.)
1. Cell Survival Assay:
-
Cell Lines: NIH-3T3 cells engineered to express TrkA, TrkB, TrkC, or p75NTR.[6]
-
Procedure: Cells were incubated in serum-free medium with varying concentrations of this compound, BDNF, or NT-3 for 72-96 hours.[6]
-
Quantification: Cell viability was measured using the ViaLight assay.[6]
2. Neurite Outgrowth Assay:
-
Cell Culture: Primary rat cortical or hippocampal neurons were seeded on poly-L-lysine-coated coverslips.
-
Treatment: Cells were treated with this compound (e.g., 1000 nM) for 48 hours.
-
Analysis: Cells were fixed, stained for β-tubulin III, and neurite length was quantified using image analysis software.
3. Western Blot for Signaling Activation:
-
Cell Culture: Primary hippocampal neurons.
-
Procedure: Cells were treated with this compound for a specified duration (e.g., 30 minutes).
-
Analysis: Cell lysates were subjected to SDS-PAGE and Western blotting using antibodies against phosphorylated and total TrkB, TrkC, Akt, and ERK.
B. Independent Replication/Contradictory Methodologies (Płotka et al.)
1. TrkB Receptor Binding Assay:
-
Method: MicroScale Thermophoresis (MST).[5]
-
Procedure: The extracellular domain of the TrkB receptor (exTrkB) was labeled and tested for binding with a library of compounds, including this compound.[5]
-
Result: No binding was observed for this compound.[5]
2. Cytoprotective Effect Assay:
-
Cell Line: Retinoic acid-differentiated SH-SY5Y cells.[5]
-
Procedure: Cells were pre-treated with the test compound for 72 hours, followed by co-treatment with the toxin MPP+ for another 72 hours to induce apoptosis.[5]
-
Quantification: Cell viability was monitored using the RealTime-Glo™ MT Cell Viability Assay.[5]
-
Result: this compound did not show a cytoprotective effect.[5]
3. Downstream Signaling Pathway Activation:
-
Cell Line: Differentiated SH-SY5Y cells with TrkB overexpression.[5]
-
Procedure: Cells were treated with the test compounds.
-
Analysis: Western blotting was used to detect phosphorylation of TrkB, PLCγ1, Akt, and ERK1/2.[5]
-
Result: this compound did not induce phosphorylation of TrkB or its downstream signaling proteins.[5]
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound as described in the original literature and a typical experimental workflow for assessing neurotrophic compound efficacy.
Caption: Proposed signaling pathway of this compound as a TrkB/TrkC co-activator.
Caption: General experimental workflow for evaluating neurotrophic compounds.
IV. Conclusion and Future Directions
The initial reports on this compound presented it as a promising small molecule with potent neurotrophic activities mediated through the co-activation of TrkB and TrkC receptors. These studies demonstrated its efficacy in various in vitro and in vivo models of neuronal injury and neurodegeneration. However, the lack of confirmatory studies from independent laboratories is a significant concern.
The work by Płotka and colleagues presents a direct challenge to the proposed mechanism of action of this compound, as their findings indicate a lack of direct binding to TrkB and an absence of subsequent downstream signaling and cytoprotective effects in their experimental systems.[5] This discrepancy underscores the critical need for further independent research to clarify the true biological activity and mechanism of action of this compound.
For researchers in the field, it is imperative to approach the existing literature on this compound with a degree of caution. The "unexpected effects observed in sham animals" noted by the original research group also warrant further investigation and independent validation.[2] Future studies should aim to:
-
Conduct rigorous and transparent independent replication of the key in vitro and in vivo experiments.
-
Employ multiple, orthogonal binding assays to definitively determine the interaction between this compound and the TrkB/TrkC receptors.
-
Investigate potential off-target effects that could account for the observed biological activities.
Until such independent validation is available, the therapeutic potential of this compound remains an open question. This guide serves to highlight the current state of knowledge and the existing controversies to inform future research and development efforts in the pursuit of effective neurotrophic therapies.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Co-Activation of TrkB and TrkC Receptor Signaling Ameliorates Striatal Neuropathology and Motor Deficits in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of LM22B-10 and BDNF Signaling Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling profiles of the small molecule TrkB/TrkC ligand, LM22B-10, and Brain-Derived Neurotrophic Factor (BDNF). The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Brain-Derived Neurotrophic Factor (BDNF) is a well-established neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity primarily through the activation of the Tropomyosin receptor kinase B (TrkB). This compound is a small molecule agonist that, unlike the native ligand, activates both TrkB and TrkC receptors. While both molecules converge on similar downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, there are notable differences in their receptor specificity, activation kinetics, and subsequent biological outcomes. This guide delves into these distinctions, presenting a comprehensive overview of their signaling profiles.
Receptor Activation and Specificity
The primary distinction between this compound and BDNF lies in their receptor activation profiles. BDNF is the cognate ligand for the TrkB receptor, binding with high affinity to induce its dimerization and autophosphorylation.[1][2] In contrast, this compound is a non-peptide small molecule that has been shown to bind to and activate both TrkB and TrkC receptors.[3][4] This broader specificity of this compound suggests it may elicit biological effects that are distinct from or synergistic to those of BDNF alone. Notably, this compound does not appear to interact with the p75 neurotrophin receptor (p75NTR), which can be engaged by BDNF and mediate distinct cellular outcomes.[5]
Downstream Signaling Pathways
Both this compound and BDNF activate canonical downstream signaling pathways crucial for neuronal function. Upon receptor activation, both molecules trigger the phosphorylation of key intracellular effectors, including Akt and Extracellular signal-regulated kinase (ERK).[3][6] These pathways are central to promoting cell survival and plasticity.
However, studies indicate that the magnitude and kinetics of this activation can differ. While both compounds induce phosphorylation of TrkB, Akt, and ERK, some evidence suggests that this compound does so to a lesser degree than BDNF at concentrations that elicit maximal neurotrophic activity.[7]
Table 1: Comparison of Downstream Signaling Activation
| Target Protein | This compound Activation | BDNF Activation | Key References |
| TrkB | Activates TrkB | Potent activator of TrkB | [3][4] |
| TrkC | Activates TrkC | No significant activation | [3][4] |
| Akt | Induces phosphorylation | Induces robust phosphorylation | [3][7] |
| ERK | Induces phosphorylation | Induces robust phosphorylation | [3][7] |
Functional Outcomes: Neuronal Survival and Neurite Outgrowth
The differential signaling profiles of this compound and BDNF translate into distinct functional outcomes. This compound has been reported to exhibit neurotrophic survival activity levels that are higher than those maximally achieved with BDNF.[3] Furthermore, this compound has demonstrated a unique capability to promote neurite outgrowth even in inhibitory environments, a context where BDNF is less effective.[3][4]
Table 2: Comparative Efficacy in Functional Assays
| Functional Outcome | This compound | BDNF | Key References |
| Neuronal Survival | Potent pro-survival effects, potentially exceeding BDNF's maximal effect. | Strong pro-survival effects. | [3][4] |
| Neurite Outgrowth | Strongly accelerates neurite outgrowth, even in the presence of inhibitory molecules. | Promotes neurite outgrowth. | [3][4] |
| Neuronal Differentiation | Promotes neuronal differentiation of progenitor cells. | Promotes neuronal differentiation of progenitor cells. | [5][8] |
Visualizing the Signaling Cascades
To illustrate the signaling pathways activated by this compound and BDNF, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to compare the signaling of this compound and BDNF.
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to quantify the activation of downstream signaling molecules.
Protocol Steps:
-
Cell Culture: Plate primary neurons or cell lines expressing the receptor of interest (e.g., NIH-3T3 cells stably expressing TrkB or TrkC) at an appropriate density.
-
Treatment: After a period of serum starvation, treat cells with varying concentrations of this compound or BDNF for a specified duration (e.g., 5 minutes to 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, followed by incubation with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Neuronal Survival Assay
This assay assesses the ability of this compound and BDNF to protect neurons from apoptosis.
Protocol Steps:
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) in a 96-well plate.
-
Treatment: After allowing the neurons to adhere, replace the medium with serum-free medium containing different concentrations of this compound or BDNF.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity, or by counting viable cells after staining with a live/dead cell stain.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound and BDNF on the growth of neuronal processes.
Protocol Steps:
-
Cell Culture: Plate primary neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips).
-
Treatment: Treat the neurons with this compound or BDNF.
-
Incubation: Incubate for a period sufficient to allow for neurite extension (e.g., 24-48 hours).
-
Immunocytochemistry: Fix the cells and stain for a neuronal marker (e.g., βIII-tubulin) to visualize neurites.
-
Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using image analysis software.
Conclusion
This compound and BDNF represent two distinct approaches to modulating neurotrophic signaling. While both activate the critical TrkB receptor and its downstream pro-survival pathways, the co-activation of TrkC by this compound and its unique efficacy in promoting neurite outgrowth in inhibitory environments highlight its potential as a valuable research tool and a lead compound for therapeutic development. The choice between this compound and BDNF will ultimately depend on the specific research question and the desired biological outcome. This guide provides a foundational understanding of their comparative signaling profiles to aid in this selection process.
References
- 1. sinobiological.com [sinobiological.com]
- 2. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
validation of LM22B-10's therapeutic potential in multiple disease models
A comprehensive analysis of the small molecule LM22B-10 reveals its significant therapeutic potential across multiple disease models, often surpassing the efficacy of endogenous neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3). This guide provides a detailed comparison of this compound with alternative neurotrophic agents, supported by experimental data, to inform researchers and drug development professionals.
This compound is a small molecule that uniquely co-activates Tropomyosin receptor kinase B (TrkB) and TrkC, the receptors for BDNF and NT-3, respectively. This dual activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting neuronal survival, neurite outgrowth, and synaptic plasticity. A key advantage of this compound is its ability to function effectively even in the presence of neurite growth inhibitors, a common feature of the central nervous system injury environment.
In Vitro Efficacy: Neuronal Survival and Neurite Outgrowth
This compound has demonstrated superior performance in promoting the survival of cultured hippocampal neurons and stimulating neurite outgrowth, even under inhibitory conditions.
Neuronal Survival
In vitro studies show that this compound significantly enhances the survival of hippocampal neurons. Its efficacy is comparable to or greater than that of BDNF and NT-3.
| Treatment | Concentration | Cell Type | Outcome | Reference |
| This compound | 500 nM | E16 Hippocampal Neurons | ~80% survival | |
| BDNF | 0.7 nM (50 ng/mL) | E16 Hippocampal Neurons | ~75% survival | |
| NT-3 | 0.7 nM | E16 Hippocampal Neurons | Not specified | |
| Control | - | E16 Hippocampal Neurons | ~30% survival |
Neurite Outgrowth
This compound not only promotes neurite outgrowth but also overcomes the inhibitory effects of molecules like myelin-associated glycoprotein (B1211001) (MAG) and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are upregulated after CNS injury and impede regeneration. In contrast, the beneficial effects of BDNF and NT-3 are significantly hampered in such inhibitory environments.
| Treatment | Condition | Mean Neurite Length (relative to control) | p-value | Reference |
| This compound | Control | Increased | <0.001 | |
| This compound | +MAG | Significantly Increased | <0.001 | |
| This compound | +CSPG | Significantly Increased | <0.001 | |
| BDNF | +MAG | No significant effect | - | |
| BDNF | +CSPG | No significant effect | - | |
| NT-3 | +MAG | No significant effect | - | |
| NT-3 | +CSPG | No significant effect | - |
In Vivo Efficacy: Traumatic Brain Injury (TBI) Model
In a rat model of Traumatic Brain Injury (TBI) induced by Controlled Cortical Impact (CCI), this compound administration demonstrated significant neuroprotective and functional benefits.
Neuroprotection and Neurogenesis
This compound treatment reduced neuronal cell death in the injured cortex, as measured by Fluoro-Jade C staining, a marker for degenerating neurons. Furthermore, it promoted neurogenesis, indicated by an increase in doublecortin (DCX)-positive cells, a marker for immature neurons.
| Treatment | Outcome | Measurement | p-value | Reference |
| This compound | Reduced Neuronal Death | Fluoro-Jade C positive cells | <0.05 | |
| This compound | Increased Neurogenesis | DCX-positive cells | <0.05 | |
| Vehicle | - | - | - |
Functional Recovery
Animals treated with this compound showed improved cognitive function and reduced anxiety-like behavior following TBI.
-
Barnes Maze: This test assesses spatial learning and memory. TBI rats treated with this compound showed a significant improvement in their ability to locate the escape hole compared to vehicle-treated TBI rats.
-
Elevated Plus Maze: This test measures anxiety-like behavior. TBI rats often exhibit increased anxiety, spending more time in the closed arms of the maze. This compound treatment helped to normalize this behavior, with treated animals spending more time in the open arms compared to their untreated counterparts.
| Treatment Group | Barnes Maze (Latency to find escape) | Elevated Plus Maze (% time in open arms) | Reference |
| Sham + Vehicle | Baseline | Baseline | |
| TBI + Vehicle | Increased latency | Decreased | |
| TBI + this compound | Significantly decreased latency vs. TBI+Vehicle | Significantly increased vs. TBI+Vehicle |
Signaling Pathway and Experimental Workflows
The therapeutic effects of this compound are mediated through the activation of TrkB and TrkC receptors and their downstream signaling pathways. The experimental workflows used to validate these effects are standardized preclinical models.
Caption: Signaling pathway of this compound.
Caption: In vivo TBI experimental workflow.
Experimental Protocols
In Vitro Neuronal Survival Assay
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat pups and cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B27.
-
Treatment: After 5-7 days in vitro, the culture medium is replaced with a serum-free medium containing either vehicle, BDNF, NT-3, or this compound at various concentrations.
-
Assessment: After 48-72 hours of treatment, cell viability is assessed using a live/dead cell viability assay (e.g., Calcein-AM/Ethidium homodimer-1 staining) or by counting surviving neurons immunolabeled for a neuron-specific marker like NeuN.
In Vitro Neurite Outgrowth Assay
-
Cell Culture: Primary hippocampal neurons are cultured as described above.
-
Treatment: Neurons are treated with vehicle, BDNF, NT-3, or this compound in the presence or absence of inhibitory molecules such as MAG or CSPGs.
-
Assessment: After 24-48 hours, neurons are fixed and immunostained for a neuronal marker (e.g., β-III tubulin). The length of the longest neurite for each neuron is measured using imaging software.
In Vivo Traumatic Brain Injury (TBI) Model
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized and subjected to a controlled cortical impact (CCI) injury over the parietal cortex. Sham-operated animals undergo the same surgical procedure without the impact.
-
Treatment: this compound or a vehicle solution is administered to the animals, typically via intraperitoneal injection or intranasal delivery, starting shortly after the injury and continuing for a specified period (e.g., daily for two weeks).
-
Behavioral Testing: A battery of behavioral tests, including the Barnes maze for spatial memory and the elevated plus maze for anxiety, are conducted at various time points post-injury.
-
Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histological analysis. Coronal sections are stained with Fluoro-Jade C to identify degenerating neurons and with antibodies against doublecortin (DCX) to assess neurogenesis.
Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Neuronal cells are treated with this compound, BDNF, or NT-3 for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of TrkB, TrkC, AKT, and ERK.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the level of protein phosphorylation.
A Comparative Guide to the Bioavailability of TrkB/TrkC Agonists: Evaluating LM22B-10 Derivatives and Alternatives
For researchers and drug development professionals in the field of neurotherapeutics, the development of small molecule agonists for the Tropomyosin receptor kinase B (TrkB) and C (TrkC) receptors represents a promising avenue for treating a range of neurological disorders. However, a significant hurdle in the clinical translation of these compounds is achieving adequate oral bioavailability. This guide provides a comparative assessment of the bioavailability of the TrkB/TrkC agonist LM22B-10 and its derivative, PTX-BD10-2, alongside other alternative TrkB agonists.
While direct quantitative pharmacokinetic data for this compound and PTX-BD10-2 is not publicly available, the existing literature consistently describes this compound as having poor oral bioavailability, a factor that limits its therapeutic potential when administered orally.[1] Its derivative, PTX-BD10-2, was specifically developed to address this limitation and is reported to have improved oral bioavailability, as demonstrated by its use in preclinical oral administration studies for Alzheimer's disease models.[2][3]
This guide will qualitatively address the improvements of PTX-BD10-2 and provide a quantitative comparison with alternative TrkB agonists, namely 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and its derivatives, for which pharmacokinetic data are available. This will offer a valuable benchmark for assessing the performance of next-generation TrkB/TrkC agonists.
Comparative Pharmacokinetic Data of TrkB Agonists
To provide a clear comparison, the following table summarizes the available pharmacokinetic data for this compound, PTX-BD10-2, and alternative TrkB agonists after oral administration in mice. It is important to note that the data for this compound and PTX-BD10-2 are qualitative, based on descriptions in the literature, while the data for the alternatives are quantitative.
| Compound | Description | Oral Bioavailability (%) | Cmax | Tmax | Elimination Half-life (t½) | Species |
| This compound | TrkB/TrkC Agonist | Poor (Qualitative)[1] | Not Available | Not Available | Not Available | - |
| PTX-BD10-2 | This compound Derivative | Improved (Qualitative)[2][3] | Not Available | Not Available | Not Available | - |
| 7,8-DHF | TrkB Agonist | ~4.6%[4] | 77.43 ng/mL[5] | 10 min[5] | ~134 min[6] | Mouse |
| R13 | 7,8-DHF Prodrug | ~10.5%[4] | Not Available | Not Available | 219.6 min (for released 7,8-DHF)[7] | Mouse |
| CF3CN | 7,8-DHF Derivative | ~136%[8] | Not Available | Not Available | Not Available | Mouse |
Experimental Protocols
A detailed understanding of the methodologies used to assess oral bioavailability is crucial for interpreting and replicating experimental data. Below is a representative protocol for determining the oral bioavailability of a small molecule compound in a mouse model.
Representative Protocol: Oral Bioavailability Assessment in Mice
1. Animal Models:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
2. Dosing and Administration:
-
Intravenous (IV) Administration: A solution of the test compound is administered as a single bolus injection into the tail vein. This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered directly into the stomach via oral gavage.
3. Blood Sampling:
-
Following administration, blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Blood is collected via a suitable method, such as tail vein or retro-orbital sampling, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the test compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
-
Oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
TrkB/TrkC Signaling Pathway
The binding of agonists like this compound and PTX-BD10-2 to TrkB and TrkC receptors initiates a cascade of intracellular signaling events crucial for neuronal survival and plasticity.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates the key steps involved in a typical preclinical study to determine the oral bioavailability of a test compound.
References
- 1. Pharmacological Co-Activation of TrkB and TrkC Receptor Signaling Ameliorates Striatal Neuropathology and Motor Deficits in Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTX-BD10-2 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A small TAT-TrkB peptide prevents BDNF receptor cleavage and restores synaptic physiology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Appraisal of LM22B-10 as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the small molecule LM22B-10 presents a compelling tool for investigating neurotrophic signaling pathways. As a co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC, it offers a unique pharmacological profile compared to endogenous neurotrophins and other synthetic agonists. This guide provides a critical appraisal of this compound, comparing its performance with key alternatives, detailing experimental protocols, and offering a balanced view of its strengths and limitations.
Mechanism of Action and Signaling Pathway
This compound is a non-peptide small molecule that selectively binds to and activates TrkB and TrkC receptors.[1][2] This activation mimics the canonical signaling cascade initiated by their endogenous ligands, Brain-Derived Neurotrophic Factor (BDNF) for TrkB and Neurotrophin-3 (NT-3) for TrkC. Upon binding, this compound induces receptor dimerization and autophosphorylation, leading to the recruitment of adaptor proteins and the activation of downstream intracellular signaling pathways, primarily the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[3]
Performance Comparison
This compound's efficacy has been benchmarked against endogenous neurotrophins and other synthetic Trk agonists. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Efficacy of this compound and Alternatives
| Compound | Target(s) | EC50 (Neuronal Survival) | Neuronal Survival (% of Control) | Neurite Outgrowth (% Increase) | Reference |
| This compound | TrkB/TrkC | 200-300 nM | ~193% (AHP cells) | Significant increase, surpasses BDNF in inhibitory environments | [4][5][6] |
| BDNF | TrkB | ~0.1-1 nM | ~142% (AHP cells) | Potent inducer | [5] |
| NT-3 | TrkC | ~0.1-1 nM | Not always as potent as BDNF | Potent inducer | [6] |
| 7,8-DHF | TrkB | ~100-500 nM | Dose-dependent protection | Promotes neurite outgrowth | [7][8][9] |
| PTX-BD10-2 | TrkB/TrkC | Similar to this compound | Similar to this compound | Similar to this compound | [10][11] |
AHP = Adult Hippocampal Progenitor cells. Data are compiled from multiple sources and experimental conditions may vary.
Table 2: Key Features of this compound and Alternatives
| Feature | This compound | BDNF / NT-3 | 7,8-Dihydroxyflavone (B1666355) (7,8-DHF) | PTX-BD10-2 |
| Molecular Type | Small Molecule | Protein | Small Molecule (Flavonoid) | Small Molecule (this compound derivative) |
| Target Specificity | TrkB and TrkC | TrkB (BDNF), TrkC (NT-3) | Primarily TrkB | TrkB and TrkC |
| Oral Bioavailability | Poor | Poor | Orally bioactive | Improved oral bioavailability |
| Blood-Brain Barrier Permeability | Yes | Poor | Yes | Improved |
| Key Advantage | Co-activation of TrkB/C, effective in inhibitory environments | High potency and specificity | Orally active | Improved pharmacokinetics |
| Key Limitation | Poor oral bioavailability | Poor pharmacokinetics | Potential off-target effects | Limited published data |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize this compound.
Neuronal Survival Assay
This assay quantifies the ability of a compound to protect neurons from apoptosis induced by trophic factor withdrawal.
Protocol:
-
Cell Culture: Plate primary embryonic hippocampal neurons on poly-D-lysine coated plates in neurobasal medium supplemented with B27 and glutamine.
-
Treatment: After 24 hours, replace the medium with a serum-free medium to induce apoptosis. Add this compound, BDNF (positive control), vehicle (negative control), and other test compounds at various concentrations.
-
Incubation: Incubate the cells for 48 hours.
-
Viability Assessment: Assess cell viability using a method such as the MTT assay or by staining with Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells).
-
Quantification: Quantify the number of viable cells per field of view using fluorescence microscopy and image analysis software.
Neurite Outgrowth Assay
This assay measures the effect of compounds on the extension of neurites from neuronal cell bodies.
Protocol:
-
Cell Plating: Plate dissociated neurons (e.g., dorsal root ganglion or cortical neurons) at a low density on a suitable substrate (e.g., laminin-coated plates).
-
Treatment: After allowing the cells to adhere, treat them with different concentrations of this compound, neurotrophins, or other compounds.
-
Incubation: Culture the neurons for 24-72 hours to allow for neurite extension.
-
Immunostaining: Fix the cells and immunostain for a neuronal marker such as βIII-tubulin to visualize neurites.
-
Image Analysis: Capture images using a microscope and quantify neurite length and branching using specialized software (e.g., ImageJ with the NeuronJ plugin).[12][13]
Western Blot for Trk Phosphorylation
This technique is used to determine the activation of Trk receptors by measuring their phosphorylation status.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells expressing TrkB and/or TrkC with this compound or control compounds for a short period (e.g., 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3][14][15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated TrkB (e.g., anti-pTrkB Y816) or phosphorylated TrkC. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to total Trk or a loading control like β-actin.
Critical Appraisal of this compound
Strengths:
-
Dual TrkB/TrkC Agonist: The co-activation of both TrkB and TrkC receptors is a unique feature that may offer therapeutic advantages in conditions where both signaling pathways are compromised.[1][2]
-
Efficacy in Inhibitory Environments: this compound has been shown to promote neurite outgrowth even in the presence of inhibitory molecules, a significant advantage over endogenous neurotrophins which can be less effective in such conditions.[6][17]
-
Blood-Brain Barrier Permeability: As a small molecule, this compound can cross the blood-brain barrier, enabling in vivo studies of CNS function and disease models.[18]
-
Good In Vitro Safety Profile: Studies have shown that this compound does not induce cytotoxicity in primary neurons at effective concentrations.[4] A screen against 57 other receptors and transporters showed no significant off-target activity.[18]
Limitations and Considerations:
-
Poor Oral Bioavailability: A significant drawback for potential therapeutic applications is the low oral bioavailability of this compound, which has led to the development of derivatives like PTX-BD10-2 with improved pharmacokinetic properties.[11]
-
Potency Compared to Endogenous Ligands: While effective, the EC50 of this compound for neuronal survival is in the nanomolar range, which is less potent than the picomolar affinity of BDNF for TrkB.[4][6]
-
Complexity of Trk Signaling: The downstream effects of Trk activation are complex and can be cell-type specific. The long-term consequences of sustained, non-physiological activation of TrkB and TrkC by a small molecule agonist are not fully understood.
-
Reproducibility of Small Molecule Trk Agonists: The field of small molecule Trk agonists has faced challenges with the reproducibility of findings for some compounds.[19][20] While the data for this compound appears robust, researchers should critically evaluate findings and perform their own validations.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 7,8-dihydroxyflavone, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A TrkB and TrkC partial agonist restores deficits in synaptic function and promotes activity‐dependent synaptic and microglial transcriptomic changes in a late‐stage Alzheimer's mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurite Outgrowth Assays [sigmaaldrich.com]
- 13. sartorius.com [sartorius.com]
- 14. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rndsystems.com [rndsystems.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
LM22B-10: A Comparative Guide to its On-Target Effects as a TrkB/TrkC Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule LM22B-10 with other neurotrophic factors, focusing on its on-target effects as a co-activator of Tropomyosin receptor kinase B (TrkB) and TrkC. The information presented is collated from peer-reviewed studies and is intended to provide an objective overview supported by experimental data.
Overview of this compound
This compound is a small molecule, brain-penetrant agonist of both TrkB and TrkC neurotrophin receptors. Unlike the endogenous ligands, Brain-Derived Neurotrophic Factor (BDNF) which primarily activates TrkB, and Neurotrophin-3 (NT-3) which has a higher affinity for TrkC but can also activate TrkB, this compound demonstrates the unique ability to co-activate both receptors.[1] This dual activation profile results in distinct biological effects on neuronal survival and process outgrowth.[1][2] Studies have shown that this compound can induce the activation of TrkB, TrkC, and their downstream signaling pathways, including AKT and ERK, both in vitro and in vivo.[3][4]
Comparative Performance Data
The on-target efficacy of this compound has been quantitatively compared to the endogenous neurotrophins BDNF and NT-3 in various in vitro assays.
Table 1: Neuronal Survival and Neurite Outgrowth
| Parameter | This compound | BDNF | NT-3 |
| Maximal Neurotrophic Survival Activity | 53 ± 7.2% above BDNF (at 0.7 nM)[3][4] | Baseline | 91 ± 8.6% above NT-3 (at 0.7 nM)[3][4] |
| EC₅₀ for Neurotrophic Activity | 200-300 nM[3][4] | Not reported in direct comparison | Not reported in direct comparison |
| Neurite Outgrowth | Induces significantly larger average neurite lengths (up to ~40 μM at 1000 nM)[3][4] | Promotes neurite outgrowth[5] | Promotes neurite outgrowth |
| Neurite Outgrowth in Inhibitory Environments | Promotes neurite outgrowth[1][2][3][4] | No significant effect[3][4] | No significant effect[3][4] |
| Neuronal Differentiation (Tuj1+ cells) | Significant increase vs. control (p < 0.0001)[5][6] | Significant increase vs. control (p < 0.0001)[5][6] | Not reported in direct comparison |
Table 2: Receptor Binding and Specificity
| Parameter | This compound | BDNF | NT-3 | NGF |
| TrkB Binding | Yes (dose-dependent)[3][4] | Yes | Yes (lower affinity) | No |
| TrkC Binding | Yes (dose-dependent)[3][4] | No | Yes | No |
| TrkA Binding | No[2] | No | No | Yes |
| p75NTR Interaction | Lacks interaction[6] | Interacts | Interacts | Interacts |
| Inhibition of Ligand Binding | Inhibits BDNF binding to TrkB and NT-3 binding to TrkC[3][4] | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound activates TrkB and TrkC, leading to the phosphorylation of the receptors and subsequent activation of downstream signaling cascades, primarily the PI3K-Akt and Ras-MAPK/ERK pathways. These pathways are crucial for promoting neuronal survival, growth, and plasticity.
Caption: this compound signaling pathway.
Experimental Workflow: In Vitro Neuronal Survival Assay
The following workflow outlines a typical experiment to assess the neuroprotective effects of this compound.
References
- 1. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | activator of TrkB/TrkC (Tropomyosin-receptor kinase) neurotrophin receptor | CAS 342777-54-2 | Buy LM22B10 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LM22B-10: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of the TrkB/TrkC activator, LM22B-10, ensuring the safety of personnel and adherence to environmental regulations.
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a small molecule co-activator of the TrkB/TrkC neurotrophin receptors. Given that the full toxicological and environmental impact of many research chemicals is not yet fully understood, treating this compound as hazardous waste is a critical precautionary measure.
Pre-Disposal and Handling
Before beginning the disposal process, it is imperative to consult your institution's specific hazardous waste management guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedure
The disposal of this compound, as with many research chemicals, should be managed through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions.[1] this compound is a chlorinated organic compound and should be disposed of in a designated container for halogenated organic waste.[2]
-
Solid Waste: Collect any unused this compound powder, contaminated PPE (such as gloves and weighing paper), and any lab materials (e.g., pipette tips, centrifuge tubes) that have come into direct contact with the compound. This solid waste should be placed in a clearly labeled, puncture-resistant container designated for solid halogenated waste.
-
Liquid Waste: Solutions containing this compound, such as those prepared with DMSO or ethanol (B145695) for experimental use, must be collected in a separate, leak-proof container labeled for liquid halogenated organic waste.[2] Do not mix this waste with non-halogenated solvents or aqueous waste streams.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and solvent if it is a liquid waste.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3] This area should be away from drains, heat sources, and high-traffic areas.[4] The use of secondary containment, such as a tray or bin, is recommended to contain any potential leaks.[4]
-
Container Integrity: Ensure that waste containers are in good condition and are kept closed when not in use.
Step 3: Arranging for Disposal
Once your waste container is full or your experiments involving this compound are complete, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[5]
Properties of this compound Relevant to Disposal
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C27H33ClN2O4[6][7] |
| Molecular Weight | 485.02 g/mol [7] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water[6] |
| Storage | Store at -20°C[7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound can be found in the publication by Yang et al. (2016) in Neuropharmacology. These include protocols for assessing neuronal survival, neurite outgrowth, and signaling pathway activation.
Disposal Decision Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
